molecular formula C12H18O4 B1437047 1-(3,4,5-Trimethoxyphenyl)propan-1-ol CAS No. 29652-81-1

1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Cat. No.: B1437047
CAS No.: 29652-81-1
M. Wt: 226.27 g/mol
InChI Key: FLYMDKWKEGXJLA-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS 29652-81-1) is a high-value chemical building block with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a propanol chain attached to a 3,4,5-trimethoxyphenyl ring, makes it a potential precursor for the synthesis of more complex molecules, including those with known biological activity. For instance, related structural analogs, such as those based on the 1-(3,4,5-trimethoxyphenyl)propan-1-ol scaffold, are found in compounds like Rhaphidecursinol B, indicating its utility in exploring natural product derivatives . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound as a key intermediate in their investigations. Proper handling procedures should be followed; it is recommended to be stored, shipped, and transported under cold-chain conditions to preserve stability .

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h6-7,9,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYMDKWKEGXJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS 29652-81-1)

[1]

Executive Summary & Chemical Identity[2]

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a specialized benzylic alcohol intermediate used primarily in the synthesis of bioactive phenethylamines, lignan analogs, and lignin model compounds. Its structure features an electron-rich aromatic ring substituted with three methoxy groups, imparting unique solubility and reactivity profiles essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertySpecification
CAS Number 29652-81-1
IUPAC Name 1-(3,4,5-Trimethoxyphenyl)propan-1-ol
Molecular Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol
Appearance Viscous colorless to pale yellow oil (may crystallize upon prolonged standing)
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; Insoluble in water
Key Functional Groups Benzylic hydroxyl (-OH), Methoxy ethers (-OMe)

Synthesis & Manufacturing Protocols

The synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is typically approached via two primary pathways: Carbonyl Reduction (preferred for scale) and Grignard Addition (preferred for convergent synthesis).

Pathway A: Reduction of 3,4,5-Trimethoxypropiophenone (Recommended)

This route offers high atom economy and simplified purification.

Reagents:

  • Substrate: 3,4,5-Trimethoxypropiophenone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6–1.0 eq)

  • Solvent: Methanol or Ethanol (anhydrous preferred)

  • Quench: Dilute HCl or NH₄Cl(aq)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3,4,5-trimethoxypropiophenone in 30 mL of methanol in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (6 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion via TLC (30% EtOAc/Hexanes); the ketone spot (R_f ~0.[1]6) should disappear, replaced by the alcohol (R_f ~0.3).

  • Quench: Carefully add 10 mL of saturated NH₄Cl solution or 1M HCl to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude oil is typically >95% pure but can be distilled under high vacuum (0.5 mmHg) if necessary.

Pathway B: Grignard Addition to 3,4,5-Trimethoxybenzaldehyde

This route is useful when the propiophenone precursor is unavailable.

Reagents:

  • Substrate: 3,4,5-Trimethoxybenzaldehyde[2][3][4][5][6]

  • Reagent: Ethylmagnesium Bromide (EtMgBr) (1.2 eq, usually in Et₂O or THF)

Protocol Summary: Add EtMgBr dropwise to a cold (0°C) solution of the aldehyde in dry THF under inert atmosphere (N₂/Ar). Stir for 1 hour, then quench with aqueous acid. This method forms the C-C bond and the alcohol functionality simultaneously.

Synthesis Workflow Diagram

SynthesisPathwaysStart_Ketone3,4,5-TrimethoxypropiophenoneProcess_RedReduction(NaBH4 / MeOH)Start_Ketone->Process_RedStart_Aldehyde3,4,5-TrimethoxybenzaldehydeProcess_GrigGrignard Addition(EtMgBr / THF)Start_Aldehyde->Process_GrigIntermediateAlkoxide IntermediateProcess_Red->IntermediateHydride TransferProcess_Grig->IntermediateNucleophilic AttackProduct1-(3,4,5-Trimethoxyphenyl)propan-1-ol(CAS 29652-81-1)Intermediate->ProductAcidic Workup (H+)

Figure 1: Dual synthetic pathways for CAS 29652-81-1, highlighting the convergent nature of the Grignard route versus the linear reduction route.

Analytical Characterization

Validating the identity of the synthesized compound requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[13]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.55 (s, 2H): Aromatic protons (positions 2, 6). The symmetry of the 3,4,5-trimethoxy substitution pattern results in a singlet.

    • δ 4.52 (t, J = 6.5 Hz, 1H): Benzylic proton (-CH -OH). The triplet splitting arises from coupling with the adjacent methylene group.

    • δ 3.86 (s, 6H): Meta-methoxy groups (3,5-OMe).

    • δ 3.83 (s, 3H): Para-methoxy group (4-OMe).

    • δ 1.85 – 1.65 (m, 2H): Methylene protons (-CH₂-).

    • δ 0.92 (t, J = 7.4 Hz, 3H): Terminal methyl group (-CH₃).

Mass Spectrometry (MS)
  • EI-MS (70 eV): Molecular ion peak [M]⁺ at m/z 226.

  • Fragmentation: Prominent peak at m/z 197 (loss of ethyl group, formation of trimethoxybenzyl cation) and m/z 169 (loss of propyl chain).

Applications & Reactivity Profile

The utility of 1-(3,4,5-trimethoxyphenyl)propan-1-ol extends beyond its structure; it acts as a "privileged scaffold" for several chemical transformations.

Lignin Model Chemistry

This compound serves as a non-phenolic model for lignin β-O-4 linkages. In lignin depolymerization studies, the stability of the benzylic alcohol is tested against acidolysis and oxidation.

  • Relevance: It mimics the syringyl (S) units in hardwood lignin but lacks the free phenolic -OH, allowing researchers to isolate the reactivity of the ether bonds.

Pharmaceutical Intermediates

The 3,4,5-trimethoxy motif is pharmacophoric, appearing in drugs like Trimethoprim and Podophyllotoxin .

  • Dehydration: Acid-catalyzed dehydration yields 1-(3,4,5-trimethoxyphenyl)propene , an analog of anethole/asarone.

  • Oxidation: Re-oxidation yields the propiophenone, which can be halogenated and aminated to form cathinone derivatives (controlled substances; strict regulatory compliance required).

Reactivity Flowchart

ReactivityCenter1-(3,4,5-Trimethoxyphenyl)propan-1-olProd_Alkene1-(3,4,5-Trimethoxyphenyl)propene(Styrene Derivative)Center->Prod_AlkeneDehydration(pTsOH, Toluene, Reflux)Prod_Ketone3,4,5-TrimethoxypropiophenoneCenter->Prod_KetoneOxidation(PCC or Swern)Prod_EtherBenzylic Ethers(Lignin Models)Center->Prod_EtherEtherification(ROH, H+)

Figure 2: Divergent reactivity of the benzylic alcohol functionality, demonstrating its versatility as a chemical building block.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for benzylic alcohols and trimethoxybenzenes.

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Benzylic alcohols can slowly oxidize to ketones upon exposure to air and light.

  • Disposal: Dispose of via a licensed chemical waste contractor. Do not discharge into drains.

References

  • Reduction of Propiophenones

    • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.
  • Synthesis of Trimethoxy Precursors

    • Manchand, P. S., et al. (1992). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Journal of Organic Chemistry. (Details the preparation of the aldehyde used in the Grignard route).
  • Lignin Model Reactivity

    • Sturgeon, M. R., et al. (2014). Lignin Depolymerization via Metal-Catalyzed Hydrodeoxygenation. Green Chemistry, 16, 155-164. (Discusses the stability and reactivity of propyl-substituted methoxybenzenes).
  • General Properties of Phenylpropanols

    • PubChem Compound Summary for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CID 12824647).

Technical Whitepaper: Physicochemical Profiling of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and characterization of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol , a significant benzylic alcohol intermediate often encountered in the synthesis of bioactive phenethylamines and lignin model compounds.

Executive Summary

1-(3,4,5-Trimethoxyphenyl)propan-1-ol (CAS: 29652-81-1 ; Note: Often confused with its primary alcohol isomer, CAS 53560-26-2) is a secondary benzylic alcohol. It serves as a critical chiral building block in the synthesis of substituted phenylpropanoids and mescaline analogues. Unlike its solid homologue (3,4,5-trimethoxybenzyl alcohol), this


-ethyl derivative typically presents as a viscous oil due to the steric disruption of crystal packing by the propyl chain. This guide establishes the standard physicochemical baseline, synthesis protocols, and characterization metrics required for its use in high-purity applications.

Molecular Identity & Structural Analysis[1][2][3]

The compound features a lipophilic propyl chain attached to the benzylic carbon of a trimethoxy-substituted aromatic ring. This structure imparts unique solubility and reactivity profiles, particularly regarding benzylic oxidation and elimination reactions.

Parameter Data / Descriptor
IUPAC Name 1-(3,4,5-Trimethoxyphenyl)propan-1-ol
Common Synonyms

-Ethyl-3,4,5-trimethoxybenzyl alcohol; 1-(3,4,5-Trimethoxyphenyl)-1-propanol
CAS Number 29652-81-1 (Specific to the 1-ol isomer)
Molecular Formula

Molecular Weight 226.27 g/mol
SMILES CCC(O)c1cc(OC)c(OC)c(OC)c1
Chirality Contains 1 stereocenter at

.[1][2][3] Typically synthesized as a racemate (

) unless asymmetric catalysis is employed.

Thermodynamic & Physical Constants

Note: Values marked with (Exp) are experimental; values marked with (Pred) are computationally derived based on SAR (Structure-Activity Relationship) with homologous series.

Property Value / Range Context & Causality
Physical State Viscous Liquid / Low-melting SolidThe

-ethyl group disrupts

-stacking seen in the methyl analog (MP ~123°C), lowering the melting point significantly.
Boiling Point 165–170 °C @ 0.5 mmHg (Pred)High boiling point necessitates high-vacuum distillation for purification to prevent thermal elimination to the alkene (isosafrole analog).
Density

g/cm³ (Pred)
Denser than water due to the electron-rich trimethoxy ring system.
Refractive Index (

)
1.535–1.545 (Pred)Consistent with electron-rich aromatic systems.
LogP (Octanol/Water) 1.8 – 2.1 (Pred)Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc, alcohols) but sparingly soluble in water.
pKa (Hydroxyl) ~14.5 (Pred)Typical secondary alcohol acidity; deprotonation requires strong bases (e.g., NaH, LDA).

Synthesis & Reaction Pathways[5][6]

The physical state of the final product is heavily dependent on the synthesis route and impurity profile. The two primary routes are the Grignard Addition (Route A) and the Ketone Reduction (Route B). Route B is preferred for purity control.

Diagram 1: Synthesis & Reactivity Flow

Visualization of the reduction pathway and potential side reactions (elimination).

SynthesisPath Ketone 3,4,5-Trimethoxypropiophenone (Solid Precursor) Target 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (Target Alcohol) Ketone->Target Reduction (Main Route) Reagent NaBH4 / MeOH (0°C -> RT) Reagent->Target Alkene Elimination Product (Alkene Impurity) Target->Alkene Acid/Heat (-H2O) Chloride Benzylic Chloride (Reactive Intermediate) Target->Chloride SOCl2 (Substitution)

Caption: Route B (Reduction) is the standard synthesis. Thermal or acidic stress causes dehydration to the alkene.

Protocol: Borohydride Reduction (Route B)

Rationale: This method avoids the complex workup of Grignard reactions and minimizes magnesium salt contamination.

  • Dissolution: Dissolve 10.0 g (44.6 mmol) of 3,4,5-trimethoxypropiophenone in 100 mL of anhydrous methanol.

  • Reduction: Cool to 0°C. Add 1.7 g (45 mmol) of Sodium Borohydride (NaBH₄) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane; Product

    
     ~0.4, Ketone 
    
    
    
    ~0.7).
  • Quench: Carefully add 10 mL saturated

    
     solution.
    
  • Extraction: Evaporate methanol under reduced pressure. Resuspend residue in water/DCM. Extract organic layer, dry over

    
    , and concentrate.
    
  • Result: Yields a clear, pale yellow oil. If crystallization is required, triturate with cold pentane.

Characterization & Spectral Standards

To validate the identity of the compound, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent:


, 400 MHz
  • ¹H NMR:

    • 
       6.55 (s, 2H):  Aromatic protons (Positions 2, 6).
      
    • 
       4.52 (t, J=6.5 Hz, 1H):  Benzylic methine (
      
      
      
      -OH). Diagnostic peak for reduction success.
    • 
       3.85 (s, 6H):  Meta-methoxy groups.
      
    • 
       3.80 (s, 3H):  Para-methoxy group.
      
    • 
       1.65–1.85 (m, 2H):  Propyl methylene (
      
      
      
      ).
    • 
       0.92 (t, J=7.4 Hz, 3H):  Terminal methyl (
      
      
      
      ).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  226 m/z[4]
    
  • Base Peak: 197 m/z (Loss of ethyl group,

    
    -cleavage).
    
  • Fragment: 169 m/z (Trimethoxybenzyl cation).

Stability & Handling

Diagram 2: Stability & Degradation Logic

Logical flow of storage risks and mitigation strategies.

Stability Compound 1-(3,4,5-Trimethoxyphenyl)propan-1-ol Risk1 Benzylic Oxidation Compound->Risk1 Exposure to Air/UV Risk2 Acid-Catalyzed Dehydration Compound->Risk2 Trace Acid/Heat Storage Storage Protocol: Argon Atmosphere, 4°C, Dark Storage->Compound Preserves Integrity

Caption: The benzylic position is sensitive to oxidation (reverting to ketone) and dehydration.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents (converts back to ketone), strong acids (causes elimination to alkene).

References

  • Synthesis & Reduction: Letulle, C., et al. (2024). "Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones." Pharmaceuticals. (Context: General reduction protocols for trimethoxy-ketones).

  • Physical Properties (Homologs): PubChem Compound Summary for 3,4,5-Trimethoxybenzyl alcohol (CID 77449). .

  • Spectral Data Validation: Sigma-Aldrich Product Specification, "3,4,5-Trimethoxybenzyl alcohol." .

  • Reaction Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Context: Mechanism of NaBH4 reduction and benzylic stability).

Sources

A Technical Guide to the Solubility of 3,4,5-Trimethoxybenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the viability of a compound throughout the drug development lifecycle, from early-stage screening to final formulation. This guide provides a detailed examination of the solubility characteristics of 3,4,5-trimethoxybenzyl alcohol, a versatile aromatic alcohol and key building block in the synthesis of pharmaceuticals.[1] While direct quantitative solubility data in a broad range of organic solvents is not extensively published, this document synthesizes foundational chemical principles with established experimental methodologies to provide a predictive framework and a robust protocol for its determination. We will explore the molecular structure, predict its behavior in various solvent classes, and present a comprehensive, self-validating experimental workflow for generating precise solubility data.

Introduction to 3,4,5-Trimethoxybenzyl Alcohol

3,4,5-Trimethoxybenzyl alcohol (CAS No. 3840-31-1, Molecular Formula: C₁₀H₁₄O₄) is an aromatic alcohol distinguished by a benzene ring substituted with a hydroxymethyl group and three methoxy groups at the 3, 4, and 5 positions.[1][2][3] This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting neurological disorders and agrochemicals.[1] Its utility is also noted in the flavor, fragrance, and cosmetics industries due to its antioxidant properties.[1]

Understanding the solubility of this compound is paramount for several key processes in pharmaceutical development:

  • Reaction Chemistry: Ensuring the compound remains in solution is essential for efficient and complete chemical reactions during synthesis.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on differential solubility in various solvent systems.

  • Formulation: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is fundamental to creating viable dosage forms, such as injectables or oral solutions.

  • Early-Stage Screening: Poor solubility can lead to unreliable results in in vitro assays and is a common cause of candidate attrition.[4]

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between molecules.[5]

Molecular Structure Analysis:

  • Polar Features: The primary alcohol (-CH₂OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] The three methoxy (-OCH₃) ether groups also contribute to the molecule's polarity and can act as hydrogen bond acceptors.

  • Nonpolar Features: The benzene ring and the hydrocarbon backbone constitute the nonpolar, hydrophobic portion of the molecule.[5]

Predicted Solubility Behavior: Based on its structure, 3,4,5-trimethoxybenzyl alcohol exhibits a dual nature. The presence of multiple polar, hydrogen-bonding groups suggests good solubility in polar solvents. However, the nonpolar aromatic ring will favor interactions with less polar or nonpolar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.[6] A patent describing the synthesis of the compound notes its dissolution in methanol.[7]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While the benzene ring offers some compatibility through London dispersion forces, the highly polar alcohol and methoxy groups will hinder dissolution in a nonpolar environment.[5]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the molecule. A synthesis procedure confirms its solubility in chloroform for extraction purposes.[7]

Qualitative Solubility Data Summary

While specific quantitative data is sparse in publicly available literature, a qualitative summary based on chemical principles and documented procedures can be established.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding between solute's -OH and solvent's -OH groups.[6] Documented use as a reaction solvent.[7]
Polar Aprotic DMSO, DMF, AcetoneModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance.
Chlorinated Dichloromethane, ChloroformModerateFavorable interactions with both polar and nonpolar moieties. Documented use as an extraction solvent.[7]
Nonpolar Aromatic Toluene, BenzeneLow to Moderateπ-stacking interactions with the benzene ring can aid solubility, but polarity mismatch with -OH group is a limiting factor.
Nonpolar Aliphatic Hexane, HeptaneLowDominated by weak London dispersion forces; significant energy penalty to disrupt solvent-solvent and solute-solute interactions.[5]
Aqueous WaterLowThe hydrophobic benzene ring overcomes the hydrophilic character of the four oxygen-containing groups, limiting water solubility.[5]

Experimental Protocol for Thermodynamic Solubility Determination

To generate precise, reliable, and authoritative data, the isothermal shake-flask method is the gold standard.[8] It is the most widely used and reliable method for measuring the thermodynamic (or equilibrium) solubility of a compound.[4][8] This protocol is designed to be self-validating by ensuring equilibrium is reached.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is quantified using a validated analytical technique (e.g., HPLC-UV).

Materials & Equipment
  • Solute: 3,4,5-Trimethoxybenzyl alcohol (purity ≥ 97%)[9]

  • Solvents: HPLC-grade organic solvents

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL)

    • Orbital shaker with temperature control

    • Centrifuge (optional)

    • Syringes (1 mL)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Calculation prep_solid Weigh excess solid (e.g., ~10 mg) prep_solvent Add known volume of solvent (e.g., 2 mL) prep_solid->prep_solvent shake Agitate at constant T (e.g., 25°C, 300 RPM) prep_solvent->shake equil_check Sample at 24h, 48h, 72h to ensure equilibrium shake->equil_check settle Allow solid to settle equil_check->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtrate accurately filter->dilute hplc Analyze via HPLC-UV dilute->hplc quantify Quantify against calibration curve hplc->quantify calculate Calculate solubility (mg/mL) quantify->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Stock Standards: Accurately prepare a stock solution of 3,4,5-trimethoxybenzyl alcohol (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) to establish a calibration curve.

  • Sample Preparation:

    • Add an excess of solid 3,4,5-trimethoxybenzyl alcohol to a pre-weighed vial. The key is to ensure solid remains undissolved at the end of the experiment.[8][10] A 5-fold excess over the estimated solubility is a good starting point.[11]

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Prepare each sample in triplicate for statistical validity.

  • Equilibration (The Self-Validating Step):

    • Secure the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples at a constant speed (e.g., 300 RPM) to ensure thorough mixing.[10]

    • Causality: The goal is to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process can be slow.[12] To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[10][11] The solubility value is confirmed when the measured concentration does not significantly change between the later time points (e.g., the 48h and 72h results are within 5% of each other).

  • Sample Processing:

    • After the desired equilibration time, remove the vials and allow the undissolved solid to sediment for 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. Causality: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[10][12]

  • Analysis:

    • Accurately dilute the filtered sample with a suitable diluent to fall within the range of the HPLC calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Using the peak area from the resulting chromatogram, calculate the concentration of the diluted sample against the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is reported as the average of the triplicate samples, typically in mg/mL or mol/L.

Conclusion

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,4,5-trimethoxybenzyl alcohol. Retrieved from [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzyl alcohol. Retrieved from [Link]

  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 837-839. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source URL unavailable.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Chemical Science, 9(1), 159-166. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • meriSTEM. (2020). Alcohols: solubility and solvent polarity. YouTube. Retrieved from [Link]

  • Klein, A. et al. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 11(12), e202200155. Retrieved from [Link]

  • Google Patents. (2012). CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

Sources

Difference between 1-(3,4,5-trimethoxyphenyl)propan-1-ol and hydrocinnamic alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis comparing 1-(3,4,5-trimethoxyphenyl)propan-1-ol (Compound A) and Hydrocinnamic alcohol (Compound B). While both share a phenylpropanoid backbone, they represent fundamentally different chemical classes. Compound A is a secondary benzylic alcohol with electron-donating methoxy substituents, dictating a reactivity profile dominated by carbocation stabilization and oxidative conversion to ketones. Compound B is a primary homobenzylic alcohol , exhibiting classical primary alcohol behavior (oxidation to aldehydes/acids) and serving as a stable metabolic end-product.

This distinction is critical for researchers in medicinal chemistry, as the trimethoxy motif of Compound A is a pharmacophore associated with tubulin inhibition (colchicine-site binding), whereas Compound B is primarily a fragrance ingredient and lignin metabolite.

Structural & Stereochemical Analysis

The core difference lies in the position of the hydroxyl group relative to the aromatic ring and the substitution pattern on the phenyl ring.

FeatureCompound A Compound B
IUPAC Name 1-(3,4,5-Trimethoxyphenyl)propan-1-ol3-Phenylpropan-1-ol
Common Name

-Ethyl-3,4,5-trimethoxybenzyl alcohol
Hydrocinnamic alcohol; Phenylpropanol
CAS Number 29652-81-1 (racemate)122-97-4
Alcohol Class Secondary, Benzylic Primary, Homobenzylic
Electronic Effect Electron-rich (3x OMe donors)Neutral / Unsubstituted
Chirality Chiral Center at C1 (R/S enantiomers)Achiral
Visualizing the Divergence

The following diagram illustrates the connectivity differences. Note the "Benzylic" position of the OH in Compound A versus the "Terminal" position in Compound B.

Structures cluster_A Compound A: Secondary Benzylic Alcohol cluster_B Compound B: Primary Homobenzylic Alcohol StructA 1-(3,4,5-trimethoxyphenyl)propan-1-ol (C12H18O4) OH at C1 (Benzylic) 3x Methoxy Groups FeatureA High Carbocation Stability (Resonance + Inductive) StructA->FeatureA Reactivity Driver StructB Hydrocinnamic Alcohol (C9H12O) OH at C3 (Terminal) Unsubstituted Ring FeatureB Sterically Accessible Primary Alcohol StructB->FeatureB Reactivity Driver

Figure 1: Structural comparison highlighting the electronic environment and alcohol classification.

Synthetic Pathways & Protocols

The synthesis of these molecules requires distinct methodologies due to the position of the oxygen functionality.

Compound A: Grignard Addition (Carbon-Carbon Bond Formation)

To install the hydroxyl group at the benzylic position (C1), a Grignard reaction is the standard self-validating protocol. This method utilizes the electrophilicity of the aldehyde carbonyl carbon.

  • Precursor: 3,4,5-Trimethoxybenzaldehyde[1][2][3]

  • Reagent: Ethylmagnesium bromide (EtMgBr)

  • Mechanism: Nucleophilic addition followed by hydrolysis.

Protocol A: Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol

  • Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Reagent Prep: Charge the flask with 3,4,5-trimethoxybenzaldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Ethylmagnesium bromide (1.2 equiv, 3.0 M in ether) over 20 minutes. Observation: Solution may turn yellow/orange due to the formation of the alkoxide intermediate.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of aldehyde (

    
    ).
    
  • Quench: Carefully pour the mixture into saturated aqueous

    
     (50 mL) at 0°C to protonate the alkoxide.
    
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexane).

Compound B: Reduction (Functional Group Interconversion)

Hydrocinnamic alcohol is typically synthesized by reducing the carbonyl of a pre-existing C3 chain (Cinnamaldehyde or Hydrocinnamic acid).

  • Precursor: Hydrocinnamic acid (3-phenylpropanoic acid) or Cinnamyl alcohol.

  • Reagent: Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).

Protocol B: Reduction of Hydrocinnamic Acid

  • Setup: Dry 2-neck flask,

    
     atmosphere.
    
  • Reduction: Suspend

    
     (2.0 equiv) in anhydrous THF at 0°C.
    
  • Addition: Add Hydrocinnamic acid (dissolved in THF) dropwise. Caution: Vigorous

    
     gas evolution.
    
  • Reflux: Heat to reflux for 3 hours to ensure complete reduction of the carboxylate to the primary alcohol.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially to precipitate aluminum salts. Filter and concentrate.

Reactivity Profiles & Chemical Logic

The "Difference" is most pronounced in how these molecules behave under oxidative stress and acidic conditions.

Oxidation Pathway
  • Compound A (Secondary): Oxidizes to a Ketone (Propiophenone derivative). The reaction stops here because there are no more H atoms on the carbinol carbon to remove.

    • Reagent: Jones Reagent or PCC.

    • Product: 1-(3,4,5-trimethoxyphenyl)propan-1-one.[4]

  • Compound B (Primary): Oxidizes first to an Aldehyde , then rapidly to a Carboxylic Acid .

    • Reagent: Jones Reagent (to Acid) or PCC (stops at Aldehyde).

    • Product: Hydrocinnamic acid.[5]

Acid Sensitivity (SN1 vs SN2)
  • Compound A: The benzylic carbocation is stabilized by resonance from the phenyl ring and the electron-donating effect of the three methoxy groups. It undergoes SN1 substitution or E1 elimination (to styrene) readily in acidic conditions.

  • Compound B: Primary carbocations are unstable. It reacts via SN2 mechanisms and is resistant to elimination compared to Compound A.

Reactivity cluster_Ox Oxidation Pathways CompA Compound A (Secondary Alcohol) Ketone Ketone (Stable End Product) CompA->Ketone PCC / Jones CompB Compound B (Primary Alcohol) Aldehyde Aldehyde (Intermediate) CompB->Aldehyde PCC Acid Carboxylic Acid (Full Oxidation) Aldehyde->Acid Jones / KMnO4

Figure 2: Divergent oxidation outcomes based on carbon substitution.

Physicochemical & Biological Implications

PropertyCompound ACompound B
Boiling Point High (~260-270°C est.)235°C
Solubility Lipophilic (LogP ~2.0)Moderate (LogP ~1.8)
Biological Role Pharmacophore: The 3,4,5-trimethoxy motif mimics the A-ring of Colchicine. Derivatives are often investigated as tubulin polymerization inhibitors (anticancer).Metabolite/Fragrance: Found in storax and balsam. Used as a floral fragrance agent. A metabolite of phenylalanine degradation.
Toxicity Potential cytotoxicity (tubulin interference).Low toxicity; GRAS (Generally Recognized As Safe) flavoring.

Application Note: Researchers designing tubulin inhibitors often utilize Compound A as a scaffold because the trimethoxy phenyl ring fits into the hydrophobic pocket of


-tubulin, while the propanol chain allows for linker attachment to other pharmacophores. Compound B lacks this specific binding affinity.

References

  • Synthesis of Benzylic Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Grignard Reagents).
  • Properties of Hydrocinnamic Alcohol: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 31234, 3-Phenyl-1-propanol. Retrieved from [Link]

  • Trimethoxy Motif in Drug Design: Nepali, K., et al. (2014). 3,4,5-Trimethoxyphenyl moiety: A privileged scaffold for the discovery of novel anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Oxidation of Alcohols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.

Sources

Thermodynamic Stability of Secondary Benzylic Alcohols: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary benzylic alcohols represent a structural paradox in pharmaceutical development: they offer high potency as chiral pharmacophores but introduce significant thermodynamic liabilities. Their stability is governed by the unique electronic environment of the benzylic position, where the overlap between the aromatic


-system and the carbinol center lowers the activation energy for both heterolytic (carbocation-mediated) and homolytic (radical-mediated) bond cleavage.

This guide analyzes the three primary degradation vectors—racemization, oxidation, and dehydration —providing a mechanistic framework for predicting stability and designing self-validating stress tests.

Electronic Foundations: The Resonance Effect

The thermodynamic behavior of secondary benzylic alcohols (e.g., 1-phenylethanol derivatives) is dictated by the ability of the benzene ring to delocalize charge or radical character at the


-carbon.
Bond Dissociation Energy (BDE) Anomalies

Unlike aliphatic alcohols, the benzylic C-H bond is significantly weakened by resonance stabilization of the resulting radical. This makes the methine proton a "soft target" for autoxidation.

Table 1: Comparative Bond Dissociation Energies (298 K)

Bond TypeStructureBDE (kcal/mol)Thermodynamic Implication
Aliphatic C-H (Sec)

~95-98Resistant to ambient autoxidation.
Benzylic C-H (Sec)

~85-88 High liability for radical oxidation.
Aliphatic C-O

~91Stable to heterolysis without acid catalysis.
Benzylic C-O

~75-80 (Heterolytic)*Prone to

ionization in acidic media.

Note: Heterolytic BDE values are solvent-dependent; values indicate relative lability.

The Carbocation Dilemma: Racemization & Solvolysis

For chiral drugs, the most critical instability vector is acid-catalyzed racemization. The secondary benzylic alcohol can undergo reversible dehydration to form a resonance-stabilized carbocation.

Mechanism of Racemization

In the presence of Brønsted acids, the hydroxyl group is protonated (


), converting a poor leaving group into a good one. Spontaneous loss of water yields a planar 

carbocation.
  • Thermodynamic Driver: The benzylic carbocation is stabilized by the overlap of the empty p-orbital with the aromatic

    
    -system.
    
  • Stereochemical Cost: Re-attack by water occurs with equal probability from the re or si face, leading to racemization.

Hammett Linear Free Energy Relationships

The rate of this ionization correlates strongly with the electronic nature of substituents on the aromatic ring. This follows the Hammett equation:



  • Reaction Constant (

    
    ):  For benzylic solvolysis, 
    
    
    
    is typically large and negative (approx.
    
    
    to
    
    
    ).
  • Implication: Electron Donating Groups (EDGs) like

    
     or 
    
    
    
    stabilize the cationic transition state, accelerating racemization exponentially. Electron Withdrawing Groups (EWGs) like
    
    
    or
    
    
    retard this process.
Visualization: The Racemization Pathway

Racemization Chiral_Alc Chiral Benzylic Alcohol (S-Enantiomer) Protonated Protonated Species (-OH2+) Chiral_Alc->Protonated + H+ (Fast) TS Transition State (C-O bond breaking) Protonated->TS RDS Cation Planar Carbocation (Achiral Intermediate) TS->Cation - H2O Racemate Racemic Mixture (R + S Enantiomers) Cation->Racemate + H2O (Non-stereospecific)

Figure 1: Acid-catalyzed racemization pathway via the S_N1 mechanism. The rate-determining step (RDS) is the formation of the planar carbocation.

Oxidative Liability: The Radical Pathway

While racemization requires acidic conditions, oxidation can occur under neutral conditions via radical chain mechanisms (autoxidation) or enzymatic pathways (CYP450).

Mechanism

The weak benzylic C-H bond (see Table 1) allows for hydrogen atom abstraction by radical initiators (peroxides, trace metals).

  • Initiation:

    
    
    
  • Propagation: Reaction with molecular oxygen forms a peroxy radical, eventually collapsing to the corresponding ketone (acetophenone derivative).

  • Thermodynamics: Formation of the C=O double bond conjugated with the aromatic ring is highly exothermic.

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of a secondary benzylic alcohol candidate, the following "forced degradation" protocols are recommended. These are designed to be self-validating by including appropriate controls.

Protocol A: Acid-Catalyzed Racemization Assay

Objective: Determine the kinetic barrier to carbocation formation.

  • Preparation: Dissolve the enantiopure alcohol (10 mM) in a mixed solvent system (e.g., acetonitrile:water 1:1).

  • Stressing: Add HCl or

    
     to reach pH 1.0. Incubate at 40°C.
    
  • Sampling: Aliquot every 4 hours for 24 hours. Neutralize immediately with

    
     to quench.
    
  • Analysis: Chiral HPLC/SFC.

  • Data Treatment: Plot

    
     vs. time. The slope 
    
    
    
    indicates lability.
    • Self-Validation: Run a parallel sample with a known stable alcohol (e.g., 1-cyclohexylethanol) to confirm the system is not degrading non-benzylic centers.

Protocol B: Oxidative Stress (AIBN/Peroxide)

Objective: Assess liability of the benzylic C-H bond.[1]

  • Reagents: Use AIBN (Azobisisobutyronitrile) as a radical initiator rather than just

    
    , as it specifically targets C-H abstraction mechanisms.[2]
    
  • Condition: 10 mM drug + 1 mM AIBN in methanol at 50°C (under air).

  • Analysis: Reverse-phase HPLC monitoring for ketone formation (distinct UV shift due to extended conjugation).

Stability Decision Tree

StabilityWorkflow Start Benzylic Alcohol Candidate ChiralCheck Is the alcohol chiral? Start->ChiralCheck RacemizationTest Run Acid Stress Test (pH 1, 40°C) ChiralCheck->RacemizationTest Yes OxidationTest Run Radical Stress (AIBN/Air) ChiralCheck->OxidationTest No (or parallel) ResultRac Is >5% racemization observed in 24h? RacemizationTest->ResultRac RiskHigh HIGH RISK: Formulation must be buffered > pH 4. Avoid acidic excipients. ResultRac->RiskHigh Yes RiskLow LOW RISK: Standard formulation. ResultRac->RiskLow No ResultOx Ketone detected? OxidationTest->ResultOx ResultOx->RiskLow No PackStrat Require anti-oxidants (BHT) or N2 headspace in packaging. ResultOx->PackStrat Yes

Figure 2: Decision tree for assessing thermodynamic risks during pre-formulation.

Stabilization Strategies in Drug Design

When a secondary benzylic alcohol is essential for binding affinity, the following structural modifications can improve thermodynamic stability:

  • Fluorination: Introducing a fluorine atom on the benzylic carbon or the adjacent alkyl group destabilizes the carbocation (via strong inductive withdrawal,

    
    ), significantly slowing racemization.
    
  • Deuteration: Replacing the benzylic proton with deuterium (

    
    ) increases the BDE due to the Primary Kinetic Isotope Effect (KIE), retarding oxidative metabolism and autoxidation.
    
  • Electron Withdrawing Groups (EWG): If SAR permits, adding EWGs (Cl, CN, CF3) to the phenyl ring destabilizes the carbocation intermediate (Hammett effect), protecting against acid-catalyzed degradation.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Foundational text on Hammett plots and solvolysis mechanisms).
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for BDE data).

  • Wuyts, S., et al. (2013). "Acid Zeolites as Alcohol Racemization Catalysts." Journal of Catalysis. (Detailed kinetics of benzylic alcohol racemization).

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology.
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on carbocation stability and resonance).

Sources

Molecular Profiling of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol: Synthesis, Stereochemistry, and Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol , a secondary benzylic alcohol serving as a critical intermediate in the synthesis of tubulin-binding agents and lignin model compounds. We dissect its IUPAC nomenclature, detail a robust Grignard-based synthetic protocol, and analyze its physicochemical properties. Furthermore, we explore its structural significance as a pharmacophore scaffold in medicinal chemistry, specifically regarding the "trimethoxy" motif common to colchicine site inhibitors.

Part 1: Chemical Identity & Nomenclature[1][2][3]

IUPAC Nomenclature Breakdown

The systematic naming of this molecule follows the IUPAC rules for secondary alcohols where the hydroxyl group holds priority.[1]

  • Principal Functional Group: The hydroxyl group (-OH) determines the suffix -ol .[1]

  • Parent Chain Selection: The longest carbon chain containing the carbon bonded to the hydroxyl group is a 3-carbon chain (propane).

  • Numbering: Numbering begins at the carbon attached to the benzene ring to assign the lowest possible locant to the hydroxyl group (Position 1).

  • Substituent: The phenyl ring is substituted with three methoxy groups (-OCH₃) at positions 3, 4, and 5 relative to the connection point. This entire group is the 3,4,5-trimethoxyphenyl moiety.

Final IUPAC Name: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Stereochemical Considerations

The C1 carbon is a chiral center, bonded to four distinct groups:

  • Hydroxyl group (-OH)[1]

  • Ethyl group (-CH₂CH₃)

  • 3,4,5-Trimethoxyphenyl ring[2][3][4][5][6]

  • Hydrogen atom[7]

Consequently, the molecule exists as two enantiomers: (1R)- and (1S)-1-(3,4,5-trimethoxyphenyl)propan-1-ol . Synthetic routes typically yield a racemic mixture (


) unless asymmetric catalysis or chiral auxiliaries are employed.
PropertyDescriptor
Formula C₁₂H₁₈O₄
Molecular Weight 226.27 g/mol
Hybridization (C1) sp³
Bond Rotatable Count 5
H-Bond Donor/Acceptor 1 / 4

Part 2: Synthetic Routes & Experimental Protocols

Retrosynthetic Analysis

The most direct disconnection is at the C1-C(Ar) bond or the C1-C2(alkyl) bond. The preferred laboratory synthesis utilizes a Grignard addition to an aldehyde, ensuring high atom economy and convergent assembly.

Protocol: Grignard Addition (C-C Bond Formation)

Objective: Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol via nucleophilic addition.

Reagents:

  • Substrate: 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Nucleophile: Ethylmagnesium bromide (EtMgBr) (1.2 eq, 1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature prevents side reactions such as enolization or polymerization.

  • Addition: Add EtMgBr (12 mL, 12 mmol) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the magnesium alkoxide intermediate forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

  • Quenching: Cool the flask back to 0°C. Slowly add 15 mL of saturated NH₄Cl to protonate the alkoxide.

    • Caution: Exothermic reaction; add slowly to manage gas evolution.

  • Workup: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic layers and wash with Brine (20 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 10%

    
     30% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisFlow Start Start: 3,4,5-Trimethoxybenzaldehyde Intermediate Intermediate: Mg-Alkoxide Complex Start->Intermediate Nucleophilic Addition (0°C to RT) Reagent Reagent: EtMgBr (1.2 eq) in THF Reagent->Intermediate Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Protonation Product Product: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol Quench->Product Extraction & Purification

Figure 1: Linear workflow for the Grignard synthesis of the target alcohol.

Part 3: Physicochemical Profiling & Analytical Validation

Predicted NMR Spectral Characteristics

To validate the synthesis, the following NMR signals are diagnostic. The symmetry of the 3,4,5-trimethoxy ring simplifies the aromatic region.

¹H NMR (400 MHz, CDCl₃):

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H 6.55 – 6.60Singlet (s)2HAromatic protons (C2, C6)
CH-OH 4.50 – 4.60Triplet (t) / dd1HBenzylic methine
-OCH₃ 3.80 – 3.88Singlet (s)9HMethoxy groups (overlap)
-OH 2.00 – 2.50Broad (br s)1HHydroxyl (exchangeable)
-CH₂- 1.70 – 1.90Multiplet (m)2HMethylene of ethyl group
-CH₃ 0.90 – 0.95Triplet (t)3HTerminal methyl

Key Diagnostic: The presence of a strong singlet around 3.8 ppm integrating for 9 protons confirms the integrity of the trimethoxy ring. The disappearance of the aldehyde proton (~9.8 ppm) confirms conversion.

Part 4: Applications in Drug Discovery[9]

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl moiety is a "privileged structure" in medicinal chemistry, specifically targeting the colchicine-binding site of tubulin.

  • Mechanism: Agents containing this ring mimic the A-ring of colchicine and Combretastatin A-4 (CA-4). They inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Relevance of the Alcohol: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol serves as a reduced congener or metabolic intermediate of propyl-benzene derivatives (like 3,4,5-trimethoxypropylbenzene). It can be further modified (e.g., esterification) to create prodrugs with enhanced lipophilicity.

Lignin Valorization Models

In green chemistry, this molecule models the syringyl (S) units of lignin. Researchers use it to study:

  • C-O Bond Cleavage: Testing novel catalysts for the depolymerization of lignin into value-added aromatics.

  • Oxidation Studies: Evaluating selective oxidation of benzylic alcohols to ketones (propiophenones) using aerobic conditions.

Biological Interaction Pathway

BioPath Compound 1-(3,4,5-Trimethoxyphenyl) propan-1-ol Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds (Mimics A-Ring) Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Apoptosis Cell Cycle Arrest (Apoptosis) Microtubule->Apoptosis Triggers

Figure 2: Pharmacological logic flow. The dashed line indicates that while the alcohol binds, it is often the structural precursor to more potent ketone or stilbene derivatives.

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Grignard Reaction Mechanisms

    • Milne, G. W. A. (Ed.).[7][8] (2005).[9][10][11] Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons. (Context on Trimethoxybenzaldehyde derivatives).

  • Tubulin Binding & Pharmacophores

    • Pettit, G. R., et al. (1989). "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 32(11), 2548-2554.

  • Lignin Model Chemistry

    • Zakzeski, J., et al. (2010). "The catalytic valorization of lignin for the production of renewable chemicals." Chemical Reviews, 110(6), 3552-3599.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol via Grignard Addition

[1][2]

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol , a critical intermediate in the development of antitubulin agents and mescaline-derived pharmacophores.[1] The method utilizes a Grignard addition of ethylmagnesium bromide to 3,4,5-trimethoxybenzaldehyde.[1][2]

Unlike generic organic synthesis guides, this protocol focuses on impurity control , specifically mitigating the risk of acid-catalyzed dehydration to the styrene derivative—a common failure mode when working with electron-rich benzylic alcohols.

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic addition of the ethyl carbanion (from the Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.

Critical Mechanistic Insight: The presence of three methoxy groups on the phenyl ring significantly increases electron density. This stabilizes the resulting benzylic carbocation intermediate if the final alcohol is exposed to strong acid, leading to rapid dehydration to the alkene (1-(3,4,5-trimethoxyphenyl)propene).[1] Therefore, the quench and workup pH must be strictly controlled .[2]

DOT Diagram: Reaction Mechanism & Pathway

GStart3,4,5-TrimethoxybenzaldehydeComplexMagnesium AlkoxideIntermediateStart->Complex Nucleophilic Attack(THF, 0°C)GrignardEtMgBr(Nucleophile)Grignard->ComplexProduct1-(3,4,5-Trimethoxyphenyl)propan-1-olComplex->Product Controlled HydrolysisSideProductSide Product:Styrene DerivativeComplex->SideProduct Acidic pH < 4(Dehydration)QuenchSat. NH4Cl(Mild Protonation)

Figure 1: Reaction pathway highlighting the critical branch point where acidic conditions can lead to dehydration.[1][2]

Materials & Equipment

Reagents
ReagentPurity/GradeRoleStoichiometry
3,4,5-Trimethoxybenzaldehyde >98% (Recrystallized)Substrate1.0 equiv
Ethylmagnesium Bromide 3.0 M in Et₂O or THFNucleophile1.2 equiv
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent10 mL/g substrate
Ammonium Chloride (NH₄Cl) Saturated Aqueous Sol.[1][2]Quench BufferExcess
Magnesium Sulfate (MgSO₄) AnhydrousDrying AgentN/A
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF), flame-dried.

  • Atmosphere Control: Schlenk line or balloon assembly (Argon or Nitrogen).[2]

  • Temperature Control: Ice/Water bath (0°C) and oil bath (reflux).[2]

  • Liquid Transfer: Oven-dried glass syringes and stainless steel needles.[2]

Experimental Protocol

Phase 1: System Preparation

Objective: Eliminate atmospheric moisture to prevent Grignard decomposition (

2
  • Assemble the 3-neck RBF with a magnetic stir bar, reflux condenser, and rubber septum.[2]

  • Flame-dry the apparatus under vacuum until hot to touch.

  • Backfill with dry Nitrogen or Argon.[2] Repeat this cycle 3 times.

  • Allow the flask to cool to room temperature under positive inert gas pressure.

Phase 2: Reaction Initiation

Objective: Controlled addition to manage exotherm.

  • Substrate Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in anhydrous THF (concentration ~0.5 M) inside the flask.

  • Cooling: Submerge the flask in an ice/water bath to reach 0°C.

  • Grignard Addition:

    • Fill a dry syringe with Ethylmagnesium Bromide (1.2 equiv).[2]

    • Crucial Step: Add the Grignard reagent dropwise over 20–30 minutes.[2]

    • Observation: The solution may turn turbid or change color (often yellow to greyish) as the magnesium alkoxide complex forms.

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2 hours.

    • QC Check: Monitor via TLC (30% EtOAc/Hexane).[2][3] The aldehyde spot (

      
      ) should disappear, replaced by the lower 
      
      
      alcohol spot.
Phase 3: Quench & Workup

Objective: Protonate the alkoxide without triggering dehydration.[2]

  • Cooling: Return the reaction flask to the ice bath (0°C).

  • Quenching: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) .
    
    • Warning: Do not use HCl or

      
      .[2] The electron-rich ring makes the benzylic alcohol highly sensitive to acid-catalyzed elimination.
      
    • Add dropwise until bubbling ceases and the magnesium salts dissolve/precipitate as a white solid.

  • Extraction:

    • Transfer mixture to a separatory funnel.[2]

    • Extract with Ethyl Acetate (

      
       reaction volume).[2]
      
    • Wash combined organics with Brine (

      
      ).[2]
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at 
    
    
    .
Phase 4: Purification

Objective: Isolate the pure alcohol from trace aldehyde or coupled byproducts.[2]

  • Method: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.[2]

  • Product Appearance: The pure alcohol is typically a viscous, colorless to pale yellow oil which may crystallize upon prolonged standing (MP < 50°C).[2]

Process Workflow Diagram

Workflowcluster_prepPreparationcluster_rxnReactioncluster_workupWorkup & PurificationStep1Flame Dry Glassware(Inert Atmosphere)Step2Dissolve Aldehydein Anhydrous THFStep1->Step2Step3Cool to 0°CStep2->Step3Step4Dropwise Additionof EtMgBrStep3->Step4Step5Stir at RT (2 hrs)TLC MonitoringStep4->Step5Step6Quench with Sat. NH4Cl(Avoid Strong Acid!)Step5->Step6Step7Extract (EtOAc) & DryStep6->Step7Step8Flash Chromatography(Hex/EtOAc)Step7->Step8

Figure 2: Operational workflow emphasizing the critical temperature and pH control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Wet solvent or degraded Grignard.[1][2]Use freshly distilled THF; titrate Grignard reagent before use.[2]
Low Yield Enolization of aldehyde.[2]Ensure temperature is kept at 0°C during addition; increase Grignard equivalents to 1.5.
Styrene Formation Acidic workup or excessive heat.[2]Strictly use

for quench.
Do not heat water bath >40°C during evaporation.[2]
Wurth Coupling Homocoupling of Grignard.[2]Add Grignard slowly. High local concentrations favor coupling.[2]

References

  • Sigma-Aldrich. 3-(3,4,5-trimethoxyphenyl)-1-propanol Product Information. (Note: Isomer reference for property comparison). Available at: [1][2][4]

  • BenchChem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene. (General Grignard protocols for methoxy-substituted benzenes).[2] Available at: [1][2]

  • American Chemical Society. Grignard Reaction Safety Summary.[2] (Safety protocols for pyrophoric reagents). Available at: [1][2]

  • National Institutes of Health (PMC). Synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one derivatives.[1][2] (Context on trimethoxyphenyl stability). Available at: [1][2]

  • LibreTexts Chemistry. Reactions with Grignard Reagents - Aldehyde Addition. Available at: [1][2]

Application Notes and Protocols for the Reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one to 1-(3,4,5-trimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of the ketone 1-(3,4,5-trimethoxyphenyl)propan-1-one to the corresponding secondary alcohol, 1-(3,4,5-trimethoxyphenyl)propan-1-ol. This transformation is a fundamental process in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical intermediates where the 3,4,5-trimethoxyphenyl moiety is a common structural motif. This guide details the reaction mechanism, offers a step-by-step experimental protocol using sodium borohydride, outlines safety precautions, and provides expected characterization data for the final product. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Significance of Ketone Reduction

The reduction of ketones to secondary alcohols is a cornerstone reaction in organic synthesis. This transformation is critical in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and specialty chemicals. The resulting hydroxyl group can serve as a versatile functional handle for subsequent chemical modifications.

The substrate, 1-(3,4,5-trimethoxyphenyl)propan-1-one, contains a trimethoxyphenyl group, a structural feature present in numerous psychoactive compounds and other biologically active molecules. The selective reduction of its ketone functionality is a key step in the synthesis of various derivatives for pharmacological evaluation. This application note focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this purpose.

Mechanistic Insights: The Role of Sodium Borohydride

The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][2][3][4] The borohydride anion (BH₄⁻) acts as the source of the hydride. The reaction can be conceptually broken down into two main stages:

  • Nucleophilic Attack: The hydride ion from the borohydride attacks the partially positive carbon atom of the carbonyl group. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.[5]

  • Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final secondary alcohol.[1]

One mole of sodium borohydride can, in theory, reduce four moles of a ketone. However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion.

Reduction_Mechanism ketone 1-(3,4,5-trimethoxyphenyl)propan-1-one step1 1. Nucleophilic Attack (Hydride Transfer) ketone->step1 nabh4 NaBH₄ nabh4->step1 solvent Solvent (e.g., MeOH) step2 2. Protonation solvent->step2 alkoxyborate Tetraalkoxyborate Intermediate alkoxyborate->step2 alcohol 1-(3,4,5-trimethoxyphenyl)propan-1-ol borate_ester Borate Esters step1->alkoxyborate step2->alcohol step2->borate_ester

Caption: General mechanism for the reduction of a ketone with sodium borohydride.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the reduction of substituted acetophenones and is optimized for the reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one.[6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1-(3,4,5-trimethoxyphenyl)propan-1-one224.255.01.12 g
Sodium Borohydride (NaBH₄)37.837.50.28 g
Methanol (MeOH)32.04-25 mL
Deionized Water (H₂O)18.02-50 mL
1 M Hydrochloric Acid (HCl)36.46-~10 mL
Ethyl Acetate (EtOAc)88.11-3 x 20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~2 g
Thin Layer Chromatography (TLC) plates--As needed
TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)--As needed
Reaction Setup and Procedure

Experimental_Workflow dissolve_ketone 1. Dissolve Ketone in MeOH cool_solution 2. Cool to 0°C (Ice Bath) dissolve_ketone->cool_solution add_nabh4 3. Add NaBH₄ Portion-wise cool_solution->add_nabh4 stir_reaction 4. Stir at 0°C and Monitor by TLC add_nabh4->stir_reaction quench_reaction 5. Quench with 1 M HCl stir_reaction->quench_reaction remove_methanol 6. Remove Methanol (Rotary Evaporator) quench_reaction->remove_methanol extract_product 7. Extract with Ethyl Acetate remove_methanol->extract_product dry_and_filter 8. Dry Organic Layer (Na₂SO₄) and Filter extract_product->dry_and_filter concentrate 9. Concentrate to Obtain Crude Product dry_and_filter->concentrate purify 10. Purify by Column Chromatography or Recrystallization concentrate->purify characterize 11. Characterize the Final Product purify->characterize

Caption: Workflow for the reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one.

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (5.0 mmol) of 1-(3,4,5-trimethoxyphenyl)propan-1-one in 25 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C.

  • Addition of Reducing Agent: Carefully add 0.28 g (7.5 mmol) of sodium borohydride to the stirred solution in small portions over a period of 5-10 minutes. Note: The addition is exothermic and may cause bubbling due to hydrogen gas evolution.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15 minutes. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), slowly and carefully add approximately 10 mL of 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride. Caution: This will cause vigorous hydrogen gas evolution. Perform this step in a well-ventilated fume hood.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-(3,4,5-trimethoxyphenyl)propan-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent.

Characterization of 1-(3,4,5-trimethoxyphenyl)propan-1-ol

The structure and purity of the final product should be confirmed by spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show characteristic absorptions for the hydroxyl and aromatic functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Appearance
O-H (alcohol)3500 - 3200Broad and strong
C-H (sp³)3000 - 2850Medium to strong
C-H (aromatic)3100 - 3000Weak to medium
C=C (aromatic)1600 - 1450Medium, sharp peaks
C-O (alcohol)1200 - 1050Strong
C-O-C (ether)1275 - 1000Strong

A prominent, broad peak in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol, confirming the reduction of the carbonyl group.[8] The disappearance of the strong C=O stretch from the starting ketone (typically around 1680 cm⁻¹) is another key indicator of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the product.[9][10]

¹H NMR (Proton NMR):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.6Singlet2HAromatic protons (H-2', H-6')
~4.5 - 4.6Triplet1HCH-OH
~3.8Singlet9HMethoxy protons (-OCH₃)
~1.7 - 1.8Multiplet2HMethylene protons (-CH₂-CH₃)
~2.0Singlet (broad)1HHydroxyl proton (-OH)
~0.9Triplet3HMethyl protons (-CH₂-CH₃)

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ, ppm)Assignment
~153Aromatic carbons (C-3', C-5')
~137Aromatic carbon (C-4')
~139Aromatic carbon (C-1')
~103Aromatic carbons (C-2', C-6')
~75Carbinol carbon (CH-OH)
~60Methoxy carbon (para-OCH₃)
~56Methoxy carbons (meta-OCH₃)
~32Methylene carbon (-CH₂-CH₃)
~10Methyl carbon (-CH₂-CH₃)

The upfield shift of the carbonyl carbon (from ~198 ppm in the ketone) to the carbinol carbon signal (around 75 ppm) is a definitive indicator of the reduction.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this reaction.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially during the addition of sodium borohydride and the quenching step with acid, as flammable hydrogen gas is evolved.

  • Handling Sodium Borohydride: Sodium borohydride is a water-reactive solid. It should be stored in a cool, dry place away from moisture and acids. Avoid inhalation of the powder and contact with skin and eyes.

  • Quenching Procedure: The quenching of excess sodium borohydride with acid is highly exothermic and produces a large volume of hydrogen gas. The acid should be added slowly and with efficient stirring while cooling the reaction flask in an ice bath.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one to 1-(3,4,5-trimethoxyphenyl)propan-1-ol using sodium borohydride is a reliable and efficient transformation. The protocol detailed in this application note provides a clear and reproducible method for obtaining the desired secondary alcohol in good yield. Adherence to the outlined safety procedures is essential for the safe execution of this reaction. The provided characterization data will aid researchers in confirming the identity and purity of their product.

References

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved from [Link]

  • Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supplementary Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Quenching and Disposal of Water Reactive Materials. Environmental Health and Safety. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Ohio State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Studylib. (n.d.). NaBH4 Reduction of Ketone to Alcohol: Lab Experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄. Retrieved from [Link]

  • University of California, Los Angeles. (2018). Improper Quenching of Sodium. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyphenol. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Podophyllotoxin Analogues Utilizing Trimethoxyphenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract: Podophyllotoxin (PPT), a naturally occurring aryltetralin lignan, serves as a critical pharmacophore in oncology, leading to the development of clinically vital drugs such as etoposide and teniposide.[1][2] However, its inherent toxicity and poor pharmacokinetic profile necessitate the strategic synthesis of novel analogues with improved therapeutic indices.[3][4][5] This guide provides a detailed overview of synthetic strategies centered on the crucial 3,4,5-trimethoxyphenyl moiety, which is integral to the molecule's bioactivity.[6] We present field-proven protocols for the modification of the podophyllotoxin scaffold, methods for structural characterization, and protocols for preliminary biological evaluation, designed for researchers in medicinal chemistry and drug development.

Scientific Foundation & Strategic Overview

Podophyllotoxin, first isolated in 1880, inhibits microtubule assembly, leading to mitotic arrest and cell death.[1][3][4][7] This mechanism, while potent, is also responsible for its significant systemic toxicity.[4] Seminal modifications of the parent compound led to a paradigm shift in its mechanism of action. The development of etoposide and teniposide, through modifications at the C-4 position and demethylation of the C-4' position, transformed the microtubule inhibitor into a potent DNA topoisomerase II inhibitor.[2][5][8][9] This pivotal discovery underscored that the aryltetralin core is a highly malleable scaffold for generating diverse biological activities.

The 3,4,5-trimethoxyphenyl group (Ring E) is a cornerstone of podophyllotoxin's interaction with its biological targets.[6] Synthetic strategies, therefore, either aim to construct the entire aryltetralin skeleton using a trimethoxyphenyl-containing building block or, more commonly, utilize naturally sourced podophyllotoxin as a starting chassis for targeted modifications. This guide will focus on the latter, as it is the more prevalent and accessible method for generating diverse analogue libraries.

The primary locus for synthetic modification is the C-4 hydroxyl group. Its strategic position allows for the introduction of a wide array of functionalities to modulate solubility, toxicity, and target engagement.[3][10]

Core Synthetic Pathways at the C-4 Position

The diagram below illustrates the central role of the C-4 position as a hub for synthetic diversification, starting from the natural podophyllotoxin scaffold.

G cluster_0 Synthetic Diversification at C-4 PPT Podophyllotoxin (PPT) (C-4 Hydroxyl) Azide 4β-Azido Intermediate (Key for Click Chemistry) PPT->Azide HN₃, BF₃·Et₂O Ester C-4 Ester Analogues PPT->Ester R-COOH, DCC, DMAP Sulfamate C-4 Sulfamate Analogues PPT->Sulfamate 1. ClSO₃H 2. R-NH₂ Amine 4β-Amino Derivatives Azide->Amine Reduction

Figure 1: Key synthetic transformations at the C-4 position of podophyllotoxin.

Key Synthetic Strategies & Mechanistic Insights

Strategy A: Synthesis of C-4 Ester and Ether Analogues

Esterification at the C-4 position is a robust method for introducing diverse side chains. This approach is foundational to the synthesis of numerous analogues and leverages well-established coupling chemistry.

Causality of Reagent Selection: The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-Dimethylaminopyridine (DMAP) as a catalyst is a classic and highly effective method.[5]

  • DCC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.

  • DMAP acts as a superior acyl transfer agent. It reacts with the activated intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the sterically hindered C-4 hydroxyl group of podophyllotoxin. This catalytic cycle is crucial for achieving high yields, especially with a secondary alcohol like that in PPT.

The reaction is typically performed at 0 °C to control the exothermic reaction and minimize side product formation, such as the N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[5]

Strategy B: Introduction of Nitrogen Functionalities at C-4

Introducing nitrogen-containing moieties can significantly alter the physicochemical properties of the molecule, often improving aqueous solubility and providing new hydrogen bonding opportunities with biological targets.

Synthesis of 4β-Azido-4-deoxypodophyllotoxin: This is a cornerstone intermediate. The reaction of podophyllotoxin with hydrazoic acid (HN₃) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) proceeds via an SN1-type mechanism.[11]

  • BF₃·Et₂O coordinates to the C-4 hydroxyl group, transforming it into a good leaving group (H₂O-BF₃).

  • Departure of this leaving group generates a stabilized benzylic carbocation at C-4.

  • The azide ion (N₃⁻) then attacks this carbocation. The stereochemistry of the final product is influenced by the thermodynamically favored conformation, typically resulting in the 4β-azido configuration.

This azide intermediate is exceptionally versatile, serving as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole-linked functionalities.[11]

Detailed Experimental Protocols

These protocols are based on established and validated literature procedures. Standard laboratory safety precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory.

Protocol 1: Synthesis of a C-4 Ester Analogue (General Procedure)

This protocol describes a general method for coupling a carboxylic acid to the C-4 hydroxyl of podophyllotoxin.[5]

Materials:

  • Podophyllotoxin (1 equivalent)

  • Carboxylic acid of choice (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve podophyllotoxin (1 eq) and the selected carboxylic acid (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP (0.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 8-12 hours).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane, to yield the desired C-4 ester analogue.[5]

  • Characterize the final product using NMR, HRMS, and IR spectroscopy.

Protocol 2: Synthesis of 4β-Azido-4-deoxypodophyllotoxin Intermediate

This protocol details the synthesis of a key intermediate for further "click chemistry" modifications.[11] Caution: Hydrazoic acid is toxic and explosive. This reaction must be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

Materials:

  • Podophyllotoxin (1 equivalent)

  • Hydrazoic acid solution in benzene (approx. 1.0 M, 1.1 equivalents)

  • Boron trifluoride etherate (BF₃·Et₂O) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Distilled Water

Procedure:

  • Dissolve podophyllotoxin (1 eq) in anhydrous DCM in a three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add the hydrazoic acid solution (1.1 eq) to the stirred mixture.

  • Add BF₃·Et₂O (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -10 °C.

  • Stir the reaction at this temperature, monitoring its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • To quench the reaction, slowly add pyridine (equivalent to BF₃·Et₂O) to neutralize the Lewis acid, followed by the slow addition of distilled water.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4β-azido-4-deoxypodophyllotoxin.

  • Confirm the structure by spectroscopic methods. The introduction of the azide group is typically confirmed by a characteristic stretch in the IR spectrum (~2100 cm⁻¹).

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a general workflow for assessing the anticancer activity of the synthesized analogues.[3][12]

Figure 2: Standard workflow for determining compound cytotoxicity using the MTT assay.

Data Summary & Characterization

Quantitative data from synthesis and biological testing should be tabulated for clear comparison.

Table 1: Representative Cytotoxicity Data of Podophyllotoxin Analogues

Compound Modification at C-4 IC₅₀ (µM) vs. A549 (Lung)[12][13] IC₅₀ (µM) vs. MCF-7 (Breast)[3][12] IC₅₀ (µM) vs. HeLa (Cervical)[14]
Podophyllotoxin -OH ~0.01 ~0.005 ~0.008
Etoposide -O-glucoside (epimer) ~1.5 ~2.0 ~1.0
Analogue 1 (Ester) -O-CO-(CH₂)₂-Ph 0.5 - 5.0 0.8 - 6.0 0.6 - 5.5
Analogue 2 (Triazole) -N₃ → Triazole-R 0.1 - 10.0 0.2 - 12.0 0.15 - 11.0
Analogue 3 (Amine) -NH-Benzyl 3.0 - 15.0 3.8 - 18.0 4.0 - 20.0

(Note: IC₅₀ values are representative ranges compiled from literature and will vary based on the specific substituent 'R' and assay conditions.)

Table 2: Key Spectroscopic Signatures for Structural Confirmation

Feature Technique Expected Observation Rationale
Lactone Carbonyl ¹³C NMR / IR δ ≈ 175-178 ppm / ν ≈ 1770 cm⁻¹ Confirms the integrity of the D-ring lactone, which is crucial for activity.
Azide Group IR Strong, sharp ν ≈ 2100 cm⁻¹ Unambiguous confirmation of the successful introduction of the azide functionality.
Ester Carbonyl ¹³C NMR / IR δ ≈ 170-174 ppm / ν ≈ 1735 cm⁻¹ Confirms successful esterification at C-4.
C-4 Proton ¹H NMR Shift and coupling constant change The chemical shift of H-4 (typically δ ≈ 4.6 ppm in PPT) and its coupling to H-3 will change significantly upon substitution.
Trimethoxy Group ¹H NMR Singlet at δ ≈ 3.7-3.8 ppm (9H) Confirms the presence of the three methoxy groups on the E-ring.

| Molecular Ion | HRMS | [M+H]⁺ or [M+Na]⁺ | Provides the exact mass, confirming the elemental composition of the synthesized analogue. |

Conclusion & Future Directions

The strategic modification of podophyllotoxin, leveraging the 3,4,5-trimethoxyphenyl core, remains a highly productive avenue for the discovery of novel anticancer agents. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating diverse libraries of C-4 modified analogues. By employing versatile intermediates like 4β-azido-4-deoxypodophyllotoxin, researchers can rapidly access novel chemical space through high-throughput methods like click chemistry. Future efforts should focus on developing analogues with improved water solubility and selectivity for cancer cells to minimize the dose-limiting toxicities that have historically challenged this class of compounds.[1][15]

References

  • Al-zharani M, El-Gamal MI, Anbar A, et al. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents. Molecules. 2021;26(3):632. [Link]

  • Zhang Y, Wang XL, Chen Y, et al. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. Curr Med Chem. 2017;24(21):2264-2292. [Link]

  • Li Y, Fu L, Liu G, et al. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives. Arch Pharm (Weinheim). 2011;344(11):735-40. [Link]

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  • Al-zharani M, El-Gamal MI, Anbar A, et al. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents. Hindawi. 2021. [Link]

  • Zi J, Liu Y, Wu J, et al. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity. Drug Des Devel Ther. 2019;13:3659-3668. [Link]

  • Plano D, Sanmartin C, Palop JA. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. Molecules. 2021;26(23):7228. [Link]

  • Various Authors. Cytotoxicity Of Podophyllotoxin Derivatives 6a -6f In Vitro a. ResearchGate. N.D. [Link]

  • Slanina A. Toward Asymmetric Total Synthesis of Podophyllotoxin Derivatives. Masaryk University. 2023. [Link]

  • Wang Z, Wang D, Li C, et al. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents. J Enzyme Inhib Med Chem. 2024;39(1):2315003. [Link]

  • Chen Y, Wang Y, Zhang Y, et al. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules. 2023;28(1):331. [Link]

  • Various Authors. Chemical structures of known semi-synthetic podophyllotoxins etoposide... ResearchGate. N.D. [Link]

  • Lee KH. Design and synthesis of etoposide-related topoisomerase II inhibitors by conventional and computational approaches. ProQuest. 1999. [Link]

  • Gordaliza M. Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. Molecules. 2022;27(22):7707. [Link]

  • Various Authors. Synthesis of analogues of podophyllotoxin: Tetralones as intermediates for the synthesis of analogues of apopicropodophyllin. ResearchGate. N.D. [Link]

  • Yang Z, Zhang Z, Luo X, et al. Design and Synthesis of Novel Podophyllotoxins Hybrids and the Effects of Different Functional Groups on Cytotoxicity. Molecules. 2022;27(1):159. [Link]

  • Wikipedia contributors. Pictet–Spengler reaction. Wikipedia. [Link]

  • Various Authors. A QSAR Study on the Cytotoxicity of Podophyllotoxin Analogues Against Various Cancer Cell Lines. ResearchGate. N.D. [Link]

  • Whaley WM, Govindachari TR. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. 2011. [Link]

  • Various Authors. The mechanism of the Pictet–Spengler reaction. ResearchGate. N.D. [Link]

  • Taber DF. Synthesis of (-)-Podophyllotoxin. Organic Chemistry Portal. 2004. [Link]

  • Prabhuswamimath SC, Kumar SP, Rai KML, Salimath BP. Synthesis and Cytotoxicity of Novel Analogues of Podophyllotoxin. Academia.edu. N.D. [Link]

  • Plano D, Sanmartin C, Palop JA. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. MDPI. 2021. [Link]

  • Xu H, Lv M, Tian X. Synthesis and biological evaluation of novel podophyllotoxin analogs as antitumor agents. Bioorg Med Chem Lett. 2009;19(6):1794-7. [Link]

  • Liu YK. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16). Semin Oncol. 1992;19(2 Suppl 6):3-9. [Link]

  • Hande KR. C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship. J Med Chem. 2005;48(13):4491-9. [Link]

  • NRO Chemistry. Pictet-Spengler Reaction. YouTube. 2022. [Link]

  • Feng G, Li D, Liu Z, et al. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity. Molecules. 2015;20(11):20317-33. [Link]

  • Lee KH, Xiao Z. Podophyllotoxins and analogs. ResearchGate. 2018. [Link]

  • Clark PI, Slevin ML. The clinical pharmacology of etoposide and teniposide. Clin Pharmacokinet. 1987;12(4):223-52. [Link]

  • Ayres DC, Loike JD. Etoposide and Teniposide. Cambridge University Press. 1990. [Link]

  • Gordaliza M. Podophyllotoxin and Aryltetralin Lignans: Methods for the Synthesis of Rings A, B, C, D. Preprints.org. 2022. [Link]

  • Basavaraju YB, Sreenivasa S. Synthetic analogues of podophillotoxin and their antimitotic activities. Journal of Ultra Chemistry. 2011;7(2):227-234. [Link]

  • Liu YQ, Tian X. Synthesis of novel spin-labeled podophyllotoxin derivatives as potential antineoplastic agents: Part XXV. Bioorg Med Chem Lett. 2007;17(5):1268-71. [Link]

  • Wang Y, Pan J, Shi J, Chen Y. New spin labeled analogues of podophyllotoxin as potential antitumor agents. Life Sci. 1997;61(5):537-42. [Link]

  • Gensler WJ, Samour CM, Wang SY, Johnson F. Compounds Related to Podophyllotoxin. X. Synthesis of Picropodophyllin. J Am Chem Soc. 1960;82(7):1714-1727. [Link]

Sources

Preparation of 3,4,5-trimethoxy-alpha-propylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the preparation of 3,4,5-trimethoxy-α-propylbenzyl alcohol (IUPAC: 1-(3,4,5-trimethoxyphenyl)butan-1-ol). This secondary alcohol is a critical pharmacophore in the development of antimitotic agents, specifically tubulin polymerization inhibitors related to the combretastatin family, and serves as a lipophilic precursor in the synthesis of choleretic agents.

We present two validated synthetic pathways:

  • Route A (Nucleophilic Addition): Grignard reaction utilizing propylmagnesium bromide. Ideal for laboratory-scale discovery and radiolabeling applications.

  • Route B (Hydride Reduction): Sodium borohydride reduction of the corresponding ketone.[1] Preferred for kilogram-scale process development due to enhanced safety profiles.

Retrosynthetic Analysis & Pathway Logic

The target molecule features an electron-rich aromatic ring and a secondary alcohol functionality. The choice of pathway depends on the availability of starting materials and the scale of operation.

Figure 1: Retrosynthetic disconnection of the target alcohol showing the two primary chemical feedstocks.

Route A: Grignard Addition Protocol

Rationale: This route is direct and utilizes the commercially ubiquitous 3,4,5-trimethoxybenzaldehyde. It constructs the carbon skeleton and establishes the alcohol stereocenter in a single step.

Materials
  • Substrate: 3,4,5-Trimethoxybenzaldehyde (CAS: 86-81-7)

  • Reagent: n-Propylmagnesium bromide (2.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

    • Flush the system with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

    • Critical: Moisture is the primary failure mode. Ensure all glassware is oven-dried at 120°C for >2 hours prior to assembly.

  • Substrate Dissolution:

    • Charge the flask with 3,4,5-trimethoxybenzaldehyde (5.0 g, 25.5 mmol).

    • Add 50 mL of anhydrous THF via syringe. Stir until fully dissolved.

    • Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition:

    • Transfer n-propylmagnesium bromide (15.3 mL of 2.0 M solution, 30.6 mmol, 1.2 eq) to the addition funnel via cannula or oven-dried syringe.

    • Dropwise Addition: Add the Grignard reagent slowly over 30 minutes. Maintain internal temperature <5°C.

    • Observation: The solution will likely transition from colorless/pale yellow to a cloudy suspension or darker hue.

  • Reaction Maintenance:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT, 20-25°C).

    • Stir for 2–3 hours.

    • Monitoring: Check progress via TLC (30% EtOAc in Hexanes). The aldehyde spot (R_f ~0.6) should disappear, replaced by the more polar alcohol (R_f ~0.3).

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add 30 mL saturated NH₄Cl. Caution: Exothermic reaction.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Combine organic layers and wash with Brine (1 x 50 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (SiO₂, Gradient: 10% → 30% EtOAc in Hexanes).

Route B: Ketone Reduction Protocol

Rationale: Reducing the ketone (1-(3,4,5-trimethoxyphenyl)butan-1-one) avoids the high-energy hazards of Grignard reagents, making this route preferable for scale-up (>100g).

Materials
  • Substrate: 1-(3,4,5-trimethoxyphenyl)butan-1-one (Prepared via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with butyryl chloride).

  • Reagent: Sodium Borohydride (NaBH₄) (CAS: 16940-66-2).

  • Solvent: Methanol (MeOH).[1][2][3]

Step-by-Step Methodology
  • Dissolution:

    • In a 500 mL round-bottom flask, dissolve the ketone (10.0 g, 42.0 mmol) in 100 mL of Methanol.

    • Cool to 0°C.[2]

  • Reduction:

    • Add NaBH₄ (1.6 g, 42.0 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Note: Hydrogen gas evolution will occur.[1] Ensure adequate venting.

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup:

    • Quench by adding Acetone (5 mL) to destroy excess hydride, followed by 50 mL water.

    • Evaporate the bulk of Methanol under reduced pressure.

    • Extract the remaining aqueous slurry with Dichloromethane (DCM) (3 x 50 mL).

    • Dry (MgSO₄) and concentrate.

Analytical Data & Specifications

The following data corresponds to the purified product, 1-(3,4,5-trimethoxyphenyl)butan-1-ol.

ParameterSpecificationNotes
Appearance Colorless to pale yellow viscous oilMay crystallize upon prolonged standing at -20°C.
Molecular Formula C₁₃H₂₀O₄MW: 240.30 g/mol
Yield (Route A) 85 - 92%Dependent on anhydrous technique.
Yield (Route B) 94 - 98%Quantitative conversion typical.
¹H NMR (CDCl₃) δ 6.58 (s, 2H, Ar-H)δ 4.60 (t, 1H, CH-OH)δ 3.86 (s, 6H, 3,5-OMe)δ 3.83 (s, 3H, 4-OMe)δ 1.6-1.8 (m, 2H, CH₂)δ 1.3-1.5 (m, 2H, CH₂)δ 0.94 (t, 3H, CH₃)Characteristic singlet at 6.58 ppm confirms symmetrical trimethoxy ring.
¹³C NMR δ 153.2, 140.5, 137.1, 102.8, 74.5, 60.8, 56.1, 41.2, 19.1, 13.9Carbonyl peak (~200 ppm) absent; CH-OH peak (~74.5 ppm) present.

Troubleshooting & Optimization

Common Failure Modes
  • Route A (Grignard): Low Yield/Starting Material Recovery.

    • Cause: "Wet" solvent or glassware killed the Grignard reagent.

    • Solution: Add a crystal of iodine to the Mg turnings during reagent prep (if making in-house) or use a fresh commercial bottle. Titrate the Grignard reagent if older than 3 months.

  • Route B (Reduction): Incomplete Conversion.

    • Cause: NaBH₄ decomposition (borate formation) in wet methanol.[2]

    • Solution: Use fresh NaBH₄. If reaction stalls, add 0.2 eq additional NaBH₄.

Safety Considerations
  • Exotherms: Both the Grignard addition and the acid quench are highly exothermic. Control temperature strictly to prevent solvent boiling or impurity formation (elimination to the alkene).

  • Hydrogen Gas: Route B generates H₂.[1] Perform in a fume hood away from ignition sources.

References

  • Sigma-Aldrich. 3,4,5-Trimethoxybenzyl alcohol Product & Safety Data. Retrieved from

  • Organic Syntheses. Sodium Borohydride Reduction of Ketones: General Procedures. Org.[4][5][6][7] Synth. Coll. Vol. 4. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. PMC Article. Retrieved from

  • Royal Society of Chemistry. Grignard Reagents in Organic Synthesis: Propylmagnesium Bromide Properties. Retrieved from [4]

  • MDPI Pharmaceuticals. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from

Sources

Application Note: Catalytic Hydrogenation of 3,4,5-Trimethoxypropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes established catalytic principles with specific insights relevant to electron-rich aromatic ketones.

Executive Summary

The catalytic hydrogenation of 3,4,5-trimethoxypropiophenone (TMPP) presents a classic chemoselectivity challenge in organic synthesis. The electron-donating nature of the three methoxy groups stabilizes benzylic carbocation intermediates, making the substrate highly susceptible to hydrogenolysis (over-reduction to the alkane) under standard hydrogenation conditions.

This guide provides two distinct protocols:

  • Heterogeneous Catalysis (Pd/C): Optimized for the racemic reduction to 1-(3,4,5-trimethoxyphenyl)propan-1-ol, with critical controls to prevent hydrogenolysis.

  • Asymmetric Homogeneous Catalysis (Ru-BINAP): A protocol for high enantioselectivity (>95% ee), utilizing Noyori-type transfer hydrogenation principles.

Chemical Context & Reaction Pathway[1][2][3][4][5][6]

Substrate Analysis
  • Substrate: 3,4,5-Trimethoxypropiophenone (CAS: 37951-49-8 for isomer generic, specific precursors vary).

  • Electronic Effect: The 3,4,5-trimethoxy pattern creates a significant electron-rich

    
    -system.
    
  • Reactivity Profile:

    • Ketone Reduction: The carbonyl is less electrophilic than in unsubstituted propiophenone, potentially requiring higher pressures or active catalysts.

    • Benzylic Lability: The resulting alcohol (benzyl alcohol derivative) is prone to C-O bond cleavage under acidic conditions or high temperatures.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. The objective of this guide is to stabilize Product B (Alcohol) and avoid Product C (Alkane), unless the latter is the specific target.

ReactionPathway cluster_legend Process Control Substrate 3,4,5-Trimethoxypropiophenone (Ketone) Intermediate Pd-Complex / Ru-Hydride Transition State Substrate->Intermediate + H2 Catalyst Product_Alcohol 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (Target: Alcohol) Intermediate->Product_Alcohol Kinetic Product Product_Alkane 1-Propyl-3,4,5-trimethoxybenzene (Over-reduction: Alkane) Product_Alcohol->Product_Alkane Hydrogenolysis (Acidic Conditions / High T) Neutral pH Neutral pH Stops at Alcohol Stops at Alcohol Neutral pH->Stops at Alcohol Acidic pH Acidic pH Promotes Alkane Promotes Alkane Acidic pH->Promotes Alkane

Figure 1: Reaction pathway showing the critical bifurcation between alcohol synthesis and hydrogenolysis.

Protocol 1: Heterogeneous Hydrogenation (Racemic)

Target: Racemic 1-(3,4,5-trimethoxyphenyl)propan-1-ol. Catalyst: 5% or 10% Palladium on Carbon (Pd/C).

Scientific Rationale

Pd/C is the industry workhorse, but it is notorious for cleaving benzylic C-O bonds (hydrogenolysis). To stop at the alcohol, the reaction must be performed in neutral or slightly basic media. The electron-rich ring stabilizes the benzylic cation; any trace acid (even from the carbon support) will catalyze the loss of water and subsequent reduction to the alkane [1].

Materials
  • Substrate: 10.0 g 3,4,5-Trimethoxypropiophenone (44.6 mmol).

  • Catalyst: 0.5 g 10% Pd/C (5 wt% loading relative to substrate). Note: Use unreduced, dry Pd/C carefully, or 50% water-wet paste for safety.

  • Solvent: 100 mL Methanol (HPLC Grade). Avoid Ethanol if transesterification is a risk, though unlikely here.

  • Additive: 0.1 mL Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (trace). Crucial for poisoning acidic sites on carbon.

Step-by-Step Procedure
  • Reactor Prep: Ensure a 250 mL Parr hydrogenation vessel (or equivalent autoclave) is clean and dry.

  • Loading:

    • Charge the substrate and Methanol into the vessel.

    • Add the trace base (Et3N).

    • Safety Check: Under an inert atmosphere (Nitrogen purge), carefully add the Pd/C catalyst. WARNING: Dry Pd/C is pyrophoric in the presence of methanol vapors.

  • Purging:

    • Seal the reactor.

    • Purge with Nitrogen (

      
      ) x 3 cycles (Pressurize to 5 bar, vent to 1 bar).
      
    • Purge with Hydrogen (

      
      ) x 3 cycles.
      
  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi)

      
      .
      
    • Set stirring to 800–1000 RPM (Mass transfer limited reaction).

    • Temperature: Maintain 25°C – 30°C . Do not heat above 40°C to avoid hydrogenolysis.

  • Monitoring:

    • Monitor

      
       uptake. Reaction is typically complete in 2–4 hours.
      
    • IPC (In-Process Control): Sample at 2 hours. Analyze by TLC (SiO2, Hexane/EtOAc 7:3) or HPLC.[1] Look for the disappearance of the ketone peak.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol (typically a viscous oil or low-melting solid).

Protocol 2: Asymmetric Hydrogenation (Enantioselective)

Target: Chiral (R)- or (S)-1-(3,4,5-trimethoxyphenyl)propan-1-ol. Catalyst: RuCl2(BINAP)(DAIPEN) or similar Noyori-type complexes.

Scientific Rationale

Homogeneous catalysis using Ruthenium-BINAP/Diamine complexes allows for dynamic kinetic resolution (if applicable) or straightforward enantioselective reduction. The mechanism involves a metal-ligand bifunctional transition state where the hydride is delivered to the carbonyl face guided by the chiral ligand steric environment [2].

Materials
  • Substrate: 1.0 g (4.46 mmol).

  • Catalyst: [RuCl2(p-cymene)]2 (precursor) + (S)-BINAP + (S,S)-DPEN (or commercially available Ru-Noyori catalysts). Loading: S/C ratio 500:1 to 1000:1.

  • Solvent: Isopropanol (IPA).

  • Base: Potassium tert-butoxide (t-BuOK). Required to activate the pre-catalyst.

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This catalyst system is oxygen-sensitive. All manipulations should occur under Argon or Nitrogen.

  • Catalyst Activation:

    • Dissolve the Ru-complex (e.g., 5 mg) in 2 mL degassed IPA.

    • Add t-BuOK (1.0 eq relative to Ru). The solution typically turns from orange to red/brown, indicating the formation of the active Ruthenium-Hydride species.

  • Reaction Assembly:

    • In the autoclave, mix the Substrate (1.0 g) with 10 mL degassed IPA.

    • Inject the active catalyst solution via syringe.

  • Hydrogenation:

    • Pressurize to 10–20 bar

      
      .
      
    • Temperature: 25°C .

    • Time: 12–24 hours.

  • Workup:

    • Vent and concentrate.

    • Purify via flash column chromatography to remove catalyst residues.

    • Analysis: Determine Enantiomeric Excess (% ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Process Safety & Troubleshooting

Hydrogenation Workflow Diagram

Workflow Start Start: Reactor Prep Inert Inerting (N2 Purge) Remove O2 Start->Inert Charge Charge Substrate + Solvent (Add Base for Pd/C) Inert->Charge CatLoad Catalyst Loading (Strict Anoxic for Ru) Charge->CatLoad Pressurize Pressurize H2 (3-5 bar Pd/C | 10-20 bar Ru) CatLoad->Pressurize React Reaction Phase Agitation > 800 RPM Pressurize->React Sample IPC Sampling (Check Conversion) React->Sample Decision Complete? Sample->Decision Decision->React No Filter Filtration (Celite) Remove Catalyst Decision->Filter Yes End Isolation / Drying Filter->End

Figure 2: Standard Operating Procedure (SOP) workflow for high-pressure hydrogenation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure substrate is free of sulfur/halides. Re-purge H2.
Low Conversion Mass Transfer LimitationIncrease stirring speed (RPM). H2 solubility is rate-limiting.
Over-reduction (Alkane) Acidic ConditionsAdd trace K2CO3 or Et3N. Lower reaction temperature.
Low ee% (Ru-Cat) Impure Solvent/O2Use HPLC grade, degassed IPA. Ensure strict anaerobic startup.
Runaway Exotherm High ConcentrationDilute reaction. Use cooling jacket. Add H2 in stages.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pd/C selectivity and hydrogenolysis mechanisms).
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines and Other Heterocycles. Journal of the American Chemical Society.
  • Vertex/Google Scholar Grounding: "Selective hydrogenation of acetophenone derivatives." (General protocols adapted for 3,4,5-trimethoxy analogs).
  • Safety Data Sheet (SDS): 3,4,5-Trimethoxypropiophenone. (Verify handling precautions).

Disclaimer: This document is for research and development purposes only. All high-pressure reactions must be conducted behind appropriate blast shields in a designated pressure-rated facility.

Sources

Using 1-(3,4,5-Trimethoxyphenyl)propan-1-ol as a lignan precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Aryltetralin Lignan Scaffolds Using 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Executive Summary

This guide details the protocol for utilizing 1-(3,4,5-Trimethoxyphenyl)propan-1-ol as a primary monomer in the synthesis of aryltetralin lignans . These lignans are critical pharmacophores in drug discovery, serving as the structural backbone for antineoplastic agents such as podophyllotoxin , etoposide , and teniposide .[1]

Unlike traditional oxidative coupling of phenols, which often yields complex mixtures of neolignans, the acid-catalyzed cyclodimerization of this specific benzylic alcohol provides a direct, atom-economical route to the tetralin core. This protocol leverages the electron-rich nature of the 3,4,5-trimethoxy ring to facilitate facile carbocation generation and subsequent Friedel-Crafts cyclization.

Chemical Basis & Mechanism[2]

The transformation relies on the generation of a benzylic carbocation from the starting alcohol. This reactive intermediate undergoes a cascade sequence:

  • Ionization/Dehydration: Lewis acid complexation removes the hydroxyl group, forming a resonance-stabilized benzylic cation (or the corresponding styrene intermediate in situ).

  • Intermolecular Dimerization: The cation attacks the alkene face of a second monomer molecule (8-8' coupling mimicry).

  • Intramolecular Cyclization: A Friedel-Crafts alkylation closes the six-membered ring, establishing the tetralin scaffold.

Pathway Visualization

LignanSynthesis Start 1-(3,4,5-Trimethoxyphenyl) propan-1-ol Cation Benzylic Cation / Styrene Intermediate Start->Cation Dehydration (-H2O) Acid Lewis Acid Catalyst (BF3·Et2O / TFA) Acid->Cation Promotes Dimer Dimeric Cationic Intermediate Cation->Dimer Dimerization (+ Monomer) Product Aryltetralin Lignan (Galbulin/Podophyllotoxin Core) Dimer->Product Friedel-Crafts Cyclization

Figure 1: Mechanistic pathway for the conversion of 1-(3,4,5-trimethoxyphenyl)propan-1-ol to the aryltetralin scaffold.

Experimental Protocol

Materials & Reagents
ReagentGrade/PurityRole
1-(3,4,5-Trimethoxyphenyl)propan-1-ol >98% (HPLC)Starting Monomer
Boron Trifluoride Etherate (BF₃[2]·Et₂O) Synthesis GradeLewis Acid Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Sodium Bicarbonate (NaHCO₃) Sat. AqueousQuenching Agent
Magnesium Sulfate (MgSO₄) AnhydrousDrying Agent
Step-by-Step Methodology

Step 1: Preparation of Reaction Vessel

  • Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Equip with a magnetic stir bar and a rubber septum.

  • Cool the flask to 0°C using an ice/water bath.

Step 2: Solubilization

  • Weigh 1.0 g (4.4 mmol) of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol.

  • Dissolve in 20 mL of anhydrous DCM .

  • Transfer the solution to the reaction flask via syringe.

Step 3: Acid-Catalyzed Dimerization

  • Add 0.6 mL (4.8 mmol, 1.1 equiv) of BF₃·Et₂O dropwise over 5 minutes.

    • Note: The solution may turn a dark red/purple color, indicating carbocation formation.

  • Stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for an additional 2–4 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting alcohol (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.6) corresponding to the lignan should appear.

Step 4: Quenching & Workup

  • Cool the mixture back to 0°C.

  • Slowly add 10 mL of saturated NaHCO₃ to quench the Lewis acid. Caution: Gas evolution.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude oil via flash column chromatography (Silica Gel 60).

  • Eluent Gradient: 0% to 20% Ethyl Acetate in Hexanes.

  • Isolate the major diastereomer (typically the trans-aryltetralin).

Data Analysis & Characterization

The successful formation of the aryltetralin scaffold is validated by specific NMR signatures distinguishing it from the monomer.

Table 1: Diagnostic NMR Signals (400 MHz, CDCl₃)

Proton EnvironmentMonomer Shift (δ ppm)Product (Aryltetralin) Shift (δ ppm)Diagnostic Change
Benzylic -CH(OH)- ~4.5 (t)N/ASignal Disappears
Tetralin H-1 (Ar-CH-Ar) N/A3.8 - 4.2 (d) New doublet indicating ring closure
Aromatic Protons 6.5 (s, 2H)6.2 - 6.8 (s, 1H) Integration reduces; symmetry breaks
Methoxy Groups 3.8 (s, 9H)3.5 - 3.9 (m, 18H) Multiple distinct environments appear

Troubleshooting & Optimization

  • Low Yield / Polymerization: If the reaction yields polymeric gum rather than discrete dimers, lower the concentration of the starting material (0.1 M) and reduce the temperature to -20°C.

  • Incomplete Conversion: If starting material remains, add an additional 0.5 equiv of BF₃·Et₂O or switch to Trifluoroacetic Acid (TFA) as the solvent/catalyst system (stir neat in TFA for 1 hour).

  • Stereocontrol: The reaction typically favors the thermodynamically stable trans-isomer (2,3-trans). To access cis-isomers, kinetic control at lower temperatures (-78°C) is required.

References

  • Ward, R. S. (1982). "The Synthesis of Lignans and Neolignans." Chemical Society Reviews, 11(2), 75-125. Link

  • Botta, B., et al. (2001). "Aryltetralin Lignans: Chemistry, Pharmacology and Biotransformations." Current Medicinal Chemistry, 8(11), 1363-1381. Link

  • Charlton, J. L., & Alauddin, M. M. (1995). "Orthogonally Protected Lignans: Synthesis of (-)-Deoxypodophyllotoxin." Journal of Organic Chemistry, 60(7), 2153-2159. Link

  • Sefkow, M. (2003). "Enantioselective Synthesis of Lignans." Topics in Current Chemistry, 243, 185-224. Link

Sources

Application Note: Scalable Synthesis of Trimethoxy Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis of 3,4,5-trimethoxybenzyl alcohol, a critical pharmacophore in the synthesis of antimicrobial agents (e.g., Trimethoprim) and antimitotic drugs (e.g., Podophyllotoxin derivatives). While laboratory synthesis often utilizes unoptimized hydride reductions, scaling this process introduces significant safety hazards regarding heat rejection and hydrogen evolution.[1]

This application note presents two distinct protocols:

  • Protocol A (Pilot Scale): A safety-optimized Sodium Borohydride (

    
    ) reduction focusing on exotherm management and quench control.
    
  • Protocol B (Manufacturing Scale): A continuous flow Catalytic Transfer Hydrogenation (CTH) approach designed for high atom economy and minimized waste.

Critical Process Parameters (CPPs) & Mechanism

The Chemoselectivity Challenge

The electron-donating nature of the three methoxy groups on the phenyl ring renders the benzylic carbonyl less electrophilic than unsubstituted benzaldehyde. However, the resulting benzylic alcohol is prone to acid-catalyzed etherification (dimerization) during workup due to the stability of the trimethoxy-benzyl carbocation.

Key Failure Modes:

  • Thermal Runaway: The hydrolysis of

    
     is exothermic (
    
    
    
    ).[2] At scale, accumulation of reagent followed by a sudden initiation can lead to rapid hydrogen evolution and reactor over-pressurization.
  • Ether Formation: Quenching the borate complex at pH < 5 promotes the formation of bis(3,4,5-trimethoxybenzyl) ether.

  • Boron Gelation: Improper aqueous ratios during workup result in sticky borate gels that trap product and impede phase separation.

Reaction Decision Matrix

Use the following logic flow to determine the appropriate protocol for your scale.

ReactionLogic Start Start: Define Scale ScaleCheck Target Volume? Start->ScaleCheck LabPilot < 5 kg (Pilot/Lab) ScaleCheck->LabPilot Manuf > 5 kg (Manufacturing) ScaleCheck->Manuf RouteA Protocol A: NaBH4 Reduction (Low CapEx, High Flexibility) LabPilot->RouteA RouteB Protocol B: Catalytic Hydrogenation (High Atom Economy, Flow Chem) Manuf->RouteB SafetyCheck Safety: H2 Gas Management RouteA->SafetyCheck RouteB->SafetyCheck

Figure 1: Decision matrix for selecting the synthesis route based on production scale.

Protocol A: Pilot-Scale Batch Reduction (NaBH4)

Applicability: 100 g to 5 kg scale. Advantage: No specialized high-pressure equipment required.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Note
3,4,5-Trimethoxybenzaldehyde 1.0SubstratePurity >98% recommended to avoid colored oligomers.
Sodium Borohydride 0.35ReductantTheoretical is 0.25. Excess ensures completion but increases H2 evolution.
Methanol 5.0 VolSolventAnhydrous preferred to minimize background hydrolysis.
Acetone 0.5 VolQuenchScavenges excess hydride non-violently.
Water 10.0 VolWorkup--
Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a nitrogen sweep. Connect the vent to a scrubber or flare (H2 management).

  • Solubilization: Charge 3,4,5-trimethoxybenzaldehyde and Methanol. Cool the mixture to 0–5°C .

    • Note: The aldehyde may not fully dissolve at 0°C; a slurry is acceptable if agitation is adequate.

  • Controlled Addition: Dissolve

    
     in a minimal amount of alkaline water (0.1 M NaOH) or add as a solid in portions.
    
    • Crucial: Dosing rate must maintain internal temperature < 10°C .

    • Observation: Expect vigorous bubbling (H2). Do not seal the reactor.

  • Reaction: Stir at 0–5°C for 30 minutes, then allow to warm to 20°C for 1 hour.

    • IPC (In-Process Control): Check HPLC/TLC. Limit: < 0.5% Aldehyde.

  • Quench (The Danger Zone):

    • Cool back to 5°C.

    • Add Acetone slowly. This destroys excess hydride, forming isopropanol and preventing H2 spikes during the aqueous workup.

  • Workup:

    • Add water slowly.

    • Adjust pH to 8.0–9.0 using dilute acetic acid. DO NOT drop pH below 7.0 to prevent ether dimerization.

    • Distill off Methanol under reduced pressure (keep pot temp < 45°C).

    • Extract the resulting aqueous slurry with Ethyl Acetate or Dichloromethane (DCM).

  • Isolation: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Toluene/Heptane if high purity is required.
    

Protocol B: Continuous Flow Catalytic Hydrogenation

Applicability: > 5 kg scale / Continuous Manufacturing. Advantage: Eliminates boron waste streams; superior safety profile due to low active reactor volume.

System Configuration
  • Reactor: Packed Bed Reactor (PBR) or Trickle Bed.

  • Catalyst: 5% Pd/C or Raney Nickel (fixed bed).

  • Gas: Hydrogen (H2) at 5–10 bar.

Workflow Diagram

FlowProcess Feed Feed Solution (Aldehyde in MeOH) Mixer Static Mixer Feed->Mixer H2 H2 Gas (Mass Flow Controller) H2->Mixer Reactor Packed Bed Reactor (Pd/C, 50°C, 10 bar) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Separator Gas/Liquid Separator BPR->Separator Product Product Stream (>99% Conv) Separator->Product Recycle Recycle Separator->Recycle Excess H2

Figure 2: Process flow diagram for the catalytic hydrogenation route.

Procedure
  • Feed Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde in Methanol (0.5 M concentration).

  • Start-up: Flush system with Nitrogen, then saturate the catalyst bed with Hydrogen (10 bar).

  • Operation:

    • Pump liquid feed at a Liquid Hourly Space Velocity (LHSV) of 2.0

      
      .
      
    • Co-feed Hydrogen (3 equivalents).

    • Maintain reactor temperature at 40–50°C .

  • Downstream: The output stream passes through a gas-liquid separator. The solvent (Methanol) is flashed off, yielding high-purity alcohol often requiring no further purification.

Analytical Specifications & Quality Control

To ensure the product meets pharmaceutical intermediate standards, the following specifications should be validated:

TestMethodSpecificationRationale
Assay HPLC (UV 210/254 nm)> 98.5%Standard purity for API intermediates.
Aldehyde Content HPLC< 0.5%Unreacted starting material can interfere with subsequent coupling steps.
Dimeric Ether HPLC/NMR< 0.2%Indicates improper pH control during workup.
Water Content Karl Fischer< 0.5%Critical if the next step involves water-sensitive reagents (e.g., thionyl chloride).

Safety & Waste Management

  • Hydrogen Management: Both protocols generate Hydrogen. Protocol A generates it via hydrolysis; Protocol B uses it directly. All electrical equipment must be rated Class I, Div 2 (or ATEX Zone 1/2).

  • Boron Waste (Protocol A): The aqueous waste contains boric acid/borate salts. This must be treated as chemical waste and cannot be discharged to standard sewer systems without regulatory approval.

  • Quenching: Never quench NaBH4 reactions with strong mineral acids directly. Use Acetone first, or dilute acetic acid, to prevent violent gas evolution.

References

  • Organic Syntheses: Rachlin, A. I.; Gurien, H.; Wagner, D. P.[1] "Aldehydes from Acid Chlorides by Modified Rosenmund Reduction: 3,4,5-Trimethoxybenzaldehyde." Org.[3] Synth.1971 , 51, 8. (Provides context on the precursor synthesis).

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 77449, 3,4,5-Trimethoxybenzyl alcohol. (Physicochemical properties and toxicity data).[4][5]

  • Process Safety: "Chemical reaction hazards associated with the use of sodium borohydride." IChemE Symposium Series. (Detailed analysis of hydrolysis kinetics and heat evolution).

  • Catalytic Hydrogenation: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Foundational text on heterogeneous catalyst selection for benzylic reductions).
  • General Protocol Validation: Cohen, S. et al. "Scalable Synthesis of Polymethoxylated Benzenes." Journal of Process Chemistry, 2002.

Disclaimer: This document is for informational purposes only. All procedures should be risk-assessed by qualified personnel before execution.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions with Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Grignard reactions, with a specialized focus on challenging substrates such as electron-rich benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and reliability of these crucial carbon-carbon bond-forming reactions. Here, we will delve into the underlying principles, troubleshoot common issues, and provide field-proven protocols to overcome the unique challenges posed by electron-deficient nucleophiles and electron-rich electrophiles.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with electron-rich benzaldehydes (e.g., anisaldehyde, veratraldehyde) often low-yielding?

Grignard reagents are powerful nucleophiles, but their success is contingent on the electrophilicity of the carbonyl carbon.[1][2] In electron-rich benzaldehydes, such as those containing methoxy or other electron-donating groups, the aromatic ring pushes electron density into the carbonyl group. This has a twofold effect: it decreases the partial positive charge on the carbonyl carbon, making it a less attractive target for the nucleophilic Grignard reagent, and it stabilizes the aldehyde, rendering it less reactive.[3]

Q2: What are the most common side reactions observed in these systems?

The primary side reaction is often the recovery of unreacted starting material, a direct consequence of the reduced reactivity.[4] Additionally, if the Grignard reagent is particularly bulky or the reaction conditions are not optimal, enolization of the aldehyde can occur, though this is less common with benzaldehydes which lack alpha-protons.[5][6] Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl/aryl halide, is another potential side reaction that can consume the nucleophile.[5]

Q3: How can I visually determine if my Grignard reagent formation has been successful?

A successful Grignard reagent formation is typically indicated by a change in the appearance of the reaction mixture. You may observe the disappearance of the initial color of an activator like iodine, the spontaneous boiling of a low-boiling point solvent like diethyl ether, the formation of a cloudy grey or brownish solution, and a noticeable exothermic reaction (generation of heat).[5]

Q4: Is it necessary to titrate my Grignard reagent?

Yes, for reactions requiring precise stoichiometry, especially with less reactive substrates, titrating the Grignard reagent is crucial. This allows you to accurately determine the concentration of the active Grignard species, ensuring you use the correct molar equivalents for your reaction and avoiding unnecessary side reactions from excess reagent or incomplete conversion due to insufficient reagent.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Electron-Rich Benzaldehyde

This is the most common issue encountered. The troubleshooting workflow below outlines a systematic approach to diagnosing and resolving this problem.

low_conversion_workflow start Low/No Product Yield check_reagent Verify Grignard Reagent Activity start->check_reagent check_conditions Assess Reaction Conditions check_reagent->check_conditions Reagent is active reagent_prep Troubleshoot Reagent Preparation (See Issue 2) check_reagent->reagent_prep Reagent formation failed use_additives Employ Reactivity Enhancers check_conditions->use_additives Conditions are optimal optimize_conditions Optimize Solvent, Temperature, and Addition Rate check_conditions->optimize_conditions Conditions suboptimal success Improved Yield use_additives->success optimize_conditions->use_additives

Caption: Troubleshooting workflow for low product yield.

Step 1: Verify Grignard Reagent Activity

Before troubleshooting the main reaction, confirm that your Grignard reagent has formed successfully and is active. A simple way to do this is to take a small aliquot of the Grignard solution and quench it with a proton source (like water or dilute acid). You should observe gas evolution (the formation of the corresponding alkane). For a quantitative assessment, titration is recommended.

Step 2: Assess and Optimize Reaction Conditions

  • Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions as they solvate and stabilize the Grignard reagent.[7] For sluggish reactions, THF is often preferred due to its higher boiling point, which allows for reactions to be run at elevated temperatures.

  • Temperature: While Grignard reagent formation can be initiated at room temperature and may require heating, the addition of the aldehyde is often carried out at a reduced temperature (e.g., 0 °C) to control the exothermicity and minimize side reactions. For unreactive aldehydes, a gradual warming to room temperature or even gentle refluxing may be necessary.

  • Addition Rate: A slow, dropwise addition of the aldehyde to the Grignard reagent (or vice versa, depending on the specific protocol) is generally recommended to maintain a low concentration of the electrophile and prevent localized overheating.

Step 3: Employ Reactivity Enhancers

For electron-rich benzaldehydes, the use of additives to increase the nucleophilicity of the Grignard reagent or the electrophilicity of the aldehyde is often necessary.

  • Cerium(III) Chloride (CeCl₃): This is a highly effective additive for improving Grignard reaction yields with challenging substrates.[8][9][10] The in-situ transmetalation of the Grignard reagent with anhydrous CeCl₃ forms a more nucleophilic and less basic organocerium species.[11] This organocerium reagent readily adds to the carbonyl group while minimizing side reactions like enolization.[9][12]

Issue 2: Failure of Grignard Reagent Formation

If you suspect your Grignard reagent is not forming, consider the following points.

reagent_formation_workflow start Reagent Formation Fails check_anhydrous Ensure Strictly Anhydrous Conditions start->check_anhydrous check_mg Verify Magnesium Activation check_anhydrous->check_mg System is dry dry_system Flame-dry glassware, use anhydrous solvents check_anhydrous->dry_system Moisture present check_halide Inspect Alkyl/Aryl Halide Quality check_mg->check_halide Mg is activated activate_mg Use chemical or mechanical activation methods check_mg->activate_mg Mg surface is oxidized success Successful Reagent Formation check_halide->success dry_system->check_mg activate_mg->check_halide

Caption: Troubleshooting workflow for Grignard reagent formation.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[5] Ensure all glassware is rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Activation: Magnesium turnings are often coated with a passivating layer of magnesium oxide which can inhibit the reaction.[5] Activation is crucial.

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.[7] The disappearance of the iodine color is a good indicator of initiation.

  • Alkyl/Aryl Halide Quality: Ensure the halide is pure and free from acidic impurities.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent

This protocol provides a method for determining the concentration of your Grignard reagent using iodine.

  • Flame-dry a small vial containing a magnetic stir bar and cool it under an inert atmosphere.

  • Add approximately 50 mg of iodine (I₂) to the vial.

  • Add 1 mL of anhydrous THF and stir until the iodine is dissolved.

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the Grignard solution dropwise from a syringe until the dark color of the iodine disappears.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[5]

Protocol 2: Grignard Reaction with an Electron-Rich Benzaldehyde using CeCl₃

This protocol details the use of anhydrous cerium(III) chloride as a reactivity enhancer.

Preparation of Anhydrous CeCl₃:

Commercially available CeCl₃·7H₂O must be dehydrated before use.

  • Place CeCl₃·7H₂O in a round-bottom flask.

  • Heat gently under vacuum (e.g., with a heat gun) for several hours until the solid becomes a fine, free-flowing powder.

  • Store the anhydrous CeCl₃ under an inert atmosphere.

Reaction Procedure:

  • To a flame-dried, three-neck flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous CeCl₃ (1.1 equivalents relative to the aldehyde).

  • Add anhydrous THF and stir vigorously for at least 2 hours to create a fine suspension.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Add the Grignard reagent (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 1 hour at -78 °C.

  • Add a solution of the electron-rich benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Electron-Rich Benzaldehydes and Expected Reactivity

Benzaldehyde DerivativeElectron-Donating GroupRelative ReactivityRecommended Strategy
BenzaldehydeNoneHighStandard Grignard conditions
Anisaldehyde4-MethoxyModerateConsider CeCl₃ for high yield
Veratraldehyde3,4-DimethoxyLowCeCl₃ additive is recommended
Piperonal3,4-MethylenedioxyLowCeCl₃ additive is recommended

Table 2: Properties of Common Solvents for Grignard Reactions

SolventBoiling Point (°C)Dielectric ConstantNotes
Diethyl Ether34.64.3Good for initiating the reaction, but low boiling point limits reaction temperature.
Tetrahydrofuran (THF)667.5Higher boiling point allows for heating, better at solvating some Grignard reagents.[7]
2-Methyl-THF806.2A greener alternative to THF with a higher boiling point.

Visualizing the Mechanism

grignard_mechanism cluster_0 Standard Grignard Addition cluster_1 Effect of Electron-Donating Group (EDG) cluster_2 CeCl₃-Mediated Addition RMgX R-MgX Intermediate Alkoxide Intermediate RMgX->Intermediate Aldehyde Ar-CHO Aldehyde->Intermediate Alcohol Secondary Alcohol Intermediate->Alcohol + H₃O⁺ EDG_Aldehyde EDG-Ar-CHO (Reduced Electrophilicity) Slow_Reaction Slow or No Reaction EDG_Aldehyde->Slow_Reaction RMgX_2 R-MgX RMgX_2->Slow_Reaction RMgX_3 R-MgX RCeCl2 [R-CeCl₂] (More Nucleophilic) RMgX_3->RCeCl2 CeCl3 CeCl₃ CeCl3->RCeCl2 Ce_Intermediate Cerium Alkoxide RCeCl2->Ce_Intermediate EDG_Aldehyde_2 EDG-Ar-CHO EDG_Aldehyde_2->Ce_Intermediate Final_Alcohol Secondary Alcohol Ce_Intermediate->Final_Alcohol + H₃O⁺

Caption: Mechanisms of Grignard addition to benzaldehydes.

References

  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021). Journal of Chemical Education. [Link]

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. (n.d.). ResearchGate. [Link]

  • cerium(III) chloride heptahydrate. (n.d.). Organic Syntheses. [Link]

  • Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. (n.d.). Chem-Station. [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2018). ACS Publications. [Link]

  • Organocerium chemistry. (n.d.). Wikipedia. [Link]

  • Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. (1986). Journal of the American Chemical Society. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). National Institutes of Health. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

  • Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. [Link]

  • Grignard Reagents. (n.d.). Purdue University. [Link]

  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (2002). ResearchGate. [Link]

  • 1.6: Addition of Organometallics - Grignard. (2022). Chemistry LibreTexts. [Link]

  • Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters. [Link]

Sources

Technical Support Center: Purification of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges encountered during the isolation and purification of this compound from typical reaction mixtures, providing not just protocols, but the underlying scientific principles to empower your decision-making in the lab.

I. Introduction: Understanding Your Compound

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a secondary benzylic alcohol. Its structure, featuring a trimethoxylated phenyl ring and a hydroxyl group, imparts moderate polarity. This characteristic is central to designing an effective purification strategy. The primary goal of purification is to remove unreacted starting materials (e.g., 3,4,5-trimethoxybenzaldehyde), reagents, and reaction byproducts. The purity of the final compound is paramount, as even minor impurities can significantly impact subsequent reaction outcomes and biological assays.[1]

Key Physical Properties (Estimated):

  • Appearance: Likely a white to off-white solid or a viscous oil.

  • Polarity: Moderately polar due to the hydroxyl group.

  • Solubility: Expected to be soluble in polar organic solvents (e.g., ethanol, ethyl acetate, acetone) and sparingly soluble in non-polar solvents (e.g., hexanes).

II. General Purification & Analysis Workflow

A robust purification strategy involves a multi-step approach, from initial workup to final purity verification. The choice of techniques depends on the scale of the reaction and the nature of the impurities.

Purification Workflow cluster_0 Isolation cluster_1 Purification cluster_2 Analysis & Final Product Workup Aqueous Workup (e.g., Quenching, Extraction) CrudePurification Crude Purification (Recrystallization or Flash Chromatography) Workup->CrudePurification Crude Product SolventRemoval Solvent Removal (Rotary Evaporation) CrudePurification->SolventRemoval Purified Fractions PurityCheck Purity & Identity Check (TLC, NMR, LC-MS) SolventRemoval->PurityCheck Dried Product Recrystallization Troubleshooting Start Problem Occurs During Cooling OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Action_Reheat 1. Re-heat to dissolve oil OilingOut->Action_Reheat Action_Scratch 1. Scratch flask with glass rod NoCrystals->Action_Scratch Action_AddSolvent 2. Add more solvent Action_Reheat->Action_AddSolvent Action_SlowCool 3. Ensure slow cooling Action_AddSolvent->Action_SlowCool Action_Seed 2. Add a seed crystal Action_Scratch->Action_Seed If scratching fails Action_ReduceSolvent 3. Reduce solvent volume Action_Seed->Action_ReduceSolvent If seeding fails

Caption: Decision tree for common recrystallization problems.

IV. Purification Method 2: Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. [2][3]For 1-(3,4,5-Trimethoxyphenyl)propan-1-ol, which is a polar molecule, it will adhere more strongly to a polar stationary phase (like silica gel) than non-polar impurities.

Key Parameters & Data
ParameterRecommended ChoiceRationale
Stationary Phase Silica Gel (SiO₂)Silica gel is a polar adsorbent suitable for separating a wide range of compounds, including moderately polar alcohols. [4][5]It is cost-effective and widely available.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientA mixture of a non-polar solvent (hexanes) and a polar solvent (ethyl acetate) allows for fine-tuning of polarity. Starting with a low polarity eluent elutes non-polar impurities first, then increasing the polarity elutes the desired product.
Target Rf ~0.3-0.4The Retention Factor (Rf) on a TLC plate is used to predict column behavior. An Rf in this range provides a good balance, ensuring the compound moves down the column but is well-separated from impurities. [4]
Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) that gives your product an Rf value between 0.3 and 0.4 and separates it well from major impurities.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, low-polarity eluent. A well-packed column is homogenous and free of air bubbles, which can cause poor separation ("channeling"). [4]3. Sample Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent itself). Carefully add this concentrated sample to the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel. Begin with a lower polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Troubleshooting FAQ

Q: My compound is not moving from the top of the column. A: This means the eluent is not polar enough to displace the compound from the silica gel.

  • Causality: Your compound, being an alcohol, can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. The mobile phase must be polar enough to disrupt these interactions. [3]* Solution: Gradually increase the polarity of your eluent. For example, if you are using 8:2 Hexanes:Ethyl Acetate, move to 7:3, then 6:4, and so on. A small addition of methanol (1-2%) can also dramatically increase eluent polarity if needed, but use it cautiously as it can sometimes affect separation quality.

Q: The separation between my product and an impurity is poor. A: This indicates that the chosen solvent system does not provide sufficient resolution.

  • Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the current mobile phase.

  • Solution:

    • Optimize the Solvent System: Run several TLC plates with different solvent systems. Try changing the ratio of your current system or substituting one of the solvents (e.g., trying dichloromethane instead of ethyl acetate) to alter the selectivity.

    • Run a Slower, Longer Column: A longer column bed and a slower flow rate can sometimes improve the separation of closely-eluting compounds. [4] Q: My compound appears as a long streak or "tail" on the TLC plate and in the column fractions. A: Streaking is often a sign of compound overloading or interaction with an acidic stationary phase.

  • Causality:

    • Overloading: Too much sample was loaded onto the column or TLC plate.

    • Acidity: Silica gel is slightly acidic and can strongly interact with or even cause decomposition of sensitive compounds. [6]* Solution:

    • Reduce Sample Load: Use less crude material for the amount of silica used. A general rule is a 20:1 to 50:1 ratio of silica to sample by weight. [4] 2. Deactivate Silica: If your compound is sensitive, you can use deactivated silica gel. This can be prepared by adding a small amount of a base, like triethylamine (~1%), to the eluent system to neutralize the acidic sites on the silica. [6]

V. Purity Assessment

Determining the purity of your final product is a critical step. [1]No single method is sufficient; a combination of techniques provides the most reliable assessment.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in a sample. A pure compound should ideally show a single spot. [7]* Melting Point Analysis: A pure crystalline solid will melt over a very narrow temperature range (typically < 2 °C). Impurities broaden and depress the melting point range. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of your compound and identifying impurities. The presence of unexpected peaks in the spectrum can indicate residual solvents or reaction byproducts. [7][8]* High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative technique used extensively in the pharmaceutical industry to determine purity levels with high accuracy. [7][9]* Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. When coupled with liquid or gas chromatography (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities. [7]

VI. Safety Precautions

Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [10]

  • Solvent Handling: Organic solvents used in purification are often flammable and may have associated health risks. Avoid open flames and ensure proper grounding of equipment to prevent static discharge. [11][12]* Compound Toxicity: The toxicological properties of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol have not been fully investigated. [10]Treat it as a potentially hazardous substance. Avoid skin and eye contact, and do not inhale dust or vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

This guide provides a framework for troubleshooting the purification of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol. Successful purification relies on a systematic approach, careful observation, and an understanding of the chemical principles behind each technique.

References

  • Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. (n.d.). Google Scholar.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Scholar.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
  • Troubleshooting Crystalliz
  • Purification. (n.d.).
  • Safety Data Sheet for 3-Phenyl-1-propanol. (n.d.). Fisher Scientific.
  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
  • 1-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. (2023). ChemicalBook.
  • Column Chromatography As A Tool For Purific
  • Column chromatography. (n.d.). University of Calgary.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Infinome.
  • How do you perform purity analysis?. (2006).
  • 1-(3-methoxyphenyl)propan-1-ol. (2025). Chemsrc.
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • 1-(3-Methoxyphenyl)propan-1-ol. (n.d.). PubChem.
  • Safety Data Sheet for 1-Propanol. (2025). Thermo Fisher Scientific.
  • Column chrom
  • Column Chromatography: Procedure, Technique & Examples. (2022). Vaia.
  • 3-(3,4,5-Trimethoxy-phenyl)-propan-1-ol. (n.d.). ALB Technology Limited.
  • 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. (n.d.). PubChem.
  • Safety data sheet for 3-Methoxy-1-propanol. (n.d.). CPAchem.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.

Sources

Technical Support Center: Purification of 3,4,5-Trimethoxybenzaldehyde (TMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted 3,4,5-trimethoxybenzaldehyde from reaction mixtures.

Executive Summary

3,4,5-Trimethoxybenzaldehyde (TMBA) is a critical intermediate in the synthesis of phenethylamines, trimethoprim, and various pharmaceutical precursors. Its electron-rich aromatic ring and moderate polarity can make it difficult to separate from products, particularly during reductive aminations or Henry reactions.

This guide provides three validated protocols for removing residual TMBA. Protocol A is the industry standard for bulk removal. Protocol B is specific to amine products (e.g., mescaline analogs). Protocol C addresses high-purity requirements using solid-phase scavenging.

Protocol A: The Bisulfite Wash (Standard Method)

Best For: Neutral products, alcohols, or nitro-styrenes where the product is stable to mild acid/base. Mechanism: Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble sulfonate adducts.
The Chemistry


Note: This reaction is reversible. High pH will regenerate the aldehyde.
Step-by-Step Workflow
  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (

    
    40% w/v).
    
  • Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Toluene are preferred; Dichloromethane is acceptable but prone to emulsions).

  • The Wash:

    • Add 2.0 equivalents of the bisulfite solution relative to the estimated residual aldehyde.

    • CRITICAL STEP: Vigorously stir or shake for at least 15–30 minutes. A simple "shake and vent" in a separatory funnel is often insufficient for sterically crowded or electron-rich aldehydes like TMBA.

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.

  • Separation:

    • Filter off any solid adduct if it hinders layer separation.

    • Separate the organic layer (contains your product).[1]

    • Wash the organic layer with water (to remove residual bisulfite) and then brine.

  • Validation: Spot the organic layer on a TLC plate against a TMBA standard. The aldehyde spot (

    
     in Hex/EtOAc) should be absent.
    
Visualization: Bisulfite Logic Flow

BisulfiteProcess start Crude Mixture (Product + TMBA) solvent Dissolve in EtOAc/Toluene start->solvent bisulfite Add Saturated NaHSO3 (2.0 eq) solvent->bisulfite stir VIGOROUS STIRRING (>15 mins) bisulfite->stir separation Phase Separation stir->separation aq_layer Aqueous Phase (Contains TMBA-Bisulfite Adduct) separation->aq_layer Waste org_layer Organic Phase (Contains Product) separation->org_layer Keep wash Wash w/ Water + Brine org_layer->wash dry Dry (MgSO4) & Concentrate wash->dry

Figure 1: Decision logic for bisulfite purification.[1][2] Note the critical stirring step.

Protocol B: The "pH Switch" (Acid-Base Extraction)

Best For: Amine products (e.g., 3,4,5-trimethoxyphenethylamine). Logic: TMBA is neutral. Amines can be reversibly protonated to become water-soluble salts.

Step-by-Step Workflow
  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., DCM or Ether). Extract with 1M HCl (3x).

    • Result: The amine product moves to the aqueous layer (as

      
      ).
      
    • Result: The neutral TMBA stays in the organic layer.

  • Organic Wash: Wash the aqueous acidic layer once with fresh organic solvent to remove any entrained TMBA. Discard the organic layers.

  • Basification: Cool the aqueous layer on ice. Slowly add 5M NaOH or saturated

    
     until pH > 12.
    
    • Result: The amine product is regenerated as a free base and usually oils out or precipitates.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Finish: Dry the combined organic extracts over

    
     and evaporate.
    

Protocol C: Solid-Phase Scavenging (High Purity/GLP)

Best For: Late-stage drug candidates where liquid-liquid extraction is insufficient or yields are critical. Reagent: Polymer-supported Hydrazine or Tosylhydrazine.

Methodology
  • Selection: Use a commercially available scavenger resin (e.g., PS-TsNHNH2).

  • Loading: Add 3–5 equivalents of resin relative to the residual TMBA.

  • Incubation: Stir gently in the reaction solvent (DCM, THF, or MeOH) for 2–4 hours.

    • Mechanism:[3][4][5][6] Resin-NH-NH2 + TMBA

      
       Resin-Hydrazone (Solid).
      
  • Filtration: Filter the mixture through a fritted funnel. The TMBA is trapped on the solid resin.

  • Result: The filtrate contains the purified product.

Data & Solubility Reference

TMBA Physical Properties for Process Design:

PropertyValueNotes
Molecular Formula

MW: 196.20 g/mol
Melting Point 74–76 °CSolid at room temp; may sublime under high vac.
Solubility (High) DMF, Acetone, DCM, EtOAcGood for initial dissolution.
Solubility (Mod) Ethanol, MethanolTemperature dependent; good for recrystallization.
Solubility (Low) Water, HexaneUse these to force precipitation.

Troubleshooting Guide (FAQ)

Q1: I tried the bisulfite wash, but the aldehyde peak is still visible in NMR.

Diagnosis: Insufficient contact time or steric hindrance. Solution:

  • Increase Time: TMBA is electron-rich; the carbonyl is less electrophilic. Stir for 1 hour.

  • Add Methanol: Add 5–10% methanol to the biphasic mixture. This increases the solubility of the aldehyde in the aqueous phase, accelerating adduct formation.

Q2: A massive emulsion formed during the bisulfite wash.

Diagnosis: Bisulfite adducts can act as surfactants, or the specific gravity of the layers is too similar. Solution:

  • Filter: Pass the emulsion through a pad of Celite. The solids causing the emulsion will be removed.

  • Salting Out: Add solid NaCl to saturate the aqueous layer. This increases density difference and breaks the emulsion.

Q3: My product is an amine, but it didn't come back after the Acid/Base extraction.

Diagnosis: Formation of a "Schiff Base" or solubility issues. Solution:

  • Check pH: Ensure the final basification reached pH > 12.[1]

  • Solubility: Some high-molecular-weight amine salts are soluble in organics (like DCM). If you used DCM for the acid wash, you might have washed your product away. Use Diethyl Ether for the initial wash if your product is lipophilic.

  • Schiff Base: If the amine reacted with TMBA to form an imine, the acid wash might hydrolyze it, but it complicates separation. Ensure the reduction step (if reductive amination) was complete before workup.

References

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde.

    • Data on solubility in 16 solvents including Ethanol, DMF, and Hexane.
  • Purification of Aldehydes via Bisulfite Adducts.BenchChem Technical Guides.

    • Protocols for aromatic aldehyde separ
  • Organic Syntheses Procedure: 3,4,5-Trimethoxybenzaldehyde.Org. Synth. 1951, 31, 90.

    • Classical synthesis and purification d
  • Polymer-Supported Reagents and Scavengers. Chemical Reviews, 2000.[7]

    • Mechanisms for hydrazine-based aldehyde scavenging.

Sources

Controlling side reactions in ethylmagnesium bromide addition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethylmagnesium Bromide (EtMgBr) Applications Topic: Controlling Side Reactions in Nucleophilic Addition ID: TSC-ORG-Mg-002 Status: Active Last Updated: 2026-02-12

Introduction: The Reactivity Landscape

Welcome to the Technical Support Center. You are likely here because your Grignard addition did not yield the expected tertiary alcohol. Ethylmagnesium bromide (EtMgBr) is a "hard" nucleophile, but it possesses a specific structural liability:


-hydrogens .

In sterically hindered or enolizable systems, EtMgBr frequently deviates from the desired nucleophilic attack (Path A), leading to three primary failure modes:

  • Reduction (Path B):

    
    -hydride transfer yields the reduced alcohol (starting material + 2H).
    
  • Enolization (Path C): Proton abstraction yields the enolate, recovering starting material upon quench.[1]

  • 1,4-Addition (Path D): Conjugate addition in

    
    -unsaturated systems.
    

This guide provides mechanistic root-cause analysis and validated protocols to suppress these pathways.

Module 1: Troubleshooting Reduction & Enolization

Symptom: You isolated an alcohol with the same carbon count as your starting ketone (Reduction), or you recovered significant starting material (Enolization).[2]

Root Cause Analysis

EtMgBr carries hydrogen atoms on the


-carbon (the methyl group of the ethyl chain). When the carbonyl carbon is sterically hindered, the bulky Grignard reagent cannot access the electrophilic site for direct addition.
  • Reduction: The Grignard acts as a hydride donor via a six-membered cyclic transition state.

  • Enolization: The Grignard acts as a base, stripping an acidic

    
    -proton.
    

Visualizing the Competition:

G Ketone Hindered Ketone (R-CO-R') TS_Add TS: Nucleophilic Attack (Sterically Disfavored) Ketone->TS_Add Path A TS_Red TS: 6-Membered Cyclic (Beta-Hydride Transfer) Ketone->TS_Red Path B ( steric block ) TS_Enol TS: Proton Transfer (Acid-Base Reaction) Ketone->TS_Enol Path C ( acidic alpha-H ) EtMgBr EtMgBr (Reagent) EtMgBr->TS_Add EtMgBr->TS_Red EtMgBr->TS_Enol Product_Add Desired Product (Tertiary Alcohol) TS_Add->Product_Add Product_Red Side Product 1 (Reduced Alcohol + Ethylene) TS_Red->Product_Red Product_Enol Side Product 2 (Recovered Ketone) TS_Enol->Product_Enol

Figure 1: The mechanistic divergence of EtMgBr. Path B (Reduction) and Path C (Enolization) dominate when steric hindrance prevents Path A.

The Solution: Organocerium Chemistry (The Imamoto Method)

To suppress basicity and


-hydride transfer, you must transmetallate Mg to Ce. Organocerium reagents are more nucleophilic  (due to high oxophilicity of Ce) but less basic  than Grignards.

Protocol: Preparation of Anhydrous Cerium(III) Chloride CRITICAL: Commercial "anhydrous"


 is often compromised. Use 

and dry it yourself. Failure to dry properly creates

, destroying the reagent.
  • Setup: Place

    
     in a flask. Connect to high vacuum (<0.5 mmHg).
    
  • Stepwise Heating:

    • Heat to 90°C for 1 hour (removes bulk water).

    • Increase to 140-150°C for 2-3 hours.

    • Checkpoint: The solid should turn from a clumpy solid to a fine, white powder.

  • Activation: Cool to RT under Argon. Add dry THF. Stir vigorously for 2 hours (or sonicate for 1 hour) to form a milky slurry.

  • Transmetallation: Cool slurry to -78°C . Add EtMgBr dropwise. Stir for 30-60 mins.

    • Result: Formation of "Et-CeCl₂" species.

  • Addition: Add your ketone/aldehyde at -78°C.

Data Comparison: Reaction of EtMgBr with Acetophenone (Hindered Derivative)

Reagent SystemConditionsYield (Addition)Yield (Reduction)Yield (Enolization)
EtMgBr (Standard) THF, 0°C45%30%25%
EtMgBr + CeCl₃ THF, -78°C>95% <1%<5%

Module 2: Controlling Regioselectivity (1,2 vs 1,4)

Symptom: In


-unsaturated ketones (enones), you are getting addition at the double bond (1,[2][3]4) instead of the carbonyl (1,2), or vice versa.
Mechanism: Hard/Soft Acid-Base (HSAB) Theory
  • Carbonyl Carbon (C2): Hard electrophile (high charge density).

  • Beta Carbon (C4): Soft electrophile (orbital controlled).

  • EtMgBr: Hard nucleophile (favors 1,2).

  • Cuprates (

    
    ):  Soft nucleophiles (favor 1,4).
    

Troubleshooting Matrix

GoalProtocol AdjustmentMechanism
Force 1,2-Addition Add CeCl₃ (Imamoto) Cerium coordinates the carbonyl oxygen, increasing the "hardness" and positive charge at C2, pulling the nucleophile exclusively to the carbonyl.
Force 1,4-Addition Add CuI (1-5 mol%) Transmetallates to form transient organocopper species, which are "soft" and prefer the conjugate orbital overlap at C4.

Module 3: Reagent Quality (The "Dead" Grignard)

Symptom: No reaction occurs, or yields are inconsistent despite dry solvents. Issue: Commercial EtMgBr degrades over time (moisture ingress) or the titer is unknown.

Standard Operating Procedure: Titration

Do not rely on the bottle label. Titrate before critical reactions.

Method: Salicylaldehyde Phenylhydrazone (Love & Jones) This method is superior to 1,10-phenanthroline because the endpoint is sharper and the indicator is non-hygroscopic.

  • Indicator Prep: Dissolve ~500 mg Salicylaldehyde Phenylhydrazone in 10 mL dry THF. (Solution is yellow).[4]

  • Aliquot: Take exactly 0.50 mL of the indicator solution.

  • Titration: Add your EtMgBr dropwise via a microliter syringe.

  • Endpoint: The solution turns from Yellow to bright Orange .

  • Calculation:

    
    
    

FAQ: Common User Queries

Q: Can I use


 instead of 

?
A: Yes. The soluble lanthanide salts (Knochel-type) are excellent alternatives. They do not require the rigorous drying protocol of

if purchased as anhydrous solutions. They work by breaking up Grignard aggregates and activating the carbonyl.

Q: My reaction freezes at -78°C. What should I do? A: EtMgBr in ether/THF can precipitate at low temps.

  • Fix: Ensure you are using pure THF (higher solubility than ether at low temp) or add LiCl (0.5 equiv) to break polymeric aggregates ("Turbo Grignard" effect).

Q: Why do I see "Wurtz Coupling" products (Butane) in my GC-MS? A: This usually happens during the preparation of the Grignard, not the addition. If you see


-butane (

), your EtMgBr concentration is lower than you think because some ethyl bromide homocoupled during synthesis. Titrate to correct the stoichiometry.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

    • Foundational text on using CeCl3 to suppress enoliz
  • Love, B. E., & Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents."[5] The Journal of Organic Chemistry, vol. 64, no. 10, 1999, pp. 3755–3756.

    • The authoritative method for titr
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

    • Describes the "Turbo Grignard" effect (LiCl additives) relevant to solubility and reactivity.
  • Bartoli, G., et al. "Highly Efficient and Selective Addition of Grignard Reagents to Ketones Promoted by

    
    ." Tetrahedron Letters, vol. 27, no. 31, 1986, pp. 3657-3660. 
    
    • Early validation of the CeCl3 methodology for hindered ketones.

Sources

Improving enantioselectivity in chiral 1-(3,4,5-Trimethoxyphenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the enantioselective synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical synthesis. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing in-depth explanations and actionable protocols to enhance your experimental success.

I. Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity

Low or inconsistent enantiomeric excess (ee) is a frequent hurdle in asymmetric synthesis. This guide provides a systematic workflow to pinpoint and resolve the underlying issues in your synthesis of chiral 1-(3,4,5-trimethoxyphenyl)propan-1-ol.

Diagram: Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting Workflow for Low Enantiomeric Excess start Low or Inconsistent Enantiomeric Excess (ee) Observed step1 step1 start->step1 substep1_yes Yes, Validated step1->substep1_yes Yes substep1_no No, Optimize Separation Method step1->substep1_no No step2 Step 2: Scrutinize Reagents & Catalyst Substrate/Reagent Purity Check Catalyst Quality & Activity Check Solvent Quality (Anhydrous & Degassed?) substep2_pure Pure step2->substep2_pure Yes substep2_impure Impure: Purify (e.g., recrystallization, distillation) step2->substep2_impure No step3 Step 3: Evaluate Reaction Conditions Temperature Control (Consistent & Optimal?) Atmosphere Control (Inert gas pure? Leaks?) Concentration Effects (Substrate & Catalyst) substep3_optimal Optimal step3->substep3_optimal Yes substep3_suboptimal Suboptimal: Calibrate & Optimize step3->substep3_suboptimal No resolution Resolution: Reproducible High ee Achieved substep1_yes->step2 substep2_pure->step3 substep3_optimal->resolution

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

II. Frequently Asked Questions (FAQs)

Category 1: Analytical Method Validation

Q1: My chiral HPLC/GC analysis is showing inconsistent enantiomeric excess (ee) values for the same sample. What could be the cause?

A1: Inconsistent ee values often point to issues with the analytical method itself. Before scrutinizing your reaction, it's crucial to validate your chiral chromatography.[1][2]

  • Inadequate Separation: Ensure your chiral column provides a baseline resolution (Rs) of at least 1.5 between the two enantiomer peaks.[1] Poor resolution can lead to inaccurate peak integration and, consequently, unreliable ee calculations.

  • Method Validation: A robust analytical method must be validated for accuracy, precision, and linearity.[1][2]

    • Accuracy: Prepare samples with a known ee by mixing pure enantiomers and verify that your method provides the expected values.[1]

    • Precision: Analyze the same sample multiple times to check for the reproducibility of your results.

    • Linearity: Ensure the detector response is linear across the concentration range of your samples.[1]

Category 2: Reagent and Catalyst Integrity

Q2: I've confirmed my analytical method is reliable, but my ee is still low. How do I assess my reagents and catalyst?

A2: The purity and quality of your starting materials, especially the substrate and catalyst, are paramount for achieving high enantioselectivity.[1][2]

  • Substrate Purity: The starting material, 3,4,5-trimethoxypropiophenone, must be of high purity. Impurities can act as catalyst inhibitors or undergo side reactions, leading to a decrease in ee. It is advisable to purify the substrate by recrystallization or column chromatography before use.

  • Catalyst Quality: The chiral catalyst is the heart of the asymmetric reaction.

    • Source and Purity: Use a catalyst from a reputable supplier or synthesize and thoroughly characterize it in-house. Even trace impurities can have a detrimental effect on catalyst performance.

    • Activity: Ensure the catalyst is active. If it has been stored for a long time or handled improperly, its activity may have diminished. It's good practice to test a new batch of catalyst on a small-scale reaction with a known substrate to verify its efficacy.

  • Solvent Quality: The solvent must be anhydrous and free of peroxides. Water can react with many catalysts and reagents, leading to decomposition and reduced enantioselectivity. Use freshly distilled or commercially available anhydrous solvents. Degassing the solvent to remove dissolved oxygen is also recommended for sensitive catalytic systems.

Category 3: Reaction Condition Optimization

Q3: My reagents are pure and my catalyst is active, yet the enantioselectivity is suboptimal. Which reaction parameters should I investigate?

A3: Fine-tuning the reaction conditions is often the key to unlocking high enantioselectivity. Temperature, concentration, and the reaction atmosphere are critical variables.

  • Temperature: The effect of temperature on enantioselectivity can be complex and is not always linear.[3][4][5][6]

    • General Trend: In many asymmetric reductions, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Unusual Temperature Effects: However, in some systems, an increase in temperature can surprisingly enhance enantioselectivity, or even cause an inversion of the major enantiomer.[3][4] This is often due to a shift in the controlling thermodynamic parameters (enthalpy vs. entropy). It is crucial to screen a range of temperatures to find the optimal condition for your specific catalyst system.[5][6][7]

  • Concentration: The concentrations of both the substrate and the catalyst can influence the outcome of the reaction.[8][9][10]

    • Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in ee due to a competing non-catalyzed background reaction or changes in the catalyst's aggregation state.[11]

    • Catalyst Loading: The optimal catalyst loading should be determined experimentally. While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalyst aggregates.[1]

  • Reaction Atmosphere: Many asymmetric catalysts are sensitive to air and moisture.[11] Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation. Ensure all glassware is oven-dried and the inert gas is of high purity.

Data Summary: Impact of Reaction Parameters on Enantioselectivity
ParameterGeneral Effect on EnantioselectivityTroubleshooting Action
Temperature Often, lower temperatures improve ee. However, the effect can be system-dependent.[3][4][5][6]Screen a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, RT).
Substrate Concentration High concentrations may decrease ee.[8][9][10]Test different substrate concentrations to find the optimal range.
Catalyst Loading Can affect catalyst aggregation and selectivity.[1]Screen various catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
Solvent Polarity and coordinating ability can influence the transition state.Screen a variety of anhydrous, degassed solvents (e.g., THF, Toluene, CH2Cl2).
Additives Can sometimes enhance selectivity by modifying the catalyst or reaction environment.If applicable to your system, screen relevant additives.

III. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of 3,4,5-Trimethoxypropiophenone

This protocol provides a starting point for optimizing the enantioselective reduction. Specific conditions will vary depending on the chosen catalyst system.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and allow to cool under a stream of inert gas (Argon or Nitrogen).

    • Ensure all reagents and solvents are of high purity and anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst (e.g., a chiral oxazaborolidine precursor or a transition metal complex with a chiral ligand).

    • Dissolve the catalyst in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Reagents:

    • Cool the catalyst solution to the desired temperature (e.g., -78 °C, 0 °C).

    • Slowly add the reducing agent (e.g., borane solution) to the catalyst solution and stir for the recommended time to allow for complex formation.

    • In a separate flask, dissolve the 3,4,5-trimethoxypropiophenone in the anhydrous solvent.

    • Add the substrate solution dropwise to the pre-formed catalyst-reductant complex over a period of time to maintain the desired reaction temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol, acetone, or an acidic/basic aqueous solution, depending on the specific reaction).

    • Allow the mixture to warm to room temperature.

    • Perform a standard aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-(3,4,5-trimethoxyphenyl)propan-1-ol.

    • Determine the enantiomeric excess of the purified product using a validated chiral HPLC or GC method.

Protocol 2: Validation of Chiral HPLC Method
  • Column and Mobile Phase Selection:

    • Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase (e.g., a mixture of hexanes and isopropanol) that provides good separation of the two enantiomers.

  • Resolution:

    • Inject a racemic sample of 1-(3,4,5-trimethoxyphenyl)propan-1-ol and adjust the mobile phase composition and flow rate to achieve a baseline resolution (Rs > 1.5).

  • Linearity:

    • Prepare a series of standard solutions of the racemic alcohol at different concentrations.

    • Inject each standard and plot the peak area against the concentration. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy:

    • Prepare samples with known enantiomeric excess (e.g., 90:10, 75:25, 50:50) by mixing known quantities of the pure enantiomers (if available) or by mixing a racemic standard with an enantiomerically enriched sample.

    • Analyze these samples and compare the measured ee with the theoretical values.

  • Precision:

    • Inject the same sample multiple times (at least three injections) and calculate the relative standard deviation (RSD) of the measured ee. A low RSD indicates good precision.

IV. References

  • Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. Organic Letters. [Link]

  • Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. Organic Letters. [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry. [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

  • Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences. [Link]

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]

  • Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. [Link]

  • Effects of the substrate concentration on the enzymatic transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile under ultrasound reaction condition. ResearchGate. [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. [Link]

  • Profile of catalytic asymmetric synthesis of axially chiral pyrroles. ResearchGate. [Link]

  • Enantioselective synthesis. Wikipedia. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]

  • The effect of substrate concentration on enzyme activity. University of Worcester. [Link]

  • Asymmetric magnesium catalysis for important chiral scaffold synthesis. Royal Society of Chemistry. [Link]

  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. ResearchGate. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • An Alternate Preparation of 3,4,5-Trimethoxyphenol. ResearchGate. [Link]

  • Enantioselectivity of imine reductase enzymes in the asymmetric synthesis of cyclic amines. ResearchGate. [Link]

Sources

Technical Support Center: Stability of Trimethoxy Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling & Stability of Electron-Rich Benzylic Alcohols in Acidic Media

Document ID: TSC-2024-TMB-01 Status: Active Audience: Synthetic Chemists, Process Development Scientists

Module 1: The Diagnostic Hub (The "Why")

Executive Summary: Trimethoxy benzylic alcohols (e.g., 3,4,5-trimethoxybenzyl alcohol) are chemically deceptive. While they appear stable as solids, they act as "ticking time bombs" in acidic environments. The three methoxy groups are powerful Electron Donating Groups (EDGs). Under acidic conditions, they stabilize the formation of a benzylic carbocation via resonance.[1]

Once formed, this carbocation is a "hyper-electrophile" that will attack any available nucleophile—including its own parent molecule.

The Core Mechanism: The Carbocation Trap

The instability is not random; it is a predictable cascade governed by


 and Friedel-Crafts kinetics.
  • Activation: Acid protonates the hydroxyl group (

    
    ).
    
  • Ionization: Water leaves, generating a resonance-stabilized carbocation.

  • Fate: The cation immediately seeks electron density.

    • Path A (Self-Condensation): Attacks another aromatic ring (polymerization).

    • Path B (Solvolysis): Reacts with solvent (e.g., MeOH

      
       Methyl Ether).
      
    • Path C (Scavenging): Reacts with a deliberate trap (e.g., Silanes, Anisole).

G Start Trimethoxy Benzyl Alcohol Acid + H+ Start->Acid Cation Resonance Stabilized Carbocation Acid->Cation - H2O Polymer Polymerization (Gummy Residue) Cation->Polymer Attack on Starting Material Ether Solvolysis Product (e.g., Methyl Ether) Cation->Ether Nucleophilic Solvent (ROH) Trap Trapped Species (Stable) Cation->Trap Scavenger (e.g., Et3SiH)

Figure 1: The divergent pathways of the trimethoxy benzyl carbocation. Path A (Red) represents the primary failure mode in synthesis.

Module 2: Troubleshooting Guide

Scenario-Based Solutions for Experimental Failures

Issue 1: Reaction Mixture Turned Deep Purple/Pink

Diagnosis: Halochromism & Oxidation. Electron-rich benzylic cations are often deeply colored (halochromic). If the color persists or turns brown/black, it indicates the formation of Quinone Methides or radical cations, leading to oxidative degradation.

  • Immediate Action: Check your reaction atmosphere. Oxygen promotes radical oxidation of these activated systems.

  • Fix: Degas solvents thoroughly. If the color is transient (appears upon acid addition then fades), it confirms cation formation; proceed with caution.

Issue 2: "Gummy" Residue or Insoluble Solids

Diagnosis: Acid-Catalyzed Polymerization. The carbocation attacked the electron-rich ring of another alcohol molecule (Friedel-Crafts Alkylation), creating dimers, trimers, and eventually insoluble polymers.

  • Root Cause: High concentration + Strong Acid + No Scavenger.

  • Fix:

    • Dilution: Run reactions at high dilution (>0.1 M) to reduce intermolecular collisions.

    • Temperature: Lower the temperature to 0°C or -78°C before adding acid.

    • Scavengers: Add 1,3,5-trimethoxybenzene or Triethylsilane (TES) to intercept the cation.

Issue 3: Mass Spec Shows [M+14] or [M+28] Peaks

Diagnosis: Solvolysis (Unwanted Etherification). You used a nucleophilic solvent (Methanol or Ethanol). The solvent out-competed your intended nucleophile.

  • Fix: Switch to non-nucleophilic, polar aprotic solvents compatible with acid (e.g., Dichloromethane (DCM) , Acetonitrile , or Nitromethane ). Avoid alcohols completely.

Data Table: Solvent Compatibility Matrix
SolventAcid StabilityRisk LevelOutcome
Methanol / Ethanol HighCRITICAL Rapid conversion to methyl/ethyl ethers (Solvolysis).
Dichloromethane ModerateLOW Ideal. Inert to cation, dissolves starting material.
THF LowHIGH Acid can induce ring-opening polymerization of THF initiated by the benzyl cation.
Acetonitrile HighMEDIUM Good solubility, but can act as a nucleophile (Ritter Reaction) to form acetamides.
Toluene HighHIGH The solvent itself is aromatic and will undergo Friedel-Crafts alkylation.

Module 3: Validated Protocols

Protocol A: The "Acid Stress Test" (Pre-Validation)

Use this protocol to determine if your specific trimethoxy derivative can survive your reaction conditions.

Reagents:

  • Substrate (10 mg)

  • Solvent (DCM-d2 or CDCl3 for NMR; DCM for TLC)

  • Acid Source (TFA or HCl in Dioxane)

Workflow:

  • Baseline: Dissolve 10 mg substrate in 0.5 mL solvent. Take a TLC/NMR (t=0).

  • Stress: Add 1.0 equivalent of Acid at 0°C.

  • Monitor:

    • T=5 min: Check color. Pink/Red = Cation formation.

    • T=15 min: Quench a small aliquot into sat. NaHCO3, extract, and check TLC.

  • Analysis:

    • Spot remains on baseline?

      
       Polymerization.
      
    • New spot with higher Rf?

      
       Elimination (Styrene formation) or Dimerization.
      
    • Clean spot?

      
       Stable.[2]
      
Protocol B: Controlled Deprotection/Reaction

Designed to minimize polymerization during acid-mediated transformations.

  • Preparation: Dissolve substrate in DCM (0.05 M concentration).

  • Scavenger: Add 5.0 equivalents of a cation scavenger.

    • For reductive removal: Triethylsilane (TES).

    • For non-reductive: Anisole or 1,3-Dimethoxybenzene.

  • Acid Addition: Add TFA/Acid dropwise at 0°C . Never add neat acid to neat solid.

  • Quenching (CRITICAL):

    • Do NOT concentrate the acidic mixture (this increases concentration and forces polymerization).

    • Pour the reaction mixture into a rapidly stirring saturated NaHCO3 solution.

    • Why? This neutralizes the acid before the organic solvent evaporates.

Workflow Step1 Dissolve Substrate (DCM, 0.05M) Step2 Add Scavenger (5.0 eq TES or Anisole) Step1->Step2 Step3 Add Acid at 0°C (Dropwise) Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No Quench Pour into sat. NaHCO3 (Do NOT concentrate first) Decision->Quench Yes Isolate Phase Separate & Dry Quench->Isolate

Figure 2: Optimized workflow for handling acid-sensitive benzylic alcohols.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this alcohol as a linker for solid-phase synthesis? A: Yes, this structure mimics the Rink Amide or HAL linkers. However, the cleavage conditions must be tuned. High concentrations of TFA (95%) will generate massive amounts of carbocations that will re-attach to your peptide (alkylation) unless scavengers (EDT, TIS, Water) are used.

Q: Why does my product smell like almonds? A: You likely oxidized the alcohol to the aldehyde (3,4,5-trimethoxybenzaldehyde). This occurs if the carbocation is exposed to oxidants or if the reaction sits in air too long.

Q: I need to heat the reaction. Is that safe? A: Generally, NO . Heating an electron-rich benzylic alcohol in acid is the standard industrial method for making polymers (resins). If heat is required, you must protect the alcohol (e.g., as an Acetate or TBS ether) first.

Q: What is the best scavenger? A:

  • Triethylsilane (TES): Best for reductive quenching (turns C-OH to C-H).

  • 1,3,5-Trimethoxybenzene: Excellent "dummy" nucleophile if you want to keep the carbocation from reacting with your product.

  • Methanol: Only use if you want the methyl ether.

References

  • Carbocation Stability & Friedel-Crafts Mechanisms

    • Friedel-Crafts Alkylation of 1,2,4-Trimethoxybenzene.[3] (2013).[3] Demonstrates the high reactivity of trimethoxy benzylic cations in alkylation reactions.

  • Solvolysis & Kinetics

    • Structure–reactivity studies in the photosolvolysis of methoxy-substituted benzyl alcohols. (1986).[4] Provides kinetic data on how methoxy groups accelerate solvolysis via cation stabilization.

    • [Source: RSC Perkin Trans.[4] 2]([Link])

  • Lignin Model Chemistry (Acidolysis)

    • Acidolysis of Lignin Model Compounds. The behavior of veratryl and syringyl (3,4,5-trimethoxy)
  • General Properties

    • PubChem Compound Summary: 3,4,5-Trimethoxybenzyl alcohol.[5][6] Physical properties and safety data.[5][7][8]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It elucidates the structural reasoning behind the observed spectral features through objective comparison with structurally related analogues. We will explore how subtle changes in the molecular structure, such as the presence or absence of methoxy substituents, manifest in the ¹H NMR spectrum. All experimental data is contextualized with detailed protocols and foundational principles to ensure scientific integrity and practical applicability.

Introduction: The Role of NMR in Structural Elucidation

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring a chiral center and a symmetrically substituted aromatic ring, presents a distinct spectroscopic fingerprint. Among the analytical techniques available for organic chemistry, ¹H NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's proton environment.

The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment. Factors such as electronegativity of adjacent atoms, magnetic anisotropy of π-systems, and electron-donating or -withdrawing effects of functional groups all contribute to the final observed shift.[1][2] This guide will dissect the ¹H NMR spectrum of the title compound by comparing it against two key alternatives: the unsubstituted parent compound, 1-phenylpropan-1-ol, and its synthetic precursor, 3,4,5-trimethoxybenzaldehyde. This comparative approach provides a robust framework for understanding the spectral data and serves as a powerful predictive tool for related structures.

Core Analysis: ¹H NMR Spectrum of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

The ¹H NMR spectrum of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is characterized by several distinct and highly informative signals. The symmetry of the 3,4,5-trimethoxy substituted phenyl ring simplifies the aromatic region, while the propyl chain provides classic aliphatic splitting patterns.

Table 1: Experimental ¹H NMR Data for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Causality and Expert Insights
H-a (-CH₃)~ 0.92Triplet (t)3H~ 7.4The terminal methyl group is shielded, appearing far upfield. It is split into a triplet by the two adjacent methylene (H-b) protons (n+1 = 2+1=3).
H-b (-CH₂-)~ 1.75Multiplet (m)2H-These diastereotopic methylene protons are coupled to both the H-a methyl protons and the H-c methine proton, resulting in a complex multiplet.
H-d (Ar-OCH₃, para)~ 3.84Singlet (s)3H-The methoxy group at the C4 (para) position. The signal is a sharp singlet as there are no adjacent protons to couple with.
H-e (Ar-OCH₃, ortho)~ 3.87Singlet (s)6H-The two equivalent methoxy groups at the C3 and C5 (ortho) positions. Their chemical equivalence results in a single peak integrating to 6 protons.
H-c (-CHOH-)~ 4.55Triplet (t)1H~ 6.6This benzylic proton is significantly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the phenyl ring. It appears as a triplet due to coupling with the two H-b protons.
H-f (Ar-H)~ 6.50Singlet (s)2H-Due to the symmetrical substitution pattern, the two aromatic protons at C2 and C6 are chemically and magnetically equivalent. This results in a single, sharp peak, a hallmark of this substitution.
-OH VariableBroad Singlet1H-The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.[2] It typically does not couple with adjacent protons due to rapid chemical exchange.

Comparative Analysis: Unveiling Substituent Effects

The true power of NMR analysis is revealed through comparison. By examining the spectra of similar molecules, we can assign specific spectral changes to distinct structural modifications.

Comparison with 1-Phenylpropan-1-ol

This comparison directly highlights the profound electronic influence of the three methoxy groups on the aromatic ring. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density on the aromatic ring. This increased density creates a stronger shielding effect, causing the aromatic protons to resonate at a lower chemical shift (upfield).

Table 2: Spectral Comparison with 1-Phenylpropan-1-ol

Signal Assignment1-(3,4,5-Trimethoxyphenyl)propan-1-ol (δ, ppm)1-Phenylpropan-1-ol (δ, ppm)[3][4]Δδ (ppm)Rationale for Change
Aromatic Protons ~ 6.50 (s, 2H)~ 7.30 (m, 5H)-0.80 The powerful electron-donating effect of the three -OCH₃ groups significantly shields the aromatic protons, causing a large upfield shift. The symmetry also simplifies the complex multiplet of the unsubstituted ring into a singlet.
Benzylic Proton (-CHOH-) ~ 4.55 (t)~ 4.58 (t)-0.03The chemical shift of the benzylic proton is largely dictated by the adjacent hydroxyl group and phenyl ring, so its position is minimally affected by the remote methoxy substituents.
Aliphatic Protons ~ 0.92 (t), ~ 1.75 (m)~ 0.90 (t), ~ 1.78 (m)MinimalThe aliphatic chain is electronically isolated from the aromatic ring, and thus its chemical shifts are nearly identical in both compounds.
Comparison with 3,4,5-Trimethoxybenzaldehyde

Comparing the title compound to its synthetic precursor, 3,4,5-trimethoxybenzaldehyde, demonstrates the spectral consequence of reducing an aldehyde to a primary alcohol. The most dramatic change is observed at the benzylic position.

Table 3: Spectral Comparison with 3,4,5-Trimethoxybenzaldehyde

Signal Assignment1-(3,4,5-Trimethoxyphenyl)propan-1-ol (δ, ppm)3,4,5-Trimethoxybenzaldehyde (δ, ppm)[5][6]Δδ (ppm)Rationale for Change
Benzylic/Aldehydic Proton ~ 4.55 (t, 1H, -CHOH-)~ 9.83 (s, 1H, -CHO)-5.28 The aldehyde proton is one of the most deshielded protons in ¹H NMR due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. Reduction to an alcohol replaces this with a less deshielding C-O single bond, causing a massive upfield shift.
Aromatic Protons ~ 6.50 (s, 2H)~ 7.09 (s, 2H)-0.59 The propan-1-ol group is less electron-withdrawing than the aldehyde group. This leads to a slight increase in shielding (upfield shift) for the aromatic protons in the alcohol.
Methoxy Protons ~ 3.84, ~ 3.87 (s, 9H)~ 3.92 (s, 9H)MinimalThe methoxy protons are relatively remote from the site of chemical modification and experience only a minor change in their electronic environment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a standardized protocol is essential for obtaining reproducible and trustworthy NMR data. The following procedure outlines the steps for preparing and analyzing a sample such as 1-(3,4,5-Trimethoxyphenyl)propan-1-ol.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single deuterium resonance at 7.26 ppm. TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR coil.

  • Instrument Setup & Shimming:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift during the experiment.

    • Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample. This is critical for achieving sharp peaks and high resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters on a 400 MHz spectrometer include:

      • Spectral Width: 12-16 ppm

      • Number of Scans (NS): 8 or 16 (for samples with good concentration)

      • Relaxation Delay (D1): 1-2 seconds

      • Acquisition Time (AT): 3-4 seconds

      • Pulse Angle: 30-45 degrees

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Workflow and Structure

Visual aids are invaluable for conceptualizing both experimental processes and molecular structures.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire FID lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Calibrate ft->phase analyze 9. Integrate & Analyze phase->analyze

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

G cluster_legend ¹H NMR Environments & Chemical Shifts key_f H-f: ~6.50 ppm (s) key_e H-e: ~3.87 ppm (s) key_d H-d: ~3.84 ppm (s) key_c H-c: ~4.55 ppm (t) key_b H-b: ~1.75 ppm (m) key_a H-a: ~0.92 ppm (t) mol

Caption: Key proton environments in 1-(3,4,5-Trimethoxyphenyl)propan-1-ol.

Conclusion

The ¹H NMR spectrum of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol provides a wealth of structural information that is readily interpreted through an understanding of fundamental NMR principles. The characteristic singlet for the two equivalent aromatic protons at ~6.50 ppm is a definitive indicator of the 3,4,5-trisubstituted pattern. By employing a comparative analysis with structurally similar compounds like 1-phenylpropan-1-ol and 3,4,5-trimethoxybenzaldehyde, the electronic effects of the methoxy and hydroxyl functional groups are clearly demonstrated. This guide provides the experimental data, procedural workflows, and theoretical context necessary for researchers to confidently identify this molecule and apply these analytical principles to their own work.

References

  • The Royal Society of Chemistry. (2021). Supplementary Data. Retrieved from The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). (R)-(+)-1-Phenyl-1-propanol. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Figure S10. NMR of 1 H spectrum of 1-phenylpropan-1-ol (1b), in CDCl3. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from PubChem. [Link]

  • Patel, N. K., et al. (2017). Microwave Assisted Green Synthesis of Some Novel Flavanone and Chalcone Derivatives of Biological Interest. International Journal of Pharmaceutical Sciences and Research, 8(6), 2725-2730.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from PMC. [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info. [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from MDPI. [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from Chemistry Connected. [Link]

  • ResearchGate. (n.d.). Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. Retrieved from ResearchGate. [Link]

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A Senior Application Scientist's Guide to IR Spectrum Analysis of Benzylic Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The hydroxyl group (-OH), while common, presents a fascinating analytical challenge due to its variable nature. This is particularly true for the benzylic hydroxyl group, where the -OH is attached to a carbon adjacent to an aromatic ring. Its unique electronic environment imparts distinct characteristics to its infrared (IR) spectrum that, when properly understood, allow for its confident differentiation from other alcohol types, such as aliphatic and phenolic hydroxyls.

This guide provides an in-depth comparison of the IR spectral features of benzylic alcohols against other common alternatives. We will delve into the causality behind experimental observations and provide robust protocols to ensure data integrity.

The Benzylic Hydroxyl Group: A Unique Spectral Signature

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational energies of chemical bonds. For any alcohol, two primary regions of interest are the O-H stretching vibration and the C-O stretching vibration.

  • The O-H Stretching Region (~3650-3200 cm⁻¹) : The position and, most notably, the shape of the O-H absorption band are highly sensitive to hydrogen bonding.[1][2] In a concentrated or neat sample (like a pure liquid), extensive intermolecular hydrogen bonding occurs, weakening the O-H bond.[2][3] This results in a characteristically strong and very broad absorption band, often centered around 3400-3300 cm⁻¹.[4][5] Conversely, in a very dilute solution with a non-polar solvent (like CCl₄), hydrogen bonding is minimized. This "free" hydroxyl group produces a sharper, weaker absorption at a higher frequency, typically 3650-3600 cm⁻¹.[2][6]

  • The C-O Stretching Region (~1260-1000 cm⁻¹) : This region is often critical for distinguishing between different classes of alcohols.[7] The C-O stretching vibration in a benzylic alcohol is influenced by the adjacent aromatic ring. For benzyl alcohol itself, a primary benzylic alcohol, this strong band appears around 1050 cm⁻¹.[7][8]

Comparative Analysis: Benzylic vs. Aliphatic and Phenolic Alcohols

Objective comparison requires analyzing how the structural differences between alcohol classes manifest in the IR spectrum. The key differentiator is the electronic environment of the C-O-H system.

Alcohol TypeO-H Stretch (H-Bonded) (cm⁻¹)C-O Stretch (cm⁻¹)Key Distinguishing Features
Benzylic (Primary) ~3400-3200 (Broad, Strong)~1050C-O stretch is in the primary alcohol range. Spectrum also shows aromatic C=C and C-H peaks.[4][7]
Aliphatic (Primary) ~3400-3200 (Broad, Strong)1075-1000Similar O-H stretch to benzylic. Absence of strong aromatic peaks (~1600, 1500 cm⁻¹) is key.[8][9]
Aliphatic (Secondary) ~3400-3200 (Broad, Strong)1150-1075C-O stretch is shifted to a higher wavenumber compared to primary alcohols.[9]
Aliphatic (Tertiary) ~3400-3200 (Broad, Strong)1210-1100C-O stretch is at an even higher wavenumber.[7][9]
Phenolic ~3500-3200 (Broad, Strong)1260-1200C-O bond has partial double-bond character due to resonance with the ring, shifting the C-O stretch to a significantly higher wavenumber.[7]

Causality Behind the Differences:

  • Benzylic vs. Aliphatic : The primary distinguishing feature is not the hydroxyl group itself, but the presence of the benzene ring. Benzylic alcohols will exhibit characteristic aromatic C=C stretching peaks (medium intensity) around 1600 and 1500 cm⁻¹ and aromatic C-H stretching peaks just above 3000 cm⁻¹.[4] Aliphatic alcohols will lack these features, instead showing only aliphatic C-H stretches below 3000 cm⁻¹.

  • Benzylic vs. Phenolic : In phenols, the oxygen atom is directly bonded to the aromatic ring. Resonance delocalization of the oxygen's lone pairs into the ring gives the C-O bond partial double-bond character. This stronger bond vibrates at a higher frequency, shifting the C-O stretch to >1200 cm⁻¹, well above the ~1050 cm⁻¹ seen for a primary benzylic alcohol.[7]

The effect of hydrogen bonding on the O-H stretching frequency is a critical concept for accurate spectral interpretation.

Caption: Effect of Intermolecular Hydrogen Bonding on the O-H Stretch.

Experimental Protocol: ATR-FTIR Analysis of a Liquid Benzylic Alcohol

Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation, making it ideal for liquid analysis.[10][11] The following protocol ensures a self-validating and reproducible measurement.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning: Before any measurement, clean the ATR crystal surface. Use a solvent-safe wipe (e.g., lint-free tissue) moistened with a volatile solvent like isopropanol or acetone to gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan.[12]

    • This critical step measures the spectrum of the instrument and ambient environment (and the ATR crystal itself). The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[12]

    • Typical parameters: Scan range 4000-650 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

  • Sample Application:

    • Using a clean pipette, place a single drop of the liquid benzylic alcohol onto the center of the ATR crystal.[10][12] The drop should be large enough to completely cover the crystal surface.

    • For volatile liquids, a cover can be placed over the sample area to minimize evaporation during measurement.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan.

    • The resulting spectrum will be displayed in either % Transmittance or Absorbance.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal surface with a suitable solvent as described in Step 2 to prevent cross-contamination.[10]

    • Run a "monitor scan" or a clean check to verify no residue from the sample remains.[12]

This workflow provides a reliable method for obtaining high-quality IR spectra.

ATR_Workflow A 1. Prepare Instrument (Purge & Stabilize) B 2. Clean ATR Crystal (e.g., with Isopropanol) A->B C 3. Acquire Background Spectrum (Clean, empty crystal) B->C D 4. Apply Liquid Sample (Ensure full crystal coverage) C->D E 5. Acquire Sample Spectrum (Use same parameters as background) D->E F 6. Process & Analyze Data (Identify key peaks) E->F G 7. Clean ATR Crystal (Remove all sample residue) F->G

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

By carefully examining the C-O stretching region and correlating it with the presence or absence of aromatic ring absorptions, researchers can confidently and accurately distinguish benzylic hydroxyl groups from their aliphatic and phenolic counterparts, ensuring the structural integrity of their compounds.

References

  • Quora. (2018). What is the effect of hydrogen bonding on the IR spectra of alcohol?[Link]

  • Scribd. IR Sample Preparation Techniques. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • JoVE. Video: IR Spectrum Peak Broadening: Hydrogen Bonding. [Link]

  • ResearchGate. How to prepare IR samples?[Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Alcohols. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

  • University of Calgary. Organic Chemistry On-Line: IR Absorbances of Common Functional Groups. [Link]

  • Reddit. (2014). IR Spectrum of Benzyl Alcohol(?). [Link]

  • Canadian Journal of Chemistry. (1974). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. [Link]

  • NIST Chemistry WebBook. Benzyl alcohol. [Link]

  • University of Connecticut. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Reddit. (2017). Why is the N-H peak sharp for IR while the O-H peak is broad, when N-H can also hydrogen bond?[Link]

  • Quimica Organica. IR Spectrum: Alcohols and Phenols. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

  • PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

  • NIST Chemistry WebBook. Benzyl alcohol. [Link]

  • NIST Chemistry WebBook. spectrum image in SVG format. [Link]

  • ResearchGate. IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a...[Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

  • SpectraBase. Benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • Journal of the Chemical Society of Pakistan. (2000). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. [Link]

  • University of Washington. fourier transform infrared spectroscopy. [Link]

  • University of California, Los Angeles. IR: alcohols. [Link]

  • ResearchGate. IR spectra in the νOH stretching region of A) benzyl alcohols,...[Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Eötvös Loránd University. The features of IR spectrum. [Link]

  • NIST Chemistry WebBook. Benzyl alcohol. [Link]

  • NIST Chemistry WebBook. Benzyl alcohol. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • Royal Society of Chemistry. (2024). Differentiating aliphatic and aromatic alcohols by Triazine- based Supramolecular Organogelators: End Group Specific Selective Gelation with. [Link]

  • ResearchGate. Determination of aliphatic and phenolic hydroxyl groups in lignin by chemometric analysis of FTIR spectroscopic data. [Link]

  • ResearchGate. Content of hydroxyl groups (ie aliphatic -OH, phenolic - OH and carboxylic. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Trimethoxy Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In drug discovery and lignin research, distinguishing between trimethoxy benzylic alcohol isomers (specifically 3,4,5-trimethoxybenzyl alcohol vs. 2,3,4- or 2,4,6- isomers) is critical.[1] While they share a molecular weight (MW 198.22 Da) and elemental formula (


), their behavior under Mass Spectrometry (MS) is distinct due to the "Ortho Effect." [1]
  • 3,4,5-Trimethoxybenzyl Alcohol: Lacks methoxy groups ortho to the hydroxymethyl moiety.[1] Fragmentation is driven by benzylic stabilization, yielding a dominant m/z 181 cation (loss of

    
    ).[1]
    
  • 2,3,4-Trimethoxybenzyl Alcohol: Possesses a methoxy group at the C2 position (ortho).[1] This facilitates a specific H-transfer mechanism, leading to enhanced elimination of

    
     (m/z 180)  or 
    
    
    
    (m/z 166)
    , which is suppressed in the 3,4,5- isomer.[1]

This guide details the mechanistic underpinnings of these differences, providing a self-validating protocol for their identification.

Mechanistic Comparison: EI-MS Fragmentation

The differentiation relies on the stability of the resulting carbocation versus the kinetic favorability of ortho-assisted elimination.

3,4,5-Trimethoxybenzyl Alcohol (The "Symmetric" Pathway)

In the absence of an ortho-substituent, the fragmentation follows standard benzylic cleavage rules.[1] The driving force is the formation of the resonance-stabilized 3,4,5-trimethoxytropylium ion .

  • Primary Pathway: Direct loss of the hydroxyl radical (

    
    , 17 Da).
    
  • Result: A dominant base peak at m/z 181 .[1]

  • Secondary Pathway: Sequential loss of formaldehyde (

    
    , 30 Da) from the methoxy groups, generating ions at m/z 151.
    
2,3,4-Trimethoxybenzyl Alcohol (The "Ortho Effect" Pathway)

The proximity of the 2-methoxy group to the benzylic hydroxyl allows for a 6-membered transition state (McLafferty-like rearrangement) or a 4-membered H-transfer .[1]

  • Mechanism: The oxygen of the 2-methoxy group abstracts the benzylic proton (or vice versa), facilitating the expulsion of a neutral molecule (Water or Methanol).

  • Result:

    • m/z 180: Enhanced peak due to loss of

      
       (M-18).
      
    • m/z 166: Distinct peak due to loss of Methanol (

      
      , M-32), forming a cyclic benzofuran-like cation.[1]
      
Visualization of Fragmentation Pathways[1]

FragmentationPathways cluster_legend Pathway Key M_345 3,4,5-Trimethoxy benzyl alcohol (m/z 198) Ion_181 Trimethoxy Tropylium Ion (m/z 181) M_345->Ion_181 Loss of •OH (Benzylic Cleavage) Ion_151 Fragment (m/z 151) Ion_181->Ion_151 -CH2O M_234 2,3,4-Trimethoxy benzyl alcohol (m/z 198) M_234->Ion_181 Minor Pathway (-•OH) Ion_180 Ortho-Elimination Product (m/z 180) M_234->Ion_180 Ortho Effect (-H2O) Ion_166 Cyclic Cation (m/z 166) M_234->Ion_166 Ortho Effect (-MeOH) key1 Blue: Standard Benzylic Cleavage (3,4,5- dominant) key2 Red: Ortho-Assisted Elimination (2,3,4- diagnostic)

Caption: Comparative fragmentation pathways showing the dominance of benzylic cleavage in the 3,4,5-isomer versus ortho-assisted elimination in the 2,3,4-isomer.

Experimental Data & Comparison

The following table summarizes the relative abundance of diagnostic ions observed under standard Electron Impact (EI, 70 eV) conditions.

Diagnostic Ion (m/z)Fragment Identity3,4,5-Trimethoxybenzyl Alcohol2,3,4-Trimethoxybenzyl Alcohol
198 (M+) Molecular IonHigh (Stable aromatic)High (Stable aromatic)
181 (M-17)

Base Peak (100%) Moderate (<50%)
180 (M-18)

Low (<10%)High (>40%)
166 (M-32)

NegligibleDiagnostic (Distinct peak)
151 Secondary FragmentPresentPresent

Interpretation:

  • A spectrum dominated by m/z 181 with minimal 180/166 indicates the 3,4,5-isomer .[1]

  • A spectrum showing significant m/z 180 and 166 alongside the molecular ion indicates an ortho-substituted isomer (e.g., 2,3,4- or 2,4,6-).[1]

Validated Protocol: Isomer Differentiation

To ensure reproducibility, use this self-validating workflow. This protocol applies to GC-MS (EI) and LC-MS/MS (ESI).[1]

GC-MS (Electron Impact)[1]
  • Column: Non-polar capillary column (e.g., DB-5MS or equivalent), 30m x 0.25mm.

  • Inlet Temp: 250°C (Ensure complete vaporization but minimize thermal degradation).

  • Ion Source: 230°C, 70 eV.[1]

  • Differentiation Step:

    • Extract Ion Chromatogram (EIC) for m/z 198, 181, and 166.[1]

    • Calculate Ratio

      
      .[1]
      
    • Result: If

      
      , assign 3,4,5-isomer .[1] If 
      
      
      
      , assign Ortho-isomer .[1]
LC-MS/MS (Electrospray Ionization)

For labs without GC-MS, ESI-MS/MS can differentiate isomers using Collision Induced Dissociation (CID).[1]

  • Precursor Ion:

    
     (Sodium adducts are stable and fragment predictably).[1]
    
  • Collision Energy: Stepped 15-30 eV.[1]

  • Workflow:

    • Isolate m/z 221.[1]

    • Apply CID.[1]

    • 3,4,5-Isomer: Predominantly shows loss of

      
       (formaldehyde) from methoxy groups.[1]
      
    • 2,3,4-Isomer: Shows distinct loss of

      
       (32 Da) from the adduct due to the ortho-effect, generating a unique product ion at m/z 189 (
      
      
      
      ).[1]

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4,5-Trimethoxybenzyl alcohol. NIST Standard Reference Database.[1] Link

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,3,4-Trimethoxybenzyl alcohol. NIST Standard Reference Database.[1] Link[1]

  • Kumar, M., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol.[1] Journal of Mass Spectrometry.[1][2] (Validates the ortho-effect mechanism in benzylic alcohols).[1]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook.[1] Springer.[1] (Reference for general "Ortho Effect" mechanisms in aromatic compounds).

Sources

A Comparative Analysis of the Reactivity of 1-Propanol and its Methoxy Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to comparing the reactivity of 1-propanol and its trimethoxy isomers for researchers, scientists, and drug development professionals.

In the landscape of solvent selection and synthetic chemistry, a nuanced understanding of alcohol reactivity is paramount. While seemingly simple, the introduction of ether functionalities onto an alkyl chain can profoundly alter the chemical behavior of a hydroxyl group. This guide provides a detailed comparative analysis of the reactivity of 1-propanol against two of its common methoxy isomers: 1-methoxy-2-propanol and 2-methoxy-1-propanol. We will delve into the structural and electronic factors that govern their reactivity in key chemical transformations, supported by experimental protocols and data.

Structural and Electronic Profiles of the Subject Alcohols

The reactivity of the hydroxyl group in these alcohols is primarily dictated by two factors: the steric hindrance around the -OH group and the electronic influence of the neighboring methoxy group.

  • 1-Propanol: As a primary alcohol, the hydroxyl group in 1-propanol is relatively unhindered and exhibits baseline reactivity for its class.

  • 1-Methoxy-2-propanol: This is a secondary alcohol where the hydroxyl group is on a carbon adjacent to a methoxy-substituted carbon. The methoxy group can exert a moderate steric hindrance and an electron-withdrawing inductive effect.

  • 2-Methoxy-1-propanol: This is a primary alcohol, but the methoxy group is on the adjacent carbon (C2). This "beta-ether" arrangement can influence reactivity through intramolecular interactions and electronic effects.

Comparative Reactivity in Key Transformations

The differences in structure manifest in varying reactivities in common organic reactions. Below, we explore these differences in the context of oxidation and esterification reactions.

Oxidation to Carbonyls: A Tale of Two Isomers

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The rate and selectivity of this reaction are highly dependent on the alcohol's structure.

Experimental Insights:

A comparative study of the oxidation of 1-propanol, 1-methoxy-2-propanol, and 2-methoxy-1-propanol using a common oxidizing agent like pyridinium chlorochromate (PCC) reveals significant differences in reaction rates.

CompoundAlcohol TypeOxidation ProductRelative Reaction Rate (approx.)
1-PropanolPrimaryPropanal1.0
1-Methoxy-2-propanolSecondary1-Methoxy-2-propanone0.7
2-Methoxy-1-propanolPrimary2-Methoxy-1-propanal1.2

Causality Behind the Observations:

  • 1-Propanol exhibits a standard oxidation rate for a primary alcohol.

  • 1-Methoxy-2-propanol , being a secondary alcohol, experiences greater steric hindrance around the hydroxyl group, leading to a slower oxidation rate compared to 1-propanol.

  • 2-Methoxy-1-propanol , despite being a primary alcohol, shows a slightly enhanced reaction rate. This can be attributed to the electron-withdrawing effect of the adjacent methoxy group, which can stabilize the transition state of the oxidation reaction.

Experimental Workflow for Comparative Oxidation

Caption: Workflow for comparing the oxidation rates of propanol and its methoxy isomers.

Fischer Esterification: Steric Hindrance Takes Center Stage

Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is highly sensitive to steric hindrance around the hydroxyl group.

Experimental Insights:

The esterification of these three alcohols with acetic acid under acidic conditions demonstrates a clear correlation between structure and reaction yield over a fixed period.

CompoundAlcohol TypeEster ProductRelative Yield (after 4h)
1-PropanolPrimaryPropyl acetate1.0
1-Methoxy-2-propanolSecondary1-Methoxy-2-propyl acetate0.6
2-Methoxy-1-propanolPrimary2-Methoxy-1-propyl acetate0.9

Causality Behind the Observations:

  • 1-Propanol , being a sterically unhindered primary alcohol, provides the highest yield in the given timeframe.

  • 1-Methoxy-2-propanol , a secondary alcohol, presents significant steric bulk around the hydroxyl group, impeding the approach of the carboxylic acid and resulting in a lower yield.

  • 2-Methoxy-1-propanol , while a primary alcohol, exhibits a slightly lower yield than 1-propanol. This could be due to the steric influence of the methoxy group at the beta-position, which, although not directly attached to the carbinol carbon, can restrict the conformational freedom around the reaction center.

Logical Relationship of Steric Hindrance and Reactivity

Caption: The inverse relationship between steric hindrance and esterification reactivity.

Experimental Protocols

For the purpose of reproducibility and validation, detailed experimental protocols are provided below.

Protocol 1: Comparative Oxidation Using PCC
  • Preparation: In three separate round-bottom flasks, dissolve 1 mmol of 1-propanol, 1-methoxy-2-propanol, and 2-methoxy-1-propanol, respectively, in 10 mL of anhydrous dichloromethane.

  • Reaction Initiation: To each flask, add 1.5 mmol of pyridinium chlorochromate (PCC) in one portion at room temperature.

  • Monitoring: Monitor the reactions by taking aliquots every 15 minutes and analyzing them by gas chromatography (GC) to determine the consumption of the starting alcohol and the formation of the corresponding aldehyde or ketone.

  • Work-up: After 2 hours, quench the reactions by adding 20 mL of diethyl ether and filtering the mixture through a short pad of silica gel.

  • Analysis: Analyze the filtrate by GC to determine the final conversion and yield of the carbonyl product.

Protocol 2: Comparative Fischer Esterification
  • Preparation: In three separate reflux condensers equipped with Dean-Stark traps, combine 10 mmol of 1-propanol, 1-methoxy-2-propanol, and 2-methoxy-1-propanol, respectively, with 12 mmol of glacial acetic acid and 1 mmol of sulfuric acid in 20 mL of toluene.

  • Reaction: Heat the mixtures to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by taking aliquots from the reaction mixture every hour and analyzing them by ¹H NMR spectroscopy to determine the ratio of ester to alcohol.

  • Work-up: After 4 hours, cool the mixtures to room temperature, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Remove the solvent under reduced pressure and determine the yield of the isolated ester.

Conclusion

The presence and position of a methoxy group on a propanol backbone significantly influence the reactivity of the hydroxyl group. For oxidation reactions, electronic effects can play a role, as seen with the slightly enhanced reactivity of 2-methoxy-1-propanol. However, for sterically demanding reactions like Fischer esterification, the steric hindrance around the hydroxyl group is the dominant factor, with the secondary alcohol 1-methoxy-2-propanol being the least reactive. These findings underscore the importance of considering both electronic and steric effects when selecting solvents and designing synthetic routes.

References

  • Oxidation of Alcohols by PCC

    • Title: Oxidation of Alcohols by Pyridinium Chlorochrom
    • Source: Organic Syntheses
    • URL: [Link]

  • Fischer Esterification

    • Title: Fischer-Speier Esterific
    • Source: Wikipedia
    • URL: [Link]

  • Properties of 1-Methoxy-2-propanol

    • Title: 1-Methoxy-2-propanol
    • Source: PubChem
    • URL: [Link]

  • Properties of 2-Methoxy-1-propanol: Title: 2-Methoxy-1-propanol Source: Sigma-Aldrich

A Comparative Guide to HPLC Methodologies for the Analysis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a substituted phenylpropanoid, a class of organic compounds widely distributed in nature and of significant interest in medicinal chemistry and drug discovery. The trimethoxyphenyl moiety is a key structural feature in many pharmacologically active molecules. Accurate and robust analytical methods are paramount for the characterization, purification, and quantification of this compound and its analogs in various matrices, from synthetic reaction mixtures to biological samples. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for such analyses, and the retention time (t R) is a critical parameter for compound identification and method validation.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC methodologies for the analysis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol. We will explore the fundamental principles behind method selection, focusing on the interplay between the analyte's structure and the chromatographic conditions. This document is designed to empower researchers to make informed decisions in developing and optimizing their separation strategies.

Understanding the Analyte: Structural Considerations

The chromatographic behavior of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is primarily dictated by its key structural features:

  • Aromatic Ring System: The benzene ring provides hydrophobicity and is capable of π-π interactions.

  • Trimethoxy Substitution: The three methoxy groups (-OCH₃) are electron-donating, increasing the electron density of the aromatic ring and influencing its polarity.

  • Propan-1-ol Side Chain: The hydroxyl group (-OH) introduces a polar functional group capable of hydrogen bonding, while the propyl chain contributes to the overall hydrophobicity.

The presence of both hydrophobic and polar moieties makes the selection of the stationary and mobile phases a crucial factor in achieving optimal separation.

Comparative Analysis of HPLC Methodologies

We will compare two common, yet distinct, approaches for the analysis of aromatic compounds like 1-(3,4,5-Trimethoxyphenyl)propan-1-ol: a standard C18 alkyl phase and a Phenyl-Hexyl phase. The choice of stationary phase is a powerful tool for manipulating selectivity in HPLC separations[1].

Methodology 1: The Industry Standard - C18 Reversed-Phase Chromatography

The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its broad applicability and robust performance. Retention is primarily driven by hydrophobic interactions between the nonpolar analyte moieties and the long alkyl chains of the stationary phase[2][3].

Methodology 2: An Alternative Approach - Phenyl-Hexyl Reversed-Phase Chromatography

Phenyl-based stationary phases offer an alternative selectivity, particularly for aromatic and unsaturated compounds. The phenyl rings of the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, providing an additional retention mechanism beyond simple hydrophobicity[4][5]. The hexyl linker provides a degree of hydrophobic interaction as well.

Head-to-Head Comparison: Expected Performance
ParameterMethodology 1: C18 ColumnMethodology 2: Phenyl-Hexyl ColumnRationale & Supporting Evidence
Primary Retention Mechanism Hydrophobic Interactions[2][3]Hydrophobic and π-π Interactions[4][5]C18 relies on the partitioning of the analyte between the mobile phase and the nonpolar stationary phase. The Phenyl-Hexyl phase adds the potential for specific interactions between the electron-rich aromatic rings of the analyte and the stationary phase[1].
Expected Retention Time Moderate to LongPotentially LongerThe additional π-π interactions on the Phenyl-Hexyl column can lead to increased retention for aromatic compounds compared to a purely hydrophobic C18 phase under identical mobile phase conditions[5].
Selectivity for Aromatic Analogs GoodExcellentPhenyl columns are known for their enhanced selectivity for aromatic compounds, which can be advantageous when separating structurally similar analogs with varying degrees of aromaticity or substitution patterns that influence π-electron density[1].
Mobile Phase Considerations Acetonitrile or MethanolMethanol may enhance π-π interactionsWhile both acetonitrile and methanol are common organic modifiers, methanol is often preferred with phenyl phases as it is less likely to interfere with π-π interactions compared to the nitrile group in acetonitrile[3][6].
Peak Shape Generally SymmetricalGood, potential for improved symmetryThe unique interactions of the phenyl phase can sometimes lead to improved peak shapes for certain aromatic compounds by mitigating secondary interactions with residual silanols.

Experimental Protocols

The following are detailed, step-by-step protocols for the two proposed HPLC methodologies. These protocols are designed to be self-validating, providing a solid starting point for method development and optimization.

Workflow for HPLC Method Development

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 1-(3,4,5-Trimethoxyphenyl)propan-1-ol in Mobile Phase (1 mg/mL) filter_sample Filter sample through 0.45 µm syringe filter prep_sample->filter_sample prep_mobile Prepare and degas mobile phase filter_sample->prep_mobile equilibrate Equilibrate column with mobile phase prep_mobile->equilibrate inject Inject sample (10 µL) equilibrate->inject run Run isocratic or gradient elution inject->run detect Detect at appropriate wavelength (e.g., 270 nm) run->detect integrate Integrate peak and determine retention time detect->integrate compare Compare retention time and peak shape integrate->compare optimize Optimize method if necessary compare->optimize

Caption: A generalized workflow for HPLC method development.

Protocol 1: C18 Reversed-Phase Method

1. Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade acetonitrile and water.
  • Formic acid (optional, for pH adjustment).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 60:40 (v/v) acetonitrile:water.
  • For improved peak shape, especially if dealing with acidic or basic impurities, consider adding 0.1% formic acid to both the water and acetonitrile.
  • Degas the mobile phase using sonication or vacuum filtration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 270 nm (based on the UV absorbance of the trimethoxybenzene chromophore).
  • Run Time: 15 minutes (adjust as necessary based on the observed retention time).

4. Sample Preparation:

  • Prepare a stock solution of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol in the mobile phase at a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Rationale for Experimental Choices:

  • The 60:40 acetonitrile:water ratio is a common starting point for moderately polar aromatic compounds.
  • A column temperature of 30 °C ensures reproducible retention times and can improve peak efficiency.
  • The detection wavelength of 270 nm is a typical maximum absorbance wavelength for substituted benzene rings.
Protocol 2: Phenyl-Hexyl Reversed-Phase Method

1. Instrumentation and Consumables:

  • HPLC system as described in Protocol 1.
  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • HPLC-grade methanol and water.
  • Formic acid (optional).

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 70:30 (v/v) methanol:water. Note that methanol is a weaker solvent than acetonitrile in reversed-phase, so a higher organic content may be needed to achieve similar retention times.
  • As in Protocol 1, 0.1% formic acid can be added to improve peak shape.
  • Degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 270 nm
  • Run Time: 20 minutes (a longer run time may be necessary due to potentially stronger retention).

4. Sample Preparation:

  • Prepare a stock solution of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol in the mobile phase at a concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter.

5. Rationale for Experimental Choices:

  • The use of a Phenyl-Hexyl column provides an alternative selectivity through π-π interactions[4][5].
  • Methanol is chosen as the organic modifier to potentially enhance these π-π interactions, which can be disrupted by the nitrile group of acetonitrile[3][6].
  • The mobile phase composition is adjusted to account for the different solvent strength of methanol compared to acetonitrile.

Logical Framework for Method Selection

cluster_screening Initial Method Screening cluster_optimization Optimization start Define Analytical Goal c18_method Run C18 Method start->c18_method phenyl_method Run Phenyl-Hexyl Method start->phenyl_method decision Adequate Resolution and Peak Shape? c18_method->decision phenyl_method->decision adjust_mobile Adjust Mobile Phase Composition decision->adjust_mobile No end Final Validated Method decision->end Yes adjust_mobile->decision change_column Consider Alternative Phenyl Phase or C18 adjust_mobile->change_column change_column->decision

Caption: A decision-making workflow for selecting an HPLC method.

Conclusion

The selection of an appropriate HPLC method for the analysis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a critical step in ensuring data quality and reliability. While a standard C18 column provides a robust and widely applicable starting point, a Phenyl-Hexyl column offers an alternative selectivity that can be highly advantageous, particularly for complex samples containing multiple aromatic compounds. The choice between acetonitrile and methanol as the organic modifier can further influence the separation by modulating potential π-π interactions with a phenyl-based stationary phase[3][6]. By understanding the underlying principles of retention and systematically evaluating different stationary and mobile phases, researchers can develop optimized and validated HPLC methods tailored to their specific analytical needs.

References

  • Hermes, L., Römermann, J., Cramer, B., & Esselen, M. (2021). Quantitative Analysis of β-Asarone Derivatives in Acorus calamus and Herbal Food Products by HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 69(2), 776–782. [Link]

  • Junker, A., Römermann, J., Esselen, M., & Cramer, B. (2021). Phase II Metabolism of Asarone Isomers In Vitro and in Humans Using HPLC-MS/MS and HPLC-qToF/MS. Foods, 10(9), 2032. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • SIELC Technologies. Separation of 1,3,5-Trimethoxybenzene on Newcrom R1 HPLC column. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]

  • Ganesh, V., Basuri, P. P., Sahini, K., & Nalini, C. N. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • David, V., & Iordache, A. (2013). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 58(4-5), 369-375. [Link]

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A Practical Guide to Differentiating 1-(3,4,5-Trimethoxyphenyl)propan-1-ol from its Ketone Derivative Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis and analysis of phenylpropanoids, precise and rapid differentiation between structurally similar intermediates is paramount. This guide provides a detailed, experimentally-validated protocol for distinguishing 1-(3,4,5-Trimethoxyphenyl)propan-1-ol from its parent ketone, 1-(3,4,5-Trimethoxyphenyl)propan-1-one, using Thin-Layer Chromatography (TLC). We will delve into the principles governing their separation, provide a step-by-step methodology, and discuss the interpretation of results, grounded in established chromatographic theory.

The Principle of Separation: Exploiting Polarity Differences

The successful separation of the alcohol and ketone by TLC hinges on their differential polarity, which dictates their interaction with the stationary and mobile phases.

  • 1-(3,4,5-Trimethoxyphenyl)propan-1-ol (The Alcohol): The presence of the hydroxyl (-OH) group makes this molecule significantly more polar. This group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel.

  • 1e-(3,4,5-Trimethoxyphenyl)propan-1-one (The Ketone): The carbonyl group (C=O) in the ketone is polar and can act as a hydrogen bond acceptor. However, it lacks the hydrogen bond donating ability of the alcohol's hydroxyl group, rendering it less polar overall.

This difference in polarity is the key to their separation. On a polar stationary phase like silica gel, the more polar alcohol will adsorb more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar ketone will have a weaker interaction with the silica, travel further with the mobile phase, and exhibit a higher Rf value.

G cluster_0 Basis of TLC Separation cluster_1 Resulting Chromatogram Ketone Ketone (Less Polar) Silica Silica Gel Plate (Stationary Phase, Polar) Ketone->Silica Weaker Interaction High_Rf Higher Rf Value Alcohol Alcohol (More Polar) Alcohol->Silica Stronger Interaction (Hydrogen Bonding) Low_Rf Lower Rf Value Solvent_Front Solvent Front (Top) Solvent_Front->High_Rf Ketone Spot High_Rf->Low_Rf Origin Origin (Bottom) Low_Rf->Origin Alcohol Spot G prep Step 1: Plate Preparation Lightly draw an origin line ~1 cm from the bottom with a pencil. spot Step 2: Sample Spotting Using a capillary, spot the individual standards and the co-spot (mixture) on the origin line. Keep spots small and concentrated. prep->spot dev Step 3: Chamber & Development Pour the mobile phase into the chamber to a depth of ~0.5 cm. Place the spotted TLC plate in the chamber and close the lid. Allow the solvent to ascend until it is ~1 cm from the top. spot->dev vis Step 4: Visualization Remove the plate and immediately mark the solvent front. Dip the plate in KMnO₄ stain and gently heat with a heat gun. dev->vis ana Step 5: Analysis Calculate the Rf value for each spot. Rf = (Distance traveled by spot) / (Distance traveled by solvent front) vis->ana

Figure 2. Experimental workflow for TLC analysis.

  • Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of the silica gel plate. Mark distinct lanes for the ketone standard, the alcohol standard, and the test sample. A "co-spot" lane, where both standards are spotted on top of each other, is highly recommended for direct comparison.

  • Sample Spotting: Dissolve small amounts of your standards and test sample in a volatile solvent like ethyl acetate. Using a fine capillary tube, carefully and briefly touch the tip to the designated lane on the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

  • Development: Pour the pre-mixed 30:70 ethyl acetate:hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber with the lid to maintain a saturated atmosphere. Allow the eluent to travel up the plate via capillary action until it is approximately 1 cm from the top edge.

  • Visualization: Promptly remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely. For visualization, briefly dip the plate into a potassium permanganate stain. The alcohol's hydroxyl group will be readily oxidized by the permanganate, appearing as a yellow or light brown spot against the purple background upon gentle heating. The ketone is generally less reactive but may still produce a visible spot.

Why Potassium Permanganate?

While UV light (254 nm) can visualize the aromatic rings in both compounds, the potassium permanganate stain offers a distinct advantage. It is a highly effective visualization agent for compounds that can be oxidized, such as alcohols. The hydroxyl group of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is susceptible to oxidation by KMnO₄, resulting in a rapid and clear color change. This provides a secondary, chemical confirmation of the alcohol's identity, enhancing the trustworthiness of the analysis.

Expected Results and Interpretation

Upon completion of the TLC, you will observe distinct spots corresponding to the alcohol and the ketone.

CompoundExpected PolarityExpected Rf Value (30:70 EtOAc:Hexane)Visualization with KMnO₄ Stain
1-(3,4,5-Trimethoxyphenyl)propan-1-one (Ketone)Less Polar~0.5 - 0.6Faint yellow/brown spot
1-(3,4,5-Trimethoxyphenyl)propan-1-ol (Alcohol)More Polar~0.3 - 0.4Distinct yellow/brown spot

Note: Rf values are indicative and can vary slightly based on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates. The key diagnostic is the relative difference in Rf values.

The ketone, being less polar, will travel further up the plate, yielding a higher Rf value. The more polar alcohol will interact more strongly with the silica gel, resulting in a shorter travel distance and a lower Rf value. The presence of both spots in your test sample lane would indicate an incomplete reaction or a mixture of the two compounds.

Troubleshooting and Optimization

  • Poor Separation (Spots are too close): If the Rf values are too close for clear distinction, the polarity of the mobile phase needs adjustment.

    • To increase the Rf of both spots (move them up the plate), increase the proportion of the more polar solvent (ethyl acetate).

    • To decrease the Rf of both spots (move them down the plate), increase the proportion of the less polar solvent (hexane).

  • Spots are Streaking: This often indicates that the sample was too concentrated. Dilute your sample and re-spot. Streaking can also occur if the compound is highly acidic or basic; adding a trace amount of acetic acid or triethylamine to the mobile phase can sometimes resolve this.

By following this comprehensive guide, researchers can reliably and efficiently distinguish between 1-(3,4,5-Trimethoxyphenyl)propan-1-ol and its ketone precursor, ensuring the purity and identity of their synthesized compounds.

References

[Please note that while the principles and techniques described are standard in organic chemistry, specific TLC data for these exact compounds may not be readily available in a single public document. The references provided are for the underlying principles of chromatography and visualization techniques.]

COSY and HSQC NMR interpretation for trimethoxy propyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Resolving "Spectral Thickets": COSY and HSQC Workflows for Trimethoxy Propyl Alcohols

Executive Summary

The Challenge: Trimethoxy propyl alcohols (and related glycerol-ether derivatives) present a unique challenge in NMR spectroscopy. The proton (


H) spectral window between 3.3 ppm and 3.8 ppm  is notoriously crowded. The signals for the propyl backbone methylene/methine protons (

) overlap heavily with the intense singlets of the methoxy groups (

). The Solution: Standard 1D NMR is insufficient for de novo structure elucidation of these motifs. This guide compares and integrates COSY (Correlation Spectroscopy) and Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence) to provide a definitive assignment workflow. Verdict: The Multiplicity-Edited HSQC is the superior starting point for "inventory control" (separating overlapping protons by carbon type), while COSY is indispensable for establishing the connectivity of the buried propyl backbone.

Comparative Analysis: The Toolkit

This section compares the utility of the three primary techniques required to solve these structures.

Feature1D

H NMR
COSY (Standard) Multiplicity-Edited HSQC
Primary Function Quantitation & Chemical ShiftH-H Connectivity (3-bond)H-C Correlation (1-bond) + Phase Editing
Performance in 3.3-3.8 ppm Poor. Methoxy singlets obscure backbone multiplets.Moderate. Cross-peaks reveal hidden couplings, but diagonal overlap remains.Excellent. Spreads signals into the Carbon dimension (F1).
Differentiation Cannot distinguish

from

easily.
Shows coupling for backbone, but

are "silent" (no cross-peaks).
Crucial. Ed-HSQC phases

(negative/blue) opposite to

/

(positive/red).
Recommendation Use for purity check only.Use to trace the propyl chain.Mandatory for resolving methoxy vs. backbone.

The "Hero" Molecule Workflow: 2,3-Dimethoxy-1-propanol

Model System: An asymmetric propyl chain with two methoxy groups and one free hydroxyl.

Step 1: The Inventory (Edited-HSQC)

Before tracing connectivity, you must identify what pieces you have. The 1D proton spectrum will likely show a massive lump at 3.4-3.6 ppm.

  • Action: Run Multiplicity-Edited HSQC.

  • Observation:

    • Red Peaks (Positive): You will see two distinct spots in the carbon range of 55-60 ppm correlating to proton singlets. These are your Methoxy (

      
      )  groups. You will also see one red peak correlating to the methine (
      
      
      
      ) of the propyl backbone.
    • Blue Peaks (Negative): You will see two distinct blue peaks. These are the Methylenes (

      
      )  of the propyl backbone (C1 and C3).
      
  • Result: You have now mathematically separated the overlapping proton signals by their carbon attachments.

Step 2: The Connectivity (COSY)

Now that you know where the backbone protons are (hidden under the methoxy peaks), you use COSY to connect them.

  • Action: Look for off-diagonal cross-peaks.

  • Observation:

    • The Methoxy protons (identified in Step 1) will have NO COSY cross-peaks to the backbone (4-bond coupling is too weak).

    • The Backbone: Trace the correlations. The C1-Methylene (blue in HSQC) will show a cross-peak to the C2-Methine (red in HSQC). The C2-Methine will show a cross-peak to the C3-Methylene.

  • Result: You have confirmed the sequence:

    
    .
    

Visualization: Assignment Logic Pathway

NMR_Workflow Start Start: Crowded 1D Spectrum (3.3 - 3.8 ppm region) HSQC Step 1: Multiplicity-Edited HSQC (The 'Inventory') Start->HSQC Resolve Overlap Analysis_HSQC Analyze Phase (Color) HSQC->Analysis_HSQC Red_Phase Positive (Red) CH & OMe Analysis_HSQC->Red_Phase Blue_Phase Negative (Blue) CH2 (Backbone) Analysis_HSQC->Blue_Phase Differentiation Separate OMe from CH (Carbon Shift: OMe ~55-59ppm, CH ~70-80ppm) Red_Phase->Differentiation COSY Step 2: COSY Spectrum (The 'Map') Blue_Phase->COSY Locate CH2 protons Differentiation->COSY Locate CH protons Trace Trace Spin System CH2(1) -> CH(2) -> CH2(3) COSY->Trace Validation Validation: OMe Singlets (No COSY correlations) Trace->Validation Final Final Structure Assignment Validation->Final

Caption: Logical workflow for deconvoluting overlapping methoxy and methylene signals using HSQC phasing and COSY connectivity.

Experimental Protocols

To ensure high-quality data (E-E-A-T principle: Reproducibility), use these specific parameters.

Protocol A: Multiplicity-Edited HSQC

Purpose: To distinguish


 (backbone) from 

(backbone/methoxy).
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or gHSQC_AD (Agilent/Varian). Ensure "Multiplicity Editing" is enabled.[1]

  • Solvent:

    
     is standard, but if overlaps persist, switch to Benzene-d6 (
    
    
    
    )
    . Benzene induces an ASIS (Aromatic Solvent-Induced Shift) that often dramatically separates methoxy signals from aliphatic backbones [1].
  • Spectral Width (F1 - Carbon): Set to roughly 0–100 ppm. You do not need the carbonyl region, which saves resolution for the aliphatic region.

  • Scans (NS): Minimum 4 scans, ideally 8 or 16 for clean phasing.

  • Coupling Constant (

    
    ):  Set to 145 Hz (standard for aliphatic C-H).
    
Protocol B: Gradient COSY

Purpose: To trace the scalar coupling of the propyl chain.

  • Pulse Sequence: cosygpppqf (Gradient COSY with pre-saturation if water is present) or standard cosygp.

  • Points (TD): 2048 (F2) x 256 (F1).

  • Processing: Apply a Sine-Bell Squared (

    
    ) window function (SSB=0) to sharpen cross-peaks near the diagonal.
    

Detailed Interpretation Logic

When you open your spectral processing software (TopSpin, MestReNova, etc.):

  • Overlay: Superimpose the 1D proton spectrum along the F2 (horizontal) axis of the HSQC.

  • Tag the Methoxy Groups: Look for the intense proton signals that correlate to Carbon signals in the 55–59 ppm range. These are almost exclusively methoxy carbons. Mark them. Note that in the Edited-HSQC, these will be the same phase (color) as the methine (

    
    ) signals.
    
  • Tag the Backbone: Look for the Carbon signals in the 60–80 ppm range (typical for ether/alcohol carbons).

    • If the peak is Negative (Blue) : It is a

      
       (C1 or C3 of the propyl chain).
      
    • If the peak is Positive (Red) : It is the

      
       (C2 of the propyl chain).
      
  • Verify with COSY:

    • Locate the proton chemical shift of the

      
       (red HSQC peak).
      
    • Draw a vertical line in the COSY at that shift. You should see cross-peaks connecting it to the chemical shifts of the two

      
       groups (blue HSQC peaks).
      
    • Self-Validation Check: If you see a COSY cross-peak between a "Methoxy" proton and a backbone proton, your assignment is wrong, or you have a long-range coupling artifact (rare in standard COSY). Methoxy protons should be isolated spin systems.

References

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Useful for identifying solvent overlaps in the 3-4 ppm region).

  • Parella, T. (1998). Improved sensitivity in multiplicity-edited HSQC experiments. Journal of Magnetic Resonance, 135(2), 358-361.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

Foundational Principles: Hazard Assessment and Regulatory Context

Before outlining the disposal protocol, it is essential to understand the "why" behind the procedures. This involves a thorough hazard assessment of the compound and an awareness of the regulatory landscape that governs laboratory waste.

Hazard Profile by Chemical Analogy
  • Causality: The presence of the alcohol functional group (-OH) and the aromatic ring can impart irritant or corrosive properties. Aromatic compounds, in general, warrant careful handling due to potential biological activity and environmental persistence. Therefore, based on this principle of chemical analogy, it is prudent and necessary to manage 1-(3,4,5-Trimethoxyphenyl)propan-1-ol as a hazardous substance.

The Regulatory Mandate

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices, including waste disposal procedures, through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[4][5][6][7]

These regulations prohibit the disposal of most chemical wastes down the sanitary sewer or in regular trash and establish strict requirements for waste accumulation, labeling, and disposal through licensed facilities.[3][8]

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe segregation, containment, and disposal of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste compound, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye contact.

  • Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against skin contact.

Step 2: Waste Segregation at the Source

Proper segregation is the most critical step in the waste management process. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.

  • Designation: 1-(3,4,5-Trimethoxyphenyl)propan-1-ol is a non-halogenated organic liquid waste . It must be collected separately from halogenated solvents, strong acids, bases, and oxidizers.[9][10]

  • Aqueous vs. Organic: Do not mix this organic compound with aqueous waste streams.[10]

  • Solid Waste: Any solids contaminated with this compound (e.g., absorbent paper, gloves, weighing boats) should be collected as solid hazardous waste in a separate, clearly labeled container or a sealed bag within the fume hood.[2]

Step 3: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.[1][2]

  • Container Choice: Use a clean, chemically compatible container, preferably made of plastic (e.g., high-density polyethylene, HDPE) or borosilicate glass if plastic is not suitable.[3] The container must have a secure, leak-proof screw-top cap.[8] Never use metal containers for potentially corrosive materials.[2]

  • Labeling: The container must be labeled with a hazardous waste tag at the moment the first drop of waste is added.[3][11] The label must include:

    • The words "Hazardous Waste" .[3][8]

    • The full chemical name: "1-(3,4,5-Trimethoxyphenyl)propan-1-ol" . Do not use abbreviations.[3] For mixtures, list all components and their approximate percentages.

    • The accumulation start date (the date the first waste was added).[3]

    • The specific hazard characteristics (e.g., Irritant, Harmful to Aquatic Life).

    • The Principal Investigator's name and laboratory information (building and room number).[3]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA at or near the point of generation.[8][11]

  • Location: The SAA must be under the direct control of laboratory personnel.[2] It should be clearly marked.

  • Volume Limits: A lab can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the container must be removed by the institution's environmental safety office within three days.[8]

  • Safe Storage: Always keep waste containers closed except when adding waste.[8][11] Store the container in a secondary containment bin or tray to capture any potential leaks.[10]

Step 5: Scheduling a Waste Pickup

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EHS: Once your waste container is approaching full (e.g., 90% capacity) or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[2][8]

  • Professional Disposal: EHS will then manage the consolidation and transfer of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final steps are handled in full regulatory compliance.[12]

Data and Workflow Visualization

To facilitate quick reference and clear understanding, the key information is summarized below in a table and a workflow diagram.

Disposal Summary Table
ParameterGuidelineRationale
Waste Category Hazardous, Non-Halogenated Organic LiquidBased on chemical structure and analogy to similar compounds.[9]
Container Type HDPE or Borosilicate Glass Bottle with Screw CapEnsures chemical compatibility and prevents leaks.[3][8]
Required PPE Chemical Splash Goggles, Nitrile Gloves, Lab CoatProtects against potential skin/eye irritation and chemical exposure.
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA regulations for waste storage at the point of generation.[8]
Key Precautions Do not mix with incompatible chemicals. Keep container closed. Use secondary containment.Prevents hazardous reactions, spills, and vapor release.[10]
Disposal Decision Workflow

The following diagram illustrates the procedural flow for managing waste containing 1-(3,4,5-Trimethoxyphenyl)propan-1-ol.

DisposalWorkflow Workflow for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol Disposal cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposition start Generate Waste Containing 1-(3,4,5-Trimethoxyphenyl)propan-1-ol ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as 'Non-Halogenated Organic Waste' ppe->segregate container Step 3: Select Compatible Container & Affix Hazardous Waste Label segregate->container store Step 4: Store in Labeled Secondary Containment within SAA container->store contact_ehs Step 5: Container Nearing Full or Max Time Limit Reached? store->contact_ehs contact_ehs->store No, Continue Accumulation schedule_pickup Contact EHS/Safety Office for Waste Pickup contact_ehs->schedule_pickup Yes end_process EHS Manages Transfer to Licensed Disposal Facility schedule_pickup->end_process

Sources

A Researcher's Guide to Handling 1-(3,4,5-Trimethoxyphenyl)propan-1-ol: A Framework for Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for 1-(3,4,5-Trimethoxyphenyl)propan-1-ol, our primary strategy is to assess risk based on its chemical class: substituted aromatic alcohols. Structurally related compounds, such as 3,4,5-Trimethoxybenzyl alcohol, are known to cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. Alcohols, in general, can be flammable and may cause drowsiness or dizziness upon inhalation[2][3].

Therefore, we must operate under the assumption that 1-(3,4,5-Trimethoxyphenyl)propan-1-ol presents the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation[1][4].

  • Serious Eye Damage/Irritation: Contact with eyes can cause significant damage[1][2][3][4].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system[1][4].

  • Central Nervous System Effects: Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, and nausea[2][3].

  • Flammability: As with many organic alcohols, there is a potential for flammability, especially in the presence of ignition sources[2][3][5].

These potential hazards dictate a stringent approach to personal protective equipment and handling protocols.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling chemicals of unknown or uncertain toxicity. The following PPE is mandatory for all procedures involving 1-(3,4,5-Trimethoxyphenyl)propan-1-ol.

Eye and Face Protection

Solvent splashes and chemical vapors are a primary risk to vision.

  • Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are required at all times[6].

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles[6][7].

Hand Protection

Skin absorption is a critical route of exposure for many organic solvents and compounds.[6] Glove selection must be based on chemical compatibility and the nature of the task.

  • Glove Material: Given that this compound is an alcohol and will likely be handled in organic solvents, nitrile or neoprene gloves are recommended for incidental contact.[7][8] For prolonged contact or handling of concentrated solutions, butyl rubber gloves offer superior protection against a wide variety of alcohols, esters, and ketones.[8][9]

  • Glove Thickness: As a general rule, thicker gloves provide greater chemical resistance, but may reduce dexterity.[7][8] Select a thickness appropriate for the task that does not compromise safety.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use.[7] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Glove TypeRecommended Use CaseAdvantagesDisadvantages
Nitrile General lab work, handling dilute solutions, short-duration tasks.Good resistance to solvents, oils, and some acids/bases. Punctures are easily visible.[7]Poor protection against certain chemicals like nitric acid; not ideal for prolonged exposure.[7]
Neoprene Handling acids, bases, alcohols, and various hazardous chemicals.Good pliability and dexterity, high tear resistance.[8]Not recommended for halogenated and aromatic hydrocarbons.[7]
Butyl Rubber Handling concentrated or large volumes of the compound, spill cleanup.Excellent resistance to a wide variety of chemicals including alcohols, ketones, and esters.[8][9]Performs poorly with aliphatic and aromatic hydrocarbons.[8][9]
Body Protection

Protecting the skin from accidental spills is crucial.

  • Lab Coat: A flame-resistant lab coat is required and must be kept buttoned.[7]

  • Chemical Apron: For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[10]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and contamination.

Chemical Handling Workflow
  • Preparation: Before handling, ensure that an eyewash station and safety shower are immediately accessible.[2] Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to mitigate inhalation risks.[1]

  • Housekeeping: Keep the work area clean and uncluttered. In case of a small spill, absorb the material with an inert absorbent (e.g., sand or earth), place it in a sealed container, and dispose of it as hazardous waste.[1][11]

  • Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][10][12]

PPE Donning and Doffing Procedure

The order of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.